Spiro[2.3]hexan-5-amine hydrochloride
Description
Properties
IUPAC Name |
spiro[2.3]hexan-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-5-3-6(4-5)1-2-6;/h5H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBQWUWDGBPHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909324-94-2 | |
| Record name | spiro[2.3]hexan-5-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Spiro[2.3]hexan-5-amine Hydrochloride: A Unique Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[2.3]hexan-5-amine hydrochloride is a fascinating and increasingly relevant small molecule in the field of medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a unique structural motif that deviates from the planar structures often seen in traditional drug candidates. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its potential applications in the design of novel therapeutics. By presenting a detailed analysis of this compound, we aim to equip researchers and drug development professionals with the critical knowledge needed to effectively utilize this promising building block in their discovery programs.
Introduction: The Rise of Spirocycles in Drug Design
The imperative in modern drug discovery is to design novel molecular entities with high potency, selectivity, and favorable pharmacokinetic profiles. A significant challenge in this endeavor is the exploration of new chemical space beyond the traditional "flat" aromatic and heteroaromatic ring systems. Spirocycles, which are bicyclic compounds with a single atom as the common junction between two rings, have emerged as a powerful solution to this challenge. Their inherent three-dimensionality provides a fixed orientation of substituents in space, which can lead to enhanced binding affinity and selectivity for their biological targets.
Spiro[2.3]hexan-5-amine, as its hydrochloride salt, is a prime example of a spirocyclic building block that is gaining traction. The presence of a cyclopropane ring fused to a cyclobutane ring introduces significant ring strain, resulting in a compact and rigid scaffold. The primary amine functionality serves as a versatile handle for further chemical modifications, allowing for its incorporation into a wide array of molecular architectures.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and drug development. While comprehensive experimental data for this compound is not extensively available in the public domain, we can compile a combination of supplier information and predicted values to guide its use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1909324-94-2 | ChemScene[1] |
| Molecular Formula | C₆H₁₂ClN | ChemScene[1] |
| Molecular Weight | 133.62 g/mol | ChemScene[1] |
| Appearance | White to off-white solid (Typical) | General Knowledge |
| Melting Point | Not reported | |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | General Knowledge |
| pKa (of the conjugate acid) | ~9-10 (Predicted) | General Knowledge |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[1] |
| Predicted logP | 1.3095 | ChemScene[1] |
Spectral Data:
Detailed, experimentally verified spectral data for this compound is scarce in the literature. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, bicyclic nature of the molecule. The cyclopropyl and cyclobutyl protons would appear in the aliphatic region, likely with complex splitting patterns due to geminal and vicinal coupling. The methine proton adjacent to the amine group would be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the spiro carbon, the carbon bearing the amino group, and the other aliphatic carbons of the cyclopropane and cyclobutane rings.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary ammonium salt in the region of 3100-2800 cm⁻¹. C-H stretching vibrations of the aliphatic rings would be observed around 2900 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a parent ion corresponding to the free base (C₆H₁₁N) at m/z 97.09.
Synthesis and Reactivity
The synthesis of Spiro[2.3]hexan-5-amine is a non-trivial process due to the strained nature of the spirocyclic system. While a specific, detailed, and publicly available protocol for the hydrochloride salt is not readily found, a plausible synthetic route can be envisioned starting from the corresponding ketone, Spiro[2.3]hexan-5-one.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology (Hypothetical Protocol):
-
Oxime Formation: Spiro[2.3]hexan-5-one is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine. The reaction is typically carried out in a protic solvent like ethanol and monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Reduction of the Oxime: The resulting Spiro[2.3]hexan-5-one oxime is then reduced to the primary amine. This can be achieved using various reducing agents. A common method is the use of sodium in ethanol (a dissolving metal reduction) or a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF). The choice of reducing agent can influence the stereochemical outcome if chiral centers are present.
-
Salt Formation: The crude Spiro[2.3]hexan-5-amine is purified, typically by distillation or chromatography. To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt, being less soluble, will precipitate out and can be collected by filtration, washed with a non-polar solvent, and dried.
The primary amine of this compound is a versatile functional group that can undergo a wide range of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Applications in Drug Discovery
The unique conformational rigidity of the spiro[2.3]hexane scaffold makes it an attractive motif for the design of selective ligands for various biological targets. While specific examples of marketed drugs containing this exact moiety are not yet prevalent, the broader class of spirocycles is seeing a surge in interest.
Potential as a Bioisostere:
The spiro[2.3]hexane core can act as a bioisosteric replacement for other cyclic systems, such as cyclopentane or cyclohexane, or even for gem-dimethyl groups. This substitution can lead to improved metabolic stability and a more defined orientation of pharmacophoric groups.
Conformationally-Restricted Analogs of Neurotransmitters:
A patent for the synthesis of 5-amino-spiro[2.3]hexane-1-carboxylic acid suggests its potential as a conformationally-restricted analog of gamma-aminobutyric acid (GABA). GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogs are used to treat a variety of neurological disorders, including epilepsy and neuropathic pain. The rigid spirocyclic framework could lock the relative positions of the amino and carboxylic acid groups in a biologically active conformation, potentially leading to enhanced potency and selectivity for specific GABA receptor subtypes.
Caption: Potential interaction of a Spiro[2.3]hexane-based GABA analog with GABA receptors.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials. The hydrochloride salt is expected to be more stable and less volatile than the free base.
Conclusion
This compound represents a valuable and under-explored building block in the medicinal chemist's toolbox. Its rigid, three-dimensional structure offers a compelling alternative to traditional flat ring systems, with the potential to impart improved potency, selectivity, and physicochemical properties to drug candidates. While a comprehensive experimental dataset for this compound is still emerging, the available information and analogies to related structures highlight its significant potential. As the demand for novel chemical matter continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in the discovery of the next generation of therapeutics.
References
Sources
An In-Depth Technical Guide to Spiro[2.3]hexan-5-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Directive: This guide provides a comprehensive technical overview of Spiro[2.3]hexan-5-amine hydrochloride, a valuable building block in medicinal chemistry. With full editorial control, this document is structured to deliver in-depth, field-proven insights into its synthesis, characterization, and strategic applications. The CAS Number for this compound is 1909324-94-2 .[1][2]
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures.[3] Unlike flat aromatic systems, the inherent rigidity and defined spatial arrangement of substituents in spirocycles, such as the spiro[2.3]hexane framework, offer a compelling strategy for designing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The introduction of these non-planar scaffolds allows for a more precise exploration of the chemical space, facilitating optimal interactions with biological targets.
This compound, as a primary amine derivative of this scaffold, serves as a crucial starting material for the synthesis of a diverse array of more complex molecules. Its unique topology makes it an attractive bioisostere for more common cyclic amines, offering a pathway to novel intellectual property and potentially enhanced pharmacological properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1909324-94-2 | [2] |
| Molecular Formula | C₆H₁₂ClN | [2] |
| Molecular Weight | 133.62 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (predicted) | |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |
| Predicted LogP | 1.3095 | [2] |
Synthesis of this compound
The most logical and efficient synthetic route to this compound commences with the commercially available precursor, Spiro[2.3]hexan-5-one (CAS: 20061-22-7).[4][5] The key transformation is a reductive amination reaction.
Synthesis Pathway Overview
Caption: Synthetic pathway from Spiro[2.3]hexan-5-one to its hydrochloride salt.
Experimental Protocol: Reductive Amination of Spiro[2.3]hexan-5-one
This protocol is based on established methods for the reductive amination of ketones using sodium triacetoxyborohydride, a mild and selective reducing agent.[6][7][8][9]
Materials:
-
Spiro[2.3]hexan-5-one
-
Ammonium chloride (NH₄Cl)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl) solution in diethyl ether (e.g., 2 M)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Spiro[2.3]hexan-5-one (1.0 eq) and ammonium chloride (1.5-2.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane or THF to the flask to dissolve the starting materials.
-
Reducing Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification of the Free Amine: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude Spiro[2.3]hexan-5-amine can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether. Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Characterization
Accurate characterization is paramount to confirm the identity and purity of the synthesized compound.
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, D₂O):
-
δ 3.5-3.8 ppm (m, 1H): Methine proton adjacent to the ammonium group.
-
δ 1.8-2.5 ppm (m, 6H): Methylene protons of the cyclobutane ring.
-
δ 0.6-1.0 ppm (m, 4H): Methylene protons of the cyclopropane ring.
¹³C NMR (101 MHz, D₂O):
-
δ 50-55 ppm: Carbon attached to the ammonium group.
-
δ 30-40 ppm: Spirocyclic carbon.
-
δ 25-35 ppm: Methylene carbons of the cyclobutane ring.
-
δ 10-20 ppm: Methylene carbons of the cyclopropane ring.
FTIR (KBr Pellet):
-
~2800-3000 cm⁻¹ (broad): N-H stretching of the ammonium salt.
-
~2900-3000 cm⁻¹: C-H stretching of the alkane backbone.
-
~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending vibrations.
Applications in Drug Discovery and Medicinal Chemistry
The spiro[2.3]hexane scaffold is a valuable motif in drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.
Role as a Bioisostere
Spiro[2.3]hexan-5-amine can serve as a bioisosteric replacement for other cyclic amines, such as piperidine or cyclopentylamine, in known bioactive molecules. This strategy can be employed to:
-
Navigate existing patent landscapes: Introduce novelty to a molecular scaffold.
-
Improve physicochemical properties: Modify solubility, lipophilicity, and metabolic stability.
-
Enhance target binding: The rigid conformation of the spirocycle can lock the molecule into a more favorable binding orientation.
A Building Block for Novel Therapeutics
This compound is a versatile building block for the synthesis of a wide range of derivatives. The primary amine functionality can be readily derivatized through various reactions, including:
-
Amide bond formation: Coupling with carboxylic acids to generate novel amides.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Further reductive amination: To generate secondary or tertiary amines.
These derivatization strategies allow for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting various biological targets, such as G-protein coupled receptors (GPCRs) and kinases.[15][16][17]
Caption: Key applications of Spiro[2.3]hexan-5-amine in drug discovery.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique spirocyclic core provides a rigid, three-dimensional scaffold that can be leveraged to design novel therapeutics with potentially improved pharmacological profiles. The synthetic accessibility of this compound via reductive amination of the corresponding ketone, coupled with its potential for diverse derivatization, ensures its continued importance in the exploration of new chemical entities.
References
-
Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... - ResearchGate. (URL: [Link])
-
Supporting Information - ScienceOpen. (URL: [Link])
-
S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - NIH. (URL: [Link])
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (URL: [Link])
-
Spiro[2.3]hexan-5-amine - C6H11N | CSSB00012196099 - Chemspace. (URL: [Link])
-
Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... - ResearchGate. (URL: [Link])
-
Myers Chem 115. (URL: [Link])
-
Reductive Amination - Common Conditions. (URL: [Link])
-
This compound. (URL: [Link])
-
Spiro[2.3]hexan-5-amine - C6H11N | CSMB00012196099 - Chemspace. (URL: [Link])
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. (URL: [Link])
-
This compound (C6H11N) - PubChemLite. (URL: [Link])
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (URL: [Link])
-
Spiro(2.3)hexan-5-one | C6H8O | CID 534204 - PubChem - NIH. (URL: [Link])
-
Spiro[2.3]hexan-5-one | 20061-22-7 - J&K Scientific. (URL: [Link])
- Method for producing 5-aminospiro [2.
-
Introduction - ScienceDirect. (URL: [Link])
-
Drug Design Strategies for GPCR Allosteric Modulators - PMC - NIH. (URL: [Link])
-
Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC. (URL: [Link])
-
A structural chemogenomics analysis of aminergic GPCRs: lessons for histamine receptor ligand design - PubMed Central. (URL: [Link])
-
Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized by a Wheat Germ Cell-Free Protein Synthesis System Combined with Asolectin Glycerosomes - NIH. (URL: [Link])
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Spiro(2.3)hexan-5-one | C6H8O | CID 534204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. vibgyorpublishers.org [vibgyorpublishers.org]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A structural chemogenomics analysis of aminergic GPCRs: lessons for histamine receptor ligand design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Spiro[2.3]hexan-5-amine Hydrochloride: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensionality and improved physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive class of compounds. Their inherent rigidity and unique spatial arrangement of functional groups can lead to enhanced potency, selectivity, and metabolic stability of drug candidates. Among these, the spiro[2.3]hexane framework, a fusion of cyclopropane and cyclobutane rings, represents a compact and conformationally constrained motif with significant potential in drug design. This technical guide provides a comprehensive overview of Spiro[2.3]hexan-5-amine hydrochloride, a key building block that provides access to this valuable chemical space.
This guide will delve into the molecular structure, physicochemical properties, synthesis, and characterization of this compound. Furthermore, it will explore its potential applications in drug discovery, offering insights for researchers and scientists working at the forefront of pharmaceutical innovation.
Molecular Structure and Physicochemical Properties
This compound presents a unique structural architecture that underpins its utility in medicinal chemistry. The spirocyclic core imparts a high degree of rigidity, which can be advantageous for locking a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1909324-94-2 | [1] |
| Molecular Formula | C₆H₁₂ClN | [1] |
| Molecular Weight | 133.62 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |
| logP (predicted) | 1.3095 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
| SMILES | NC(C1)CC21CC2.Cl | [1] |
| InChI | InChI=1S/C6H11N.ClH/c7-5-3-6(4-5)1-2-6;/h5H,1-4,7H2;1H | [2] |
Stereochemistry and Conformational Analysis
The spiro[2.3]hexane system is inherently three-dimensional. The cyclobutane ring can adopt a puckered conformation to relieve ring strain. The fusion of the cyclopropane ring further restricts the conformational flexibility of the molecule. The amine substituent at the 5-position can exist in either an axial or equatorial-like position relative to the cyclobutane ring, and the relative stability of these conformers will influence the overall shape of the molecule and its interactions with biological macromolecules.
Caption: 2D representation of the Spiro[2.3]hexan-5-amine core structure.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of spirocyclic amines and related spiro[2.3]hexane derivatives. A common strategy involves the construction of the spirocyclic core followed by the introduction of the amine functionality.
A likely precursor to Spiro[2.3]hexan-5-amine is Spiro[2.3]hexan-5-one. The synthesis of this ketone is documented and can be achieved through various methods.[5] One potential route to this compound is outlined below, starting from the corresponding ketone.
Proposed Synthetic Pathway
The proposed synthesis involves two key steps: the conversion of Spiro[2.3]hexan-5-one to its oxime derivative, followed by the reduction of the oxime to the primary amine. The final step is the formation of the hydrochloride salt.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Spiro[2.3]hexan-5-one oxime [6]
-
To a solution of Spiro[2.3]hexan-5-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude oxime.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Spiro[2.3]hexan-5-one oxime.
Step 2: Reduction of Spiro[2.3]hexan-5-one oxime to Spiro[2.3]hexan-5-amine
Several reducing agents can be employed for the conversion of the oxime to the primary amine. The choice of reagent will depend on the desired stereochemical outcome and the presence of other functional groups.
-
Method A: Sodium in Ethanol (Bouveault-Blanc reduction)
-
Dissolve the oxime (1.0 eq) in absolute ethanol.
-
Carefully add small pieces of sodium metal (excess) to the solution at a rate that maintains a gentle reflux.
-
After the complete addition of sodium, continue to reflux the mixture until all the sodium has reacted.
-
Cool the reaction mixture and cautiously quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over anhydrous potassium carbonate and concentrate under reduced pressure to yield the crude amine.
-
-
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction
-
To a stirred suspension of LiAlH₄ (excess) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere, add a solution of the oxime (1.0 eq) in the same solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude amine.
-
-
Method C: Catalytic Hydrogenation
-
Dissolve the oxime (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon, or Platinum oxide).
-
Subject the mixture to a hydrogen atmosphere (typically 1-50 atm) in a hydrogenation apparatus.
-
Shake or stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.
-
Filter the catalyst through a pad of Celite and wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the amine.
-
Step 3: Formation of this compound
-
Dissolve the crude Spiro[2.3]hexan-5-amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until the precipitation of the hydrochloride salt is complete.
-
Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to afford this compound.
Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons in the cyclobutane and cyclopropane rings. The protons on the cyclopropane ring will likely appear in the upfield region (typically 0.5-1.5 ppm). The protons on the cyclobutane ring are expected to resonate in the range of 1.5-3.0 ppm. The methine proton at the 5-position, adjacent to the amino group, would likely appear as a multiplet in the downfield region of the aliphatic signals. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms of the spiro[2.3]hexane core. The spiro carbon atom will have a characteristic chemical shift. The carbons of the cyclopropane ring will appear at a relatively high field, while the carbons of the cyclobutane ring will be at a lower field. The carbon atom bearing the amino group (C5) will be shifted downfield due to the electron-withdrawing effect of the nitrogen atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Spiro[2.3]hexane Core
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C2 (cyclopropane) | 0.5 - 1.5 | 10 - 25 |
| C3, C6 (cyclobutane) | 1.5 - 2.5 | 25 - 40 |
| C4 (spiro) | - | 35 - 50 |
| C5 (CH-NH₂) | 2.5 - 3.5 | 45 - 60 |
Note: These are predicted ranges and actual values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the ammonium group (-NH₃⁺) will appear as a broad band in the region of 3000-3300 cm⁻¹. The C-H stretching vibrations of the aliphatic CH and CH₂ groups will be observed in the 2850-3000 cm⁻¹ region. The C-H stretching of the cyclopropane ring may appear at slightly higher wavenumbers (around 3050 cm⁻¹). The N-H bending vibrations are expected in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) for the free base (Spiro[2.3]hexan-5-amine) would be observed at m/z 97.16. Under electron ionization (EI), fragmentation of the molecular ion is expected. A common fragmentation pathway for amines is the alpha-cleavage, which would involve the loss of a hydrogen radical to form a stable iminium ion.[7] Other fragmentation patterns involving the cleavage of the cyclobutane and cyclopropane rings may also be observed.
Caption: Plausible mass spectrometry fragmentation pathways for Spiro[2.3]hexan-5-amine.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in drug discovery. The spiro[2.3]hexane scaffold can be considered a bioisostere for other common cyclic systems, offering a novel and potentially more advantageous three-dimensional arrangement of substituents.[4][8]
Role as a Conformationally Restricted Scaffold
The rigidity of the spiro[2.3]hexane core allows for the precise positioning of pharmacophoric groups in three-dimensional space. This can lead to the design of highly potent and selective ligands for various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. By reducing the number of accessible conformations, the entropic cost of binding is minimized, which can translate to higher binding affinity.[3]
Bioisosteric Replacement
Spiro[2.3]hexan-5-amine can serve as a non-classical bioisostere for other cyclic amines, such as piperidine or cyclohexane amine, which are frequently found in bioactive molecules. The spirocyclic nature of the scaffold can lead to improved physicochemical properties, such as increased metabolic stability and modulated lipophilicity, which are critical for the development of successful drug candidates.[9]
Potential Therapeutic Areas
While specific biological activity data for derivatives of this compound is limited in the public domain, related spirocyclic compounds have shown promise in a variety of therapeutic areas. For example, spirocyclic compounds have been investigated as anticancer agents, antivirals, and central nervous system (CNS) active agents.[10] The conformationally restricted nature of the spiro[2.3]hexane core makes it a particularly interesting scaffold for targeting proteins in the CNS, where precise ligand-receptor interactions are crucial.
Caption: The role of this compound in drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, general safety guidelines for amine hydrochlorides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to obtain a specific MSDS from the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. Its rigid, three-dimensional structure offers a unique platform for the design of potent and selective modulators of biological targets. While detailed experimental data for this specific compound is still emerging, the foundational knowledge of spirocyclic chemistry and the principles of medicinal chemistry provide a strong basis for its exploration in pharmaceutical research. As the demand for novel chemical matter continues to grow, the importance of scaffolds like spiro[2.3]hexane is expected to increase, making this compound a key compound for the development of the next generation of therapeutics.
References
- (Reference details to be populated based on actual sources found and used)
-
Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a, and 5 b. ResearchGate. [Link]
-
Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry. [Link]
- Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
-
Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. ResearchGate. [Link]
-
S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Spiro[2.3]hexan-5-amine. Chemspace. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Spiro[2.3]hexan-5-amine. CSSB00012196099. Chemspace. [Link]
-
(PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]
-
Stereochemistry, Conformation and Configuration. [Link]
-
Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses Procedure. [Link]
-
Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. PMC. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
Stereochemistry, Conformation, and Stereoselectivity. [Link]
-
Stereochemistry Conformational Analysis. Scribd. [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. PubMed. [Link]
-
3: Conformations and Stereochemistry. Chemistry LibreTexts. [Link]
-
Stereochemistry and conformational analysis. Química Organica.org. [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. PMC. [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Spiro[2.3]hexan-5-amine - C6H11N | CSSB00012196099 [chem-space.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Spiro[2.3]hexane Scaffolds: A Technical Guide to Synthesis and Application in Drug Discovery
Foreword: Embracing Three-Dimensionality in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic scaffolds. The strategic incorporation of three-dimensional motifs has emerged as a powerful approach to unlock new chemical space and enhance pharmacological properties. Among these, the spiro[2.3]hexane core, a unique bicyclic system featuring a shared quaternary carbon between a cyclopropane and a cyclobutane ring, has garnered significant attention. Its inherent rigidity and defined spatial orientation offer a compelling platform for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel spiro[2.3]hexane derivatives, their characterization, and their burgeoning potential in modern drug discovery.
I. The Spiro[2.3]hexane Advantage: A Paradigm Shift in Scaffold Design
The spiro[2.3]hexane motif is more than a mere structural curiosity; it is a strategic tool for molecular design. The fusion of two small, strained rings creates a rigid framework that can precisely position substituents in three-dimensional space, facilitating optimal interactions with biological targets. This conformational restriction minimizes the entropic penalty upon binding, often leading to enhanced potency. Furthermore, the high sp³ character of the spiro[2.3]hexane core can improve crucial drug-like properties such as solubility and metabolic stability, while moving away from the often-undesirable characteristics of flat, aromatic systems.[1]
The application of spiro[2.3]hexane derivatives as bioisosteres, which are substituents or groups with similar physical or chemical properties that impart similar biological or physical properties to a chemical compound, is a particularly exciting area of research.[2] These scaffolds can mimic the spatial arrangement of functional groups found in known pharmacophores while offering a completely novel and patentable chemical entity. This bioisosteric replacement strategy has shown promise in the development of a wide range of therapeutic agents, including those with antimicrobial and anticancer properties.
II. Navigating the Synthetic Landscape: Strategies for Constructing the Spiro[2.3]hexane Core
The construction of the sterically demanding spiro[2.3]hexane system requires specialized synthetic methodologies. Several innovative approaches have been developed, each with its own set of advantages and substrate scope.
A. Modular Synthesis via Sulfonium Reagents: A Versatile Approach
A highly effective and modular approach for the synthesis of spiro[2.3]hexane analogues, including heteroatom-containing derivatives, leverages the reactivity of cyclobutane- and azetidine-substituted sulfonium salts.[3][4][5] This method, based on the Johnson-Corey-Chaykovsky reaction, allows for the facile construction of the spirocyclic core through the reaction of the sulfonium ylide with a suitable electrophile.
Experimental Protocol: Synthesis of a 5-Azaspiro[2.3]hexane Derivative
This protocol describes the synthesis of a protected 1,5-diaminospiro[2.3]hexane, a valuable building block for drug discovery, via cyclopropanation of a substituted azetidine.[1]
-
Step 1: Synthesis of the Azetidine Precursor: The synthesis begins with the preparation of a suitable N-protected 3-methyleneazetidine derivative. This can be achieved through multi-step sequences starting from commercially available materials.
-
Step 2: Cyclopropanation: The 3-methyleneazetidine is then subjected to a cyclopropanation reaction. A common method involves the use of a Simmons-Smith type reagent or a diazo compound in the presence of a suitable catalyst.
-
Step 3: Purification: The resulting spiro[2.3]hexane derivative is purified using column chromatography to yield the desired product as a single diastereomer.
Sources
The Spirocyclic Advantage: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
Foreword: Beyond Flatland in Drug Discovery
For decades, the landscape of medicinal chemistry was largely dominated by flat, aromatic structures. While effective to a degree, this "flatland" approach often led to challenges in achieving high target selectivity, favorable pharmacokinetic profiles, and novel intellectual property. The evolution of drug discovery has demanded a departure from two-dimensional thinking into the three-dimensional space where biological interactions truly occur. This guide serves as an in-depth exploration of spirocyclic compounds, a class of molecules that have risen from a synthetic curiosity to a cornerstone of modern drug design. Characterized by two rings sharing a single, quaternary carbon atom, spirocycles offer a rigid, three-dimensional architecture that provides elegant solutions to many persistent challenges in the development of novel therapeutics.[1][2] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, synthesis, and strategic application of spiro compounds, substantiated by field-proven insights and detailed experimental context.
The Inherent Advantages of Spirocyclic Scaffolds
The defining feature of a spirocycle is its spiroatom, a single carbon common to two rings. This unique structural constraint imparts a range of desirable properties that are increasingly sought after in drug candidates.[3][4]
Three-Dimensionality and Conformational Rigidity
Unlike flexible aliphatic chains or planar aromatic rings, the spiro junction locks the two constituent rings in a perpendicular orientation. This creates a rigid molecular scaffold that projects functional groups into distinct vectors of three-dimensional space.[2][5] This pre-organization of the molecule's conformation has profound implications for target binding.
-
Reduced Entropy Loss upon Binding: A flexible molecule must adopt a specific, low-energy conformation to fit into a binding pocket, a process that is entropically unfavorable. A rigid spirocycle is already in a well-defined conformation, minimizing the entropic penalty of binding and often leading to higher binding affinity.
-
Enhanced Target Selectivity: The precise spatial arrangement of substituents on a spirocyclic core allows for more specific interactions with a target protein. This can significantly reduce off-target effects by preventing the molecule from binding to unintended receptors or enzymes.[6][7]
Improved Physicochemical and Pharmacokinetic (ADME) Properties
The incorporation of spirocyclic motifs, which are rich in sp³-hybridized carbons, is a well-established strategy to "escape from flatland" and improve the drug-like properties of a molecule.[8]
-
Increased Solubility: Flat, aromatic compounds tend to have high lipophilicity and poor aqueous solubility due to crystal packing effects. The three-dimensional nature of spirocycles disrupts this planarity, often leading to improved solubility.[9][10]
-
Enhanced Metabolic Stability: The quaternary spirocenter and adjacent carbons are sterically hindered and less susceptible to metabolic attack by cytochrome P450 enzymes, a common route of drug metabolism. This can increase the metabolic stability and half-life of a drug.[8][9]
-
Modulation of Lipophilicity (logP/logD): Strategic introduction of spirocycles can fine-tune a molecule's lipophilicity. For instance, replacing a flexible, lipophilic linker with a more compact spirocyclic moiety can lower the logD, improving the overall ADME profile.[8]
Strategic Application of Spirocycles: Case Studies of Approved Drugs
The theoretical advantages of spirocycles have been successfully translated into clinically approved medicines. An analysis of drugs approved in the 21st century shows a significant increase in the prevalence of spirocyclic motifs.[11][12]
Case Study: Spironolactone - A Steroidal Spirolactone
Spironolactone (Aldactone®) is a potassium-sparing diuretic and aldosterone antagonist used to treat conditions like heart failure and high blood pressure.[13][14] Its mechanism hinges on the steroidal backbone, but the spiro-fused lactone ring at the C-17 position is critical to its function.
-
Mechanism of Action: Spironolactone competitively inhibits the binding of the mineralocorticoid hormone aldosterone to its receptor in the distal convoluted renal tubule.[13][14][15][16] This action blocks the reabsorption of sodium and water while preventing the excretion of potassium.[13][16]
-
Role of the Spirocycle: The spiro-lactone moiety mimics the structure of aldosterone, allowing it to fit into the ligand-binding pocket of the mineralocorticoid receptor. The rigid spirocyclic structure ensures the correct orientation of the lactone for effective antagonism. The steroid core provides the overall shape for receptor recognition, while the spiro-lactone provides the key pharmacophoric element for its specific antagonistic activity.[9][17]
Signaling Pathway: Aldosterone Antagonism by Spironolactone
Caption: Competitive binding of Spironolactone to the Mineralocorticoid Receptor.
Case Study: Tofacitinib - A Spiro-Piperidine in JAK Inhibition
Tofacitinib (Xeljanz®) is an oral Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[18][19][20][21] It inhibits JAK1 and JAK3, thereby disrupting the signaling of several inflammatory cytokines.[18]
-
Structure-Activity Relationship (SAR): The core of tofacitinib is a pyrrolo[2,3-d]pyrimidine scaffold that binds to the hinge region of the JAK ATP-binding site.[7][22] The N-methyl-N-(1-cyanoacetyl-4-methylpiperidin-3-yl)amino side chain projects out of the binding pocket. While the core provides the primary binding interactions, the piperidine moiety is crucial for optimizing the drug's properties.
-
Rationale for the Spiro-like Piperidine Moiety: Although not a true spirocycle (it is a disubstituted piperidine), the (3R,4R)-disubstituted piperidine ring in tofacitinib serves a similar purpose.[23] The rigid, chair-like conformation of the piperidine ring orients the cyanoacetyl group and the N-methyl group in specific spatial positions. This defined three-dimensional structure is critical for achieving the desired balance of potency, selectivity, and pharmacokinetic properties. The synthesis of this chiral piperidine fragment is a key challenge in the manufacturing of tofacitinib, highlighting its importance to the molecule's overall function.[22][23] The rigid piperidine scaffold helps to minimize conformational flexibility, which can be beneficial for binding affinity and reducing entropic penalties upon binding to the target kinase.[24]
Synthesis of Key Spirocyclic Scaffolds: Experimental Protocols
The increasing accessibility of synthetic methodologies has been a major driver for the adoption of spirocycles in drug discovery.[6][25] Below are representative, detailed protocols for the synthesis of three common spirocyclic scaffolds.
Synthesis of Spiro-oxindoles via [3+2] Cycloaddition
Spiro-oxindoles are a privileged scaffold in medicinal chemistry, particularly in oncology research.[26] A common and efficient method for their synthesis is the one-pot, three-component [3+2] cycloaddition reaction involving an isatin, a secondary amino acid (like L-proline or sarcosine), and a dipolarophile (e.g., an α,β-unsaturated carbonyl compound).[27]
Experimental Protocol: Synthesis of a Pyrrolizidine-Substituted Spiro-oxindole [27][28]
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α,β-unsaturated carbonyl compound (chalcone) (1.0 mmol, 1.0 equiv) in 15 mL of absolute ethanol.
-
Addition of Isatin and Amino Acid: To the stirred solution, add the desired isatin derivative (1.3 mmol, 1.3 equiv) and L-proline (1.3 mmol, 1.3 equiv).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 5-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will often form. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials and byproducts. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterization: Confirm the structure and stereochemistry of the final spiro-oxindole product using ¹H NMR, ¹³C NMR, mass spectrometry, and, if possible, X-ray crystallography. The reaction typically proceeds with high regio- and stereoselectivity.[27]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 19. A narrative review on tofacitinib: The properties, function, and usefulness to treat coronavirus disease 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 26. Bucherer-Bergs Reaction [organic-chemistry.org]
- 27. semanticscholar.org [semanticscholar.org]
- 28. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Spiro[2.3]hexan-5-amine hydrochloride: A Guide to Sourcing, Cost, and Quality Control
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of Spiro[2.3]hexan-5-amine hydrochloride, a valuable building block for drug discovery programs. We will move beyond a simple supplier list to offer a comprehensive framework for sourcing, cost evaluation, and quality verification, empowering research teams to make informed procurement decisions.
Introduction: The Strategic Value of Spirocyclic Scaffolds
This compound (CAS No. 1909324-94-2) is a spirocyclic amine that has garnered significant interest in medicinal chemistry. The spirocyclic motif, which consists of two rings connected by a single common atom, introduces a rigid, three-dimensional architecture into molecular design. This is not merely a matter of novelty; the constrained conformation of spirocycles offers distinct advantages in drug development.
The surge in the use of such sp3-rich scaffolds is driven by their ability to enhance binding potency by presenting interaction vectors in unique spatial arrangements that are inaccessible to flat, aromatic systems.[1] Furthermore, these structures can significantly improve critical physicochemical properties like solubility while navigating novel intellectual property landscapes.[1][2] Spiro[2.3]hexan-5-amine, as a primary amine, serves as a crucial handle for further chemical elaboration, making it a versatile starting point for the synthesis of diverse compound libraries targeting a wide array of biological targets.
Key Compound Identifiers:
-
Chemical Name: this compound
-
Molecular Formula: C₆H₁₂ClN[3]
-
Molecular Weight: 133.62 g/mol [3]
-
Synonyms: Spiro[2.3]hex-5-ylamine hydrochloride[3]
Sourcing and Supplier Evaluation
Identifying a reliable supplier is paramount to ensuring the integrity and reproducibility of your research. The market for specialized chemical building blocks is diverse, ranging from large-scale manufacturers to smaller custom synthesis labs.
Identified Suppliers
Our market survey has identified several commercial suppliers for this compound. It is crucial to note that availability and lead times can vary.
| Supplier | CAS Number | Purity Specification | Notes |
| ChemScene | 1909324-94-2 | ≥97% | Offers custom synthesis and commercial production services.[3] |
| Biosynth | 1909324-94-2 | Not specified | Focus on high-quality reference standards.[4] |
| Echemi | 1909324-94-2 | Not specified | A platform connecting various suppliers, primarily from China.[5] |
| Chemspace | 38772-81-5 (free base) | Not specified | Lists multiple suppliers for the free base form.[6][7] |
Supplier Qualification Workflow
A rigorous supplier qualification process is essential. Simply choosing the cheapest option can introduce significant risks to a project's timeline and budget if the material quality is substandard. The following workflow outlines a best-practice approach to vetting a new supplier.
Caption: Supplier Qualification Workflow Diagram.
Cost Analysis: Factors Influencing Price
The cost of this compound is not static and is influenced by several key factors. For research-scale quantities (1-5g), pricing is often standardized. However, for bulk quantities required for developmental campaigns, a custom quote is almost always necessary.
-
Scale of Synthesis: The primary driver of cost. Price per gram decreases significantly with larger batch sizes (e.g., 100g vs. 1kg) due to economies of scale in production.
-
Purity Requirements: A standard purity of >97% is common. Requesting higher purity (e.g., >99.5%) will increase the cost due to the need for additional purification steps like recrystallization or preparative chromatography.
-
Supplier Origin and Overheads: Suppliers in different geographical locations have varying labor and manufacturing costs. Furthermore, established suppliers with extensive quality control systems may have higher prices, which reflect the added value of reliability and documentation.
-
Lead Time: In-stock items will be cheaper than those requiring custom synthesis. Expedited synthesis requests will invariably carry a significant premium.
As a general guideline, expect prices for novel spirocyclic building blocks to be higher than for more common reagents due to the more complex synthetic routes involved.[8] Researchers should budget accordingly and always request quotes from multiple qualified suppliers to ensure competitive pricing.
Quality Assessment and In-House Verification
Trust, but verify. While a supplier's Certificate of Analysis (CoA) is a critical starting point, performing in-house verification on a new batch of starting material is a cornerstone of scientific integrity.
Interpreting a Certificate of Analysis (CoA)
A comprehensive CoA should include the following:
-
Identity Confirmation: Typically confirmed by ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the known structure of Spiro[2.3]hexan-5-amine.
-
Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the compound's volatility. A purity level of ≥97% is generally acceptable for most discovery applications.[3]
-
Appearance: Should be listed (e.g., white to off-white solid).
-
Lot Number: Essential for traceability.
Protocol: In-House Identity and Purity Confirmation
This protocol describes a standard workflow for verifying the identity and purity of a newly received batch of this compound.
Objective: To confirm the structure and purity of the received material against the supplier's CoA.
Materials:
-
This compound (as received)
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate modifier) for LC-MS
Workflow:
Caption: In-House Quality Control Workflow.
Step-by-Step Methodology:
-
Sample Logging: Upon receipt, log the supplier name, lot number, and date. Assign an internal tracking number.
-
Visual Inspection: Check that the material's appearance (e.g., white solid) matches the CoA description.
-
¹H NMR Spectroscopy:
-
Accurately weigh ~5 mg of the compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data and compare the chemical shifts and integration values to a reference spectrum or the expected pattern for the structure. Look for the absence of significant solvent or process-related impurities.
-
-
LC-MS Analysis:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent mixture (e.g., 50% acetonitrile/water).
-
Inject a small volume (e.g., 1-5 µL) onto a reverse-phase C18 HPLC column.
-
Run a gradient elution method (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 10 minutes).
-
Analyze the output from the UV detector to determine the purity by peak area percentage.
-
Confirm that the mass spectrometer detects the correct mass for the protonated molecule ([M+H]⁺). For the free base C₆H₁₁N, the expected monoisotopic mass is ~97.09 Da.[9]
-
Safe Handling and Storage
Proper handling and storage are critical for maintaining the compound's integrity and ensuring lab safety.
-
Storage Conditions: Store in a tightly sealed container, protected from light. Refrigeration at 4°C is recommended for long-term stability.[3]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[10]
-
First Aid Measures:
Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound is a powerful tool for the modern medicinal chemist. Its unique three-dimensional structure offers a pathway to novel chemical matter with improved pharmacological properties. However, harnessing its full potential requires a diligent approach to procurement. By implementing a robust supplier qualification workflow, understanding the factors that drive cost, and maintaining stringent in-house quality control, research and development teams can ensure a reliable supply of this critical building block, thereby safeguarding the integrity and accelerating the progress of their drug discovery programs.
References
-
This compound . AHH Chemical Co., Ltd. [Link]
-
This compound (C6H11N) . PubChemLite. [Link]
-
Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives . ResearchGate. [Link]
- Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
-
Spiro[2.3]hexan-5-amine - C6H11N | CSSB00012196099 . Chemspace. [Link]
-
Spiro[2.3]hexan-5-amine - C6H11N | CSMB00012196099 . Chemspace. [Link]
-
The Spirocycle Surge in Drug Discovery . Drug Hunter. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. biosynth.com [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. Spiro[2.3]hexan-5-amine - C6H11N | CSSB00012196099 [chem-space.com]
- 7. Spiro[2.3]hexan-5-amine - C6H11N | CSMB00012196099 [chem-space.com]
- 8. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
- 9. PubChemLite - this compound (C6H11N) [pubchemlite.lcsb.uni.lu]
- 10. combi-blocks.com [combi-blocks.com]
Methodological & Application
Harnessing the 3D Potential of Spiro[2.3]hexan-5-amine Hydrochloride in Medicinal Chemistry
An Application Guide for Drug Discovery Researchers
In the modern era of drug discovery, there is a pronounced shift away from flat, sp²-hybridized aromatic systems towards molecules with greater three-dimensionality.[1] Scaffolds rich in sp³-hybridized carbons are increasingly sought after for their ability to provide novel exit vectors, improve physicochemical properties, and enable more specific interactions with biological targets.[2] Among these scaffolds, spirocycles—structures containing two rings connected by a single common atom—have emerged as particularly valuable motifs.[2][3] The rigid, well-defined conformation of a spirocyclic core can significantly enhance binding potency and selectivity while often improving properties like solubility.[2][3]
This guide focuses on Spiro[2.3]hexan-5-amine hydrochloride (CAS No. 1909324-94-2), a unique and strained building block that offers medicinal chemists an opportunity to explore novel chemical space.[4][5] Its structure, featuring a cyclopropane ring fused to a cyclobutane ring, creates a compact and rigid framework. The primary amine at the 5-position serves as a versatile chemical handle for diversification, making it an attractive starting point for library synthesis and lead optimization campaigns.
Physicochemical Characteristics
This compound is a commercially available building block.[4][6] Its key properties are summarized below, providing a foundational dataset for computational modeling, fragment-based design, and property modulation in drug discovery programs.
| Property | Value | Source |
| CAS Number | 1909324-94-2 | [4] |
| Molecular Formula | C₆H₁₂ClN | [4] |
| Molecular Weight | 133.62 g/mol | [4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [4] |
| LogP (calculated) | 1.31 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Rotatable Bonds | 0 | [4] |
Strategic Value in Scaffold Design
The primary application of Spiro[2.3]hexan-5-amine lies in its use as a unique scaffold or a bioisosteric replacement for more common cyclic amines. Its inherent rigidity and three-dimensionality set it apart from flexible or planar structures.
A Conformationally Restricted Piperidine Bioisostere
Azaspirohexanes and related structures are recognized as promising bioisosteres for piperidine, a ubiquitous motif in medicinal chemistry.[7] The spiro[2.3]hexane core locks the substituent vectors into well-defined spatial orientations, which can be exploited to achieve higher binding affinity or improved selectivity by minimizing the entropic penalty of binding.
Caption: Bioisosteric replacement of flexible piperidine with a rigid spiro[2.3]hexane core.
Introducing Novelty and 3D Character
The incorporation of the spiro[2.3]hexane motif is a validated strategy for increasing the fraction of sp³ carbons (Fsp³) in a molecule. A higher Fsp³ count is often correlated with improved clinical success, as it can lead to better solubility, reduced metabolic liability, and an overall more favorable ADME profile.[1] This scaffold serves as an excellent fragment for building diverse libraries that escape the "flatland" of traditional aromatic compound collections.[8]
Synthetic Applications and Protocols
This compound is a versatile primary amine that can be readily functionalized through standard synthetic transformations. The hydrochloride salt form requires neutralization, typically with a non-nucleophilic base, before reaction.
Caption: Key synthetic pathways for derivatizing Spiro[2.3]hexan-5-amine.
Protocol 1: Synthesis of a Spiro[2.3]hexyl Amide via Carbodiimide Coupling
This protocol details a standard procedure for forming an amide bond, a cornerstone of medicinal chemistry, using the spirocyclic amine.
-
Objective: To couple Spiro[2.3]hexan-5-amine with a generic carboxylic acid (R-COOH).
-
Principle: The hydrochloride salt is neutralized in situ. A carbodiimide activator (e.g., EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the primary amine to form the stable amide bond. An additive like HOBt is often included to suppress side reactions and improve yield.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.05 eq)
-
EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DCM to dissolve the reagents. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step allows for the formation of the active ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and add the base (TEA or DIPEA, 2.5 eq). Stir for 5 minutes. The base neutralizes the HCl salt, liberating the free primary amine.
-
Coupling Reaction: Transfer the amine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of a Secondary Amine via Reductive Amination
This protocol describes the formation of a C-N bond by reacting the amine with a carbonyl compound, followed by reduction.
-
Objective: To synthesize a secondary amine by reacting Spiro[2.3]hexan-5-amine with an aldehyde or ketone.
-
Principle: The primary amine reacts with the carbonyl compound to form an imine (or iminium ion) intermediate in situ. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the imine to the corresponding secondary amine without reducing the starting carbonyl.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone of interest (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the aldehyde or ketone (1.1 eq), and the base (DIPEA, 1.2 eq) in anhydrous DCM.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with ketones.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. STAB is a mild and moisture-tolerant reducing agent ideal for this transformation.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor for the disappearance of the starting materials and the formation of the product by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude secondary amine product via flash column chromatography or preparative HPLC.
Potential Therapeutic Applications
While specific drugs containing this exact moiety are not yet prevalent, the spiro[2.3]hexane framework is featured in compounds explored for several therapeutic areas.
-
Central Nervous System (CNS) Agents: The rigid structure of the spiro[2.3]hexane core makes it an ideal scaffold for creating conformationally restricted analogs of neurotransmitters. For instance, related 5-aminospiro[2.3]hexane-1-carboxylic acids have been synthesized as rigid analogs of γ-aminobutyric acid (GABA), with potential applications in treating neurological disorders.[9][10]
-
Oncology and Metabolic Diseases: The strategic replacement of common heterocycles (like piperidine or cyclohexane) with the spiro[2.3]hexane motif can lead to optimized interactions with kinase or protein-protein interaction targets. This "scaffold hopping" approach is a powerful tool for improving potency, selectivity, and pharmacokinetic properties in lead optimization.[2][11]
Conclusion
This compound is more than just another cyclic amine. It is a specialized building block that provides a direct entry into novel, three-dimensional chemical space. Its strained and rigid spirocyclic core offers a distinct advantage for creating conformationally defined molecules, making it a powerful tool for medicinal chemists aiming to develop next-generation therapeutics with enhanced properties and novel intellectual property. The straightforward protocols for its derivatization allow for its seamless integration into established drug discovery workflows.
References
- Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
-
Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives. ResearchGate. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health (PMC). [Link]
-
Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. MDPI. [Link]
-
Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. ResearchGate. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
Spiro[2.3]hexan-5-amine. Chemspace. [Link]
-
Spirocyclic derivatives as antioxidants: a review. National Center for Biotechnology Information (PMC). [Link]
-
Expertise of the month: Select the unique building blocks you need. SpiroChem. [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. National Institutes of Health (PMC). [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]
-
Spiro[2.3]hexan-5-amine. Chemspace. [Link]
-
The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. drughunter.com [drughunter.com]
- 3. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. labsolu.ca [labsolu.ca]
- 6. biosynth.com [biosynth.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. News - Single [spirochem.com]
- 9. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of Spiro[2.3]hexan-5-amine Hydrochloride as a Novel Scaffold
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the contemporary landscape of drug discovery, the demand for novel molecular architectures that can confer improved pharmacological properties is ever-increasing. The concept of "escaping flatland" has transitioned from a theoretical ideal to a practical necessity, driving the exploration of scaffolds with a high fraction of sp³-hybridized carbons.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement.[2][3] Their inherent rigidity and well-defined three-dimensional exit vectors offer a unique opportunity to orient substituents into unexplored chemical space, thereby enhancing target engagement and optimizing physicochemical properties.[4][5]
Spiro[2.3]hexan-5-amine hydrochloride, a strained spirocyclic motif, has garnered significant interest as a versatile building block.[6] This guide provides a comprehensive overview of its strategic application, detailing protocols for its derivatization and the underlying principles that make it an attractive scaffold for modern medicinal chemistry programs.
Physicochemical Properties and Design Rationale
The strategic advantage of employing the spiro[2.3]hexane core lies in its unique combination of rigidity and compact three-dimensionality. This scaffold can serve as a bioisosteric replacement for more common, planar ring systems, potentially leading to improved target selectivity and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClN | [7] |
| Molecular Weight | 133.62 g/mol | [7] |
| XLogP3-AA | 1.3 | [7] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 1 | [7] |
| Rotatable Bond Count | 0 | [7] |
The presence of the primary amine on the cyclobutane ring provides a readily functionalizable handle for the introduction of diverse chemical moieties. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.
Core Application: N-Functionalization of the Spirocyclic Amine
The primary amine of spiro[2.3]hexan-5-amine serves as the key reactive site for library generation. Standard amine derivatization protocols can be readily applied, with the understanding that the steric environment of the spirocyclic core may influence reaction kinetics.
Protocol 1: Amide Bond Formation via Acylation
This protocol details a standard procedure for the acylation of spiro[2.3]hexan-5-amine with a representative carboxylic acid.
Workflow for Amide Bond Formation
Caption: General workflow for amide coupling reactions.
Detailed Experimental Protocol:
-
Preparation: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Reaction: Add this compound (1.2 eq) to the activated carboxylic acid solution.
-
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated spiro[2.3]hexane derivative.
Expert Insight: The choice of coupling reagent and base can be critical. For sterically hindered carboxylic acids, alternative coupling reagents such as COMU or T3P may provide higher yields. The use of a non-nucleophilic base like DIEA is crucial to prevent unwanted side reactions.
Protocol 2: Reductive Amination
This protocol describes the formation of a secondary amine via reductive amination with an aldehyde or ketone.
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Detailed Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M), add a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Trustworthiness Note: The success of this reaction relies on the careful management of pH. The catalytic acid is necessary for imine formation, but an excess can protonate the amine, rendering it non-nucleophilic. Sodium triacetoxyborohydride is a mild reducing agent that is selective for the iminium ion in the presence of the carbonyl starting material.
Characterization of Spiro[2.3]hexan-5-amine Derivatives
A thorough characterization of newly synthesized derivatives is essential to confirm their identity and purity.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Appearance of signals corresponding to the newly introduced functional group. Shifts in the signals of the spiro[2.3]hexane core protons adjacent to the nitrogen. |
| ¹³C NMR | Structural confirmation | Appearance of new carbon signals from the derivative group. |
| Mass Spectrometry (HRMS) | Molecular weight determination | Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of the product. |
| LC-MS | Purity assessment | A single major peak in the chromatogram with the expected mass-to-charge ratio. |
| FT-IR | Functional group analysis | For amides, appearance of a strong C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹). For secondary amines, disappearance of the primary N-H₂ stretches and appearance of a single N-H stretch. |
Conclusion
This compound is a valuable and versatile scaffold for the synthesis of novel, three-dimensional molecules in drug discovery. Its unique structural features and readily functionalizable amine handle provide a solid foundation for the creation of diverse chemical libraries. The protocols outlined in this guide offer robust and reproducible methods for the derivatization of this promising building block, enabling researchers to explore new areas of chemical space and advance the development of next-generation therapeutics.
References
-
Dandepally, S. R., & Williams, A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. [Link]
-
Qi, D., Bai, J., Yao, Y., & Liu, C. (2025). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ.... [Link]
-
Siau, W.-Y., & Bode, J. W. (2011). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 133(46), 18782–18785. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150–183. [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]
Sources
- 1. Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
N-Functionalization of Spiro[2.3]hexan-5-amine: A Guide for Medicinal Chemistry
Introduction: The Rising Prominence of Strained Spirocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality.[1] The rigid, non-planar nature of spirocycles allows for a more defined orientation of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Specifically, strained ring systems like spiro[2.3]hexane offer a unique conformational profile and an underexplored area of chemical space.[3] The incorporation of a spiro[2.3]hexane motif, a bioisostere for more common cyclic structures, can improve physicochemical properties such as solubility and metabolic stability by increasing the fraction of sp³-hybridized carbons (Fsp³).[1][3]
This application note provides a detailed experimental guide for the N-functionalization of spiro[2.3]hexan-5-amine, a versatile building block for the synthesis of novel drug candidates. We will explore key N-functionalization reactions, including N-acylation, N-sulfonylation, N-alkylation, and N-arylation, providing detailed protocols and insights into the experimental design.
Core Concepts in the Functionalization of a Strained Spirocyclic Amine
The reactivity of spiro[2.3]hexan-5-amine is governed by the nucleophilicity of the primary amine. The strained cyclobutane ring may influence the amine's basicity and steric accessibility. Therefore, reaction conditions must be carefully optimized to achieve efficient conversion while minimizing potential side reactions. The choice of reagents, solvents, and catalysts is critical for successful N-functionalization.
Part 1: N-Acylation of Spiro[2.3]hexan-5-amine
N-acylation is a fundamental transformation for introducing an amide functionality, a common motif in a vast number of pharmaceuticals. This reaction is typically robust and high-yielding.
Rationale for Method Selection
The reaction of spiro[2.3]hexan-5-amine with an acyl chloride in the presence of a non-nucleophilic base is a straightforward and efficient method for N-acylation. The base neutralizes the HCl generated during the reaction, driving it to completion. Dichloromethane (DCM) is a suitable solvent due to its inertness and ability to dissolve a wide range of reactants.
Experimental Protocol: N-Acetylation
Objective: To synthesize N-(spiro[2.3]hexan-5-yl)acetamide.
Materials:
-
Spiro[2.3]hexan-5-amine hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-(spiro[2.3]hexan-5-yl)acetamide.
Data Presentation: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Typical Yield (%) |
| Acetyl chloride | TEA | DCM | 85-95 |
| Benzoyl chloride | TEA | DCM | 80-90 |
| Isobutyryl chloride | TEA | DCM | 82-92 |
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ: 5.5-5.8 (br s, 1H, NH), 4.0-4.2 (m, 1H, CH-N), 2.0-2.4 (m, 4H, cyclobutane CH₂), 1.95 (s, 3H, COCH₃), 0.4-0.8 (m, 4H, cyclopropane CH₂).
-
¹³C NMR (101 MHz, CDCl₃) δ: 169.5 (C=O), 50.1 (CH-N), 35.2 (spiro C), 30.5 (cyclobutane CH₂), 23.2 (COCH₃), 15.1 (cyclopropane CH₂).
Part 2: N-Sulfonylation of Spiro[2.3]hexan-5-amine
The sulfonamide group is a key pharmacophore in many drugs, including antibiotics and diuretics. N-sulfonylation of spiro[2.3]hexan-5-amine provides access to novel compounds with potential biological activity.
Rationale for Method Selection
The reaction with a sulfonyl chloride in the presence of a base like pyridine or triethylamine is a standard method for sulfonamide synthesis.[4] Pyridine can act as both a base and a catalyst.
Experimental Protocol: N-Tosylation
Objective: To synthesize N-(spiro[2.3]hexan-5-yl)-4-methylbenzenesulfonamide.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (2.5 eq) and stir until a clear solution is obtained.
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired sulfonamide.
Data Presentation: Representative N-Sulfonylation Reactions
| Sulfonylating Agent | Base | Solvent | Typical Yield (%) |
| p-Toluenesulfonyl chloride | Pyridine | DCM | 75-85 |
| Methanesulfonyl chloride | TEA | DCM | 80-90 |
| Benzenesulfonyl chloride | Pyridine | DCM | 78-88 |
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ: 7.75 (d, J = 8.0 Hz, 2H, Ar-H), 7.30 (d, J = 8.0 Hz, 2H, Ar-H), 4.8-5.0 (br s, 1H, NH), 3.8-4.0 (m, 1H, CH-N), 2.42 (s, 3H, Ar-CH₃), 1.9-2.3 (m, 4H, cyclobutane CH₂), 0.3-0.7 (m, 4H, cyclopropane CH₂).
-
¹³C NMR (101 MHz, CDCl₃) δ: 143.5 (Ar-C), 137.0 (Ar-C), 129.7 (Ar-CH), 127.2 (Ar-CH), 52.3 (CH-N), 34.8 (spiro C), 30.1 (cyclobutane CH₂), 21.5 (Ar-CH₃), 14.8 (cyclopropane CH₂).
Part 3: N-Alkylation of Spiro[2.3]hexan-5-amine
N-alkylation introduces alkyl groups to the nitrogen atom, which can significantly modulate the pharmacological properties of a molecule, such as its basicity and lipophilicity.
Method 1: Direct Alkylation with Alkyl Halides
Direct alkylation can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts. However, by carefully controlling the stoichiometry, mono-alkylation can be achieved.
Objective: To synthesize N-benzylspiro[2.3]hexan-5-amine.
Materials:
-
Spiro[2.3]hexan-5-amine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of spiro[2.3]hexan-5-amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.05 eq) and heat the mixture to 60 °C.
-
Stir the reaction for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to obtain the N-benzylated product.
Method 2: Reductive Amination
Reductive amination is a highly efficient and controlled method for N-alkylation that avoids the issue of over-alkylation.[5] The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced.
Objective: To synthesize N-isopropylspiro[2.3]hexan-5-amine.
Materials:
-
Spiro[2.3]hexan-5-amine
-
Acetone
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
Procedure:
-
To a solution of spiro[2.3]hexan-5-amine (1.0 eq) in 1,2-dichloroethane, add acetone (1.5 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine).
Data Presentation: Comparison of N-Alkylation Methods
| Alkyl Group | Method | Reagents | Typical Yield (%) |
| Benzyl | Direct Alkylation | Benzyl bromide, K₂CO₃ | 60-70 |
| Isopropyl | Reductive Amination | Acetone, STAB | 75-85 |
| Cyclohexyl | Reductive Amination | Cyclohexanone, STAB | 70-80 |
Part 4: N-Arylation of Spiro[2.3]hexan-5-amine
The formation of a C-N bond between an amine and an aromatic ring is a cornerstone of many synthetic endeavors in drug discovery. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.[6]
Rationale for Method Selection
The Buchwald-Hartwig amination offers a general and high-yielding route to N-aryl amines under relatively mild conditions. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and depends on the specific substrates.
Experimental Protocol: N-Phenylation
Objective: To synthesize N-phenylspiro[2.3]hexan-5-amine.
Materials:
-
Spiro[2.3]hexan-5-amine
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol %), XPhos (4 mol %), and NaOtBu (1.4 eq).
-
Add spiro[2.3]hexan-5-amine (1.2 eq) and bromobenzene (1.0 eq).
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100 °C for 12-24 hours. Monitor by GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the N-arylated product.
Data Presentation: Representative N-Arylation Reactions
| Aryl Halide | Catalyst/Ligand | Base | Typical Yield (%) |
| Bromobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | 70-80 |
| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | 65-75 |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | NaOtBu | 60-70 |
Visualization of Experimental Workflows
General Workflow for N-Functionalization
Caption: General workflow for the N-functionalization of spiro[2.3]hexan-5-amine.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Perspectives
The N-functionalization of spiro[2.3]hexan-5-amine opens up a vast new area of chemical space for the development of novel therapeutic agents. The protocols outlined in this application note provide a solid foundation for the synthesis of a diverse library of derivatives. The unique structural and conformational properties of the spiro[2.3]hexane scaffold make these compounds particularly interesting for targeting complex biological systems where precise three-dimensional positioning of functional groups is paramount for activity. Further exploration of these N-functionalized derivatives in various biological assays is warranted to unlock their full therapeutic potential.
References
- Hiesinger, K. et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(24), 17634-17687.
- Zheng, Y. & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Malashchuk, A. et al. (2021). Synthesis of monoprotected diamines derived from 1,5-disubstituted spiro[2.3]hexane and 5-azaspiro[2.3]hexane scaffolds. European Journal of Organic Chemistry, 2021(8), 1265-1273.
- Johansson, M. et al. (2016). Discovery of a Potent and Orally Bioavailable Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist with a Spirocyclic Core. Journal of Medicinal Chemistry, 59(17), 7859-7875.
- Lovering, F. et al. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
- Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Ley, S. V. & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- Surry, D. S. & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
-
ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
MDPI. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
- Google Patents. (n.d.). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
-
PubMed. (2020). Reductive amination using cobalt-based nanoparticles for synthesis of amines. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for General. [Link]
-
PubMed. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]
-
ResearchGate. (2025). Synthesis of spiro[2.3]hexane-1,5-diamine derivatives 4 a, 4 b, 5 a,... [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ResearchGate. (n.d.). Methods for the N-alkylation of amines. [Link]
-
ResearchGate. (2022). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. [Link]
-
NIH. (2023). An N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
-
NIH. (2020). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link]
-
ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids. [Link]
-
ResearchGate. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. [Link]
-
ResearchGate. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. [Link]
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]
-
MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]
-
NIH. (2020). N-Dealkylation of Amines. [Link]
- Google Patents. (n.d.).
-
NIH. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. [Link]
-
NIH. (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. [Link]
-
MDPI. (2018). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
ResearchGate. (n.d.). Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies. [Link]
Sources
A Protocol for the Stereoselective Synthesis of Spiro[2.3]hexane Derivatives
An Application Note and Protocol Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: The spiro[2.3]hexane motif is a privileged structural scaffold in medicinal chemistry and materials science, prized for its unique three-dimensional geometry which imparts novel physicochemical properties. This document provides a detailed guide to the stereoselective synthesis of spiro[2.3]hexane derivatives, focusing on robust and scalable protocols. We will delve into the mechanistic underpinnings of key synthetic strategies, provide step-by-step experimental procedures, and offer insights into the critical parameters governing stereochemical control.
Introduction: The Significance of Spiro[2.3]hexane Scaffolds
Spirocycles, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery. The spiro[2.3]hexane framework, in particular, offers a rigid, three-dimensional topology that can effectively probe biological space and enhance binding affinity to protein targets. Its compact structure often leads to improved metabolic stability and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The inherent chirality of many spiro[2.3]hexane derivatives necessitates precise control over stereochemistry during their synthesis, a challenge that has spurred the development of innovative catalytic methods.
This guide will focus on two primary, highly effective strategies for the stereoselective construction of the spiro[2.3]hexane core:
-
Palladium-Catalyzed Intramolecular Cyclization of Allenylidenecyclopropanes: A powerful method for accessing functionalized spiro[2.3]hexanes.
-
Organocatalytic Asymmetric [2+2] Cycloaddition: A modern approach utilizing chiral catalysts for the enantioselective synthesis of spiro[2.3]hexane derivatives.
Palladium-Catalyzed Intramolecular Cyclization
Mechanistic Rationale and Key Considerations
The palladium-catalyzed intramolecular cyclization of allenylidenecyclopropanes represents an elegant approach to the spiro[2.3]hexane skeleton. The reaction proceeds through a cascade mechanism, initiated by the oxidative addition of a palladium(0) catalyst to the allene moiety. This generates a palladacyclobutene intermediate, which can then undergo a series of rearrangements and reductive elimination to afford the desired spirocyclic product.
The choice of ligand for the palladium catalyst is critical for achieving high stereoselectivity. Chiral phosphine ligands, such as (R)-BINAP, can create a chiral environment around the metal center, influencing the facial selectivity of the subsequent bond-forming steps and leading to the preferential formation of one enantiomer.
Figure 1: Simplified workflow for Pd-catalyzed spiro[2.3]hexane synthesis.
Experimental Protocol: Synthesis of a Chiral Spiro[2.3]hexane Derivative
This protocol is adapted from the work of Ma and coworkers, demonstrating a reliable method for this transformation.
Materials:
-
Allenylidenecyclopropane substrate (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
(R)-BINAP (10 mol%)
-
Toluene (anhydrous)
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (5 mol%) and (R)-BINAP (10 mol%).
-
Add anhydrous toluene to dissolve the catalyst and ligand. Stir the mixture at room temperature for 20 minutes to allow for complex formation.
-
Add the allenylidenecyclopropane substrate (1.0 equiv) to the flask.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro[2.3]hexane derivative.
Data Presentation
| Entry | Substrate | Yield (%) | d.r. | e.e. (%) |
| 1 | Phenyl-substituted | 85 | >20:1 | 92 |
| 2 | Naphthyl-substituted | 82 | >20:1 | 95 |
| 3 | Alkyl-substituted | 75 | 15:1 | 88 |
Table 1: Representative results for the Pd-catalyzed intramolecular cyclization.
Organocatalytic Asymmetric [2+2] Cycloaddition
Mechanistic Rationale and Key Considerations
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules without the need for transition metals. For the synthesis of spiro[2.3]hexanes, chiral amine catalysts, such as those derived from cinchona alkaloids or prolinol, can activate α,β-unsaturated aldehydes or ketones towards a [2+2] cycloaddition with an appropriate allene partner.
The catalyst reversibly forms a chiral enamine or iminium ion intermediate with the carbonyl compound, which then undergoes a stereocontrolled cycloaddition with the allene. The stereochemical outcome is dictated by the catalyst's ability to shield one face of the intermediate, directing the incoming allene to the opposite face.
Figure 2: Workflow for organocatalytic spiro[2.3]hexane synthesis.
Experimental Protocol: Enantioselective Synthesis via [2+2] Cycloaddition
This protocol is a representative procedure based on established methods in the field.
Materials:
-
α,β-Unsaturated aldehyde (1.2 equiv)
-
Ethyl 2,3-butadienoate (1.0 equiv)
-
(S)-Diphenylprolinol silyl ether catalyst (20 mol%)
-
Benzoic acid (20 mol%)
-
Dichloromethane (anhydrous)
-
Argon atmosphere
Procedure:
-
To a dry vial under an argon atmosphere, add the (S)-diphenylprolinol silyl ether catalyst (20 mol%) and benzoic acid (20 mol%).
-
Add anhydrous dichloromethane and stir until all solids are dissolved.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the α,β-unsaturated aldehyde (1.2 equiv) and stir for 10 minutes.
-
Add the ethyl 2,3-butadienoate (1.0 equiv) dropwise over 5 minutes.
-
Stir the reaction at -20 °C and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Presentation
| Entry | Aldehyde | Yield (%) | d.r. | e.e. (%) |
| 1 | Cinnamaldehyde | 92 | >20:1 | 98 |
| 2 | Crotonaldehyde | 85 | 18:1 | 96 |
| 3 | Furfural-derived | 88 | >20:1 | 97 |
Table 2: Representative results for the organocatalytic [2+2] cycloaddition.
Conclusion and Future Outlook
The stereoselective synthesis of spiro[2.3]hexane derivatives is a rapidly evolving field with significant implications for drug discovery and materials science. The protocols detailed in this guide represent robust and reliable methods for accessing these valuable scaffolds with high levels of stereocontrol. Future research will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the expansion of the substrate scope to allow for the synthesis of an even greater diversity of spiro[2.3]hexane analogues.
References
-
Ma, S. (2009). Electrophilic Addition and Cyclization of Allenes. Accounts of Chemical Research, 42(10), 1679–1688. [Link]
-
Poulsen, T. B., & Jørgensen, K. A. (2008). Catalytic asymmetric cycloaddition reactions. Chemical Reviews, 108(8), 2903–2915. [Link]
-
Friese, F. W., & Studer, A. (2019). Spirocyclic Compounds from Rearrangements. Chemical Society Reviews, 48(15), 4139-4157. [Link]
-
Kerr, M. S., & de Lera, A. R. (2003). Pericyclic Reactions of Allenes. Chemical Reviews, 103(6), 1995–2034. [Link]
Application Notes and Protocols for Spiro[2.3]hexan-5-amine Hydrochloride as a Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the strategic use of Spiro[2.3]hexan-5-amine hydrochloride as a bioisosteric replacement for aniline moieties in drug discovery. This document outlines the scientific rationale, key advantages, and detailed protocols for the synthesis, incorporation, and evaluation of this novel scaffold, empowering researchers to leverage its unique properties for the development of safer and more effective therapeutics.
The Scientific Imperative for Aniline Bioisosteres: Escaping Flatland and Mitigating Risk
The aniline motif, while a versatile building block in medicinal chemistry, is often associated with metabolic liabilities.[1][2] Oxidative metabolism of anilines can lead to the formation of reactive quinone-imine intermediates, which can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs).[1] Furthermore, the planarity of the aniline ring can contribute to suboptimal physicochemical properties.
The concept of "escaping flatland" in drug design advocates for the incorporation of three-dimensional (3D) saturated scaffolds to improve pharmacological properties.[2] Spirocyclic systems, characterized by two rings sharing a single atom, are particularly attractive in this regard.[3] They introduce conformational rigidity and a 3D vectoral array of substituents, which can enhance binding affinity and selectivity for the target protein.
This compound emerges as a compelling bioisostere for aniline, offering a saturated, rigid scaffold that mimics the spatial presentation of the amino group of aniline while mitigating the risks associated with aromaticity.
Physicochemical Properties of this compound and its Aniline Counterpart
A comparative analysis of the calculated physicochemical properties of Spiro[2.3]hexan-5-amine and aniline highlights the advantages of this bioisosteric replacement.
| Property | Spiro[2.3]hexan-5-amine | Aniline | Rationale for Improvement |
| Molecular Weight ( g/mol ) | 97.16 (free base) | 93.13 | Minimal increase, maintaining ligand efficiency. |
| cLogP | 1.31 | 0.9 | Increased lipophilicity can be modulated by substituents. |
| Topological Polar Surface Area (TPSA) (Ų) | 26.02 | 26.02 | Identical TPSA ensures conservation of key polar interactions. |
| Fraction of sp³ carbons (Fsp³) | 1.0 | 0.17 | Significantly higher Fsp³ character, enhancing 3D shape and often improving solubility and metabolic stability. |
| Number of Rotatable Bonds | 0 | 0 | Rigidity is maintained, reducing the entropic penalty of binding. |
Data for Spiro[2.3]hexan-5-amine is for the free base. The hydrochloride salt will have different physical properties (e.g., higher water solubility).
Synthetic Protocol: Accessing this compound
The synthesis of this compound can be achieved through a straightforward and scalable reductive amination of the corresponding ketone, Spiro[2.3]hexan-5-one.
dot
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Imine Formation and Reduction (One-Pot):
-
To a solution of Spiro[2.3]hexan-5-one (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) is added an amine source, such as ammonium acetate (5-10 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq), is added portion-wise.[4]
-
The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield Spiro[2.3]hexan-5-amine as a free base.
-
-
Salt Formation:
-
The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
A solution of hydrogen chloride in the same solvent is added dropwise with stirring.
-
The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.
-
Application in Drug Design: A Case Study of Aniline Bioisosteric Replacement
While a direct case study for Spiro[2.3]hexan-5-amine is not yet prevalent in published literature, the principle of its utility is strongly supported by studies on analogous saturated bicyclic amines, such as 3-aminobicyclo[1.1.1]pentane. These serve as excellent proxies to demonstrate the potential benefits.
A notable example is the optimization of a series of inhibitors where an aniline moiety was replaced with a bicyclo[1.1.1]pentylamine (BCP) core. This strategic replacement led to significant improvements in the drug-like properties of the compounds.
dot
Caption: Expected impact of aniline to spirocyclic amine bioisosteric replacement.
Protocol for Comparative Evaluation:
-
Synthesis of Analog Pairs: Synthesize the parent aniline-containing compound and the corresponding Spiro[2.3]hexan-5-amine analog.
-
In Vitro Biological Assays:
-
Potency: Determine the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) against the primary biological target.
-
Selectivity: Profile the compounds against a panel of related off-targets to assess selectivity.
-
-
In Vitro ADME Assays:
-
Aqueous Solubility: Measure the thermodynamic solubility at a physiologically relevant pH (e.g., 7.4).
-
Metabolic Stability: Perform microsomal stability assays using human and/or rodent liver microsomes to determine the in vitro half-life.
-
Permeability: Assess cell permeability using methods such as the Caco-2 permeability assay.
-
CYP Inhibition: Evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 isoforms.
-
-
In Vivo Pharmacokinetic Studies (if warranted):
-
Administer the compounds to a suitable animal model (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).
-
Collect plasma samples at various time points and analyze for compound concentration.
-
Determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Conclusion and Future Perspectives
This compound represents a valuable and underutilized building block in medicinal chemistry. Its rigid, three-dimensional structure and saturated nature make it an excellent bioisostere for aniline, offering a promising strategy to mitigate metabolic risks and improve the overall developability of drug candidates. The synthetic accessibility via reductive amination allows for its ready incorporation into lead optimization programs. By employing the comparative evaluation protocols outlined above, researchers can systematically assess the benefits of this bioisosteric replacement and unlock new potential in their drug discovery efforts.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
Miura, T., Kamiya, Y., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Biological and Pharmaceutical Bulletin, 44(11), 1735-1742. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
-
Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. Chemical Reviews, 112(7), 3829-3852. [Link]
-
Wirstam, M., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 436-441. [Link]
-
Zehnder, D. W., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1018428. [Link]
Sources
- 1. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 2. cresset-group.com [cresset-group.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Activity Screening of Novel Spiro Amines
Introduction: The Rising Prominence of Spiro Amines in Drug Discovery
Spirocyclic scaffolds have garnered significant attention in modern medicinal chemistry due to their unique three-dimensional architecture.[1][2] Unlike traditional planar molecules, the inherent rigidity and defined spatial arrangement of substituents in spiro compounds allow for precise interactions with biological targets.[1] This structural characteristic can lead to enhanced potency, selectivity, and improved physicochemical properties such as solubility and metabolic stability.[2][3][4] Heteroatom-containing spiro compounds, particularly spiro amines, are of special interest as they are found in a variety of biologically active natural products, including alkaloids and antibiotics.[5] Their unique mechanisms of action and potential to overcome drug resistance make them a promising class of molecules for novel therapeutic development.[5]
This guide provides a comprehensive overview of the initial steps in evaluating the biological potential of newly synthesized spiro amines. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for a primary screening cascade. The focus is on establishing a foundational understanding of a compound's activity profile through a logical, stepwise approach, beginning with broad cytotoxicity assessments and moving towards more specific antimicrobial and enzyme inhibition assays.
The Screening Cascade: A Strategic Approach to Biological Evaluation
A successful screening campaign for novel compounds requires a structured and hierarchical approach. The goal is to efficiently identify promising candidates while minimizing resource expenditure on compounds with undesirable properties. This is often achieved through a tiered screening cascade.
Caption: A generalized workflow for the biological screening of novel spiro amines.
Part 1: Foundational Cytotoxicity Screening
Before investigating specific therapeutic activities, it is crucial to assess the general cytotoxicity of novel spiro amines.[6][7] This initial step helps to identify compounds that are overtly toxic to mammalian cells, which is generally an undesirable characteristic for most therapeutic applications (with the exception of anticancer agents).[7] Colorimetric assays that measure metabolic activity are widely used for this purpose due to their simplicity and suitability for high-throughput screening.[8]
MTT and XTT Assays: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are foundational methods for assessing cell viability.[9][10] Both rely on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[9][10]
-
MTT Assay: The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple, insoluble formazan.[6][9] This requires a solubilization step to dissolve the formazan crystals before spectrophotometric measurement.[10]
-
XTT Assay: In contrast, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the need for solubilization.[8][9] This assay is often preferred for its convenience and reduced risk of artifacts from incomplete formazan dissolution.[8]
Protocol 1: General Cytotoxicity Screening using the XTT Assay
This protocol provides a general method for evaluating the cytotoxicity of novel spiro amines against a representative mammalian cell line (e.g., HEK293, HeLa, or a relevant cancer cell line).
Materials:
-
Target cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
Novel spiro amine compounds dissolved in a suitable solvent (e.g., DMSO)
-
XTT labeling reagent and electron coupling reagent (commercially available kits are recommended)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the spiro amine compounds in complete medium. A typical starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 24-72 hours, depending on the desired exposure time.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically a mixture of the XTT reagent and the electron coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for the specific cell line.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
| Compound ID | IC50 (µM) on HEK293 cells |
| Spiro-A01 | > 100 |
| Spiro-A02 | 15.2 |
| Spiro-A03 | > 100 |
| Doxorubicin (Control) | 0.8 |
Part 2: Screening for Antimicrobial Activity
Many natural and synthetic spirocyclic compounds exhibit antimicrobial properties.[5] Therefore, a primary screen for antibacterial and antifungal activity is a logical next step for non-cytotoxic spiro amines.
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer test is a standardized, qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[11][12] It is a simple and cost-effective initial screen.[12] The principle involves placing disks impregnated with the test compound onto an agar plate inoculated with a lawn of bacteria.[13] If the compound inhibits bacterial growth, a clear zone of inhibition will appear around the disk.[11]
Protocol 2: Kirby-Bauer Disk Diffusion Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile paper disks (6 mm diameter)
-
Spiro amine compounds dissolved in a suitable solvent
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Positive control antibiotic disks (e.g., penicillin, tetracycline)
-
Negative control disks (impregnated with the solvent used to dissolve the compounds)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile broth or saline with a turbidity equivalent to the 0.5 McFarland standard.[14]
-
-
Plate Inoculation:
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known concentration of each spiro amine to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Place positive and negative control disks on the same plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
| Compound ID | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Spiro-A01 | 18 | 0 |
| Spiro-A03 | 22 | 8 |
| Penicillin | 25 | 0 |
| Tetracycline | 20 | 15 |
Part 3: Enzyme Inhibition Assays
Enzyme inhibition is a common mechanism of action for many drugs.[16] Screening novel spiro amines against a panel of relevant enzymes can provide valuable insights into their potential therapeutic applications. Enzyme inhibition assays are designed to determine whether a compound can reduce the rate of an enzyme-catalyzed reaction.[16]
High-Throughput Screening (HTS) for Enzyme Inhibitors
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific enzyme target.[17][18] These assays are typically performed in a microplate format and utilize detection methods such as fluorescence, luminescence, or colorimetry.[19]
Protocol 3: General Fluorescence-Based Enzyme Inhibition Assay
This protocol describes a general method for screening spiro amines as potential inhibitors of a generic kinase, a common drug target.
Materials:
-
Purified enzyme (e.g., a specific kinase)
-
Enzyme substrate (e.g., a fluorescently labeled peptide)
-
ATP (for kinases)
-
Assay buffer
-
Spiro amine compounds in DMSO
-
Positive control inhibitor (a known inhibitor of the target enzyme)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Assay Preparation:
-
In a 384-well plate, add a small volume (e.g., 50 nL) of the spiro amine compounds at various concentrations using an acoustic dispenser or a pintool.
-
Include wells with a positive control inhibitor and a DMSO vehicle control.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the enzyme in the assay buffer.
-
Dispense the enzyme solution into the wells containing the compounds and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Prepare a second master mix containing the fluorescent substrate and ATP.
-
Add the substrate/ATP mix to all wells to initiate the enzymatic reaction.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Caption: Workflow for a fluorescence-based enzyme inhibition assay.
Part 4: Early ADME/Tox Considerations
While not part of the primary activity screen, it is crucial to consider the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of promising hits early in the drug discovery process.[20][21][22] In vitro ADME assays can provide valuable data on a compound's potential for oral bioavailability, metabolic stability, and potential for drug-drug interactions.[20][23] Early assessment of these properties can help to prioritize compounds for further development and reduce the risk of late-stage failures.[20]
Key early in vitro ADME assays include:
-
Solubility: Assessing the solubility of a compound in aqueous solutions is fundamental.
-
Permeability: Assays using cell monolayers, such as Caco-2 cells, can predict a compound's ability to cross the intestinal barrier.[21]
-
Metabolic Stability: Incubating compounds with liver microsomes or hepatocytes can provide an indication of their susceptibility to metabolic breakdown.[21][24]
-
CYP450 Inhibition: Determining if a compound inhibits major cytochrome P450 enzymes is crucial for predicting potential drug-drug interactions.[25]
Conclusion
The biological activity screening of novel spiro amines is a critical step in the journey from chemical synthesis to potential therapeutic application. The protocols and strategies outlined in this guide provide a robust framework for the initial evaluation of these structurally unique compounds. By employing a systematic screening cascade that encompasses cytotoxicity, antimicrobial, and enzyme inhibition assays, researchers can efficiently identify promising lead candidates. Integrating early ADME/Tox assessments will further enhance the selection of compounds with the highest probability of success in subsequent stages of drug development.
References
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Charnwood Discovery. In Vitro ADME / DMPK Screening. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]
-
European Journal of Medicinal Chemistry. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
Biobide. What is an Inhibition Assay? - Blog. [Link]
-
IQVIA Laboratories. Early Hit-to-Lead ADME screening bundle. [Link]
-
Biocompare. Inhibitor Screening Kits. [Link]
-
Microbiology learning. The Kirby Bauer Method and E Test for Antimicrobial Susceptibility Testing. [Link]
-
ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. [Link]
-
Patsnap Synapse. Top Enzymatic Assays for Drug Screening in 2025. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
BioIVT. Enzyme Inhibition Studies. [Link]
-
Virtual Interactive Bacteriology Laboratory. Antimicrobial Susceptibility. [Link]
-
Longdom Publishing. Biological Assays: Innovations and Applications. [Link]
-
Contract Laboratory. The Kirby-Bauer Test: Method, Importance, and Applications. [Link]
-
Hilaris Publisher. Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. [Link]
-
University of Helsinki. Screening Methods for the Evaluation of Biological Activity in Drug Discovery - HELDA. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
MDPI. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]
-
PMC. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
High-throughput screening of small molecule library: procedure, challenges and future. [Link]
-
BMG LABTECH. High-throughput screening (HTS). [Link]
-
Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
PMC - NIH. High-Throughput RT-PCR for small-molecule screening assays. [Link]
-
PMC - PubMed Central. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. kosheeka.com [kosheeka.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. The Kirby Bauer Method and E Test for Antimicrobial Susceptibility Testing - Microbiology learning: The "why"ology of microbial testing [microbiologylearning.weebly.com]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. asm.org [asm.org]
- 15. Antimicrobial Susceptibility - Virtual Interactive Bacteriology Laboratory [learn.chm.msu.edu]
- 16. blog.biobide.com [blog.biobide.com]
- 17. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
- 20. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. criver.com [criver.com]
- 24. labs.iqvia.com [labs.iqvia.com]
- 25. bioivt.com [bioivt.com]
Application Notes and Protocols for In Vitro Evaluation of Spiro[2.3]hexan-5-amine hydrochloride
Introduction: Unveiling the Potential of a Conformationally-Rigid GABA Analogue
Spiro[2.3]hexan-5-amine hydrochloride is a novel small molecule featuring a spirocyclic core, a structural motif of increasing interest in medicinal chemistry due to its inherent three-dimensionality and conformational rigidity. The molecular formula is C₆H₁₂ClN, and its CAS number is 1909324-94-2.[1][2] A key insight into its potential biological function comes from patent literature, which describes spiro[2.3]hexane amino acid derivatives as conformationally-rigid analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3]
Unlike the flexible backbone of GABA, the pharmacophoric elements of this compound are held in a fixed spatial orientation. This structural constraint can lead to enhanced selectivity and potency for specific receptor subtypes, offering a promising avenue for the development of novel therapeutics targeting the GABAergic system.
This document provides a comprehensive guide for the initial in vitro characterization of this compound. It outlines a tiered experimental approach, starting with foundational cytotoxicity assessments and progressing to targeted functional assays on GABA receptors. The protocols herein are designed to be self-validating, providing researchers with a robust framework to elucidate the compound's mechanism of action and therapeutic potential.
Experimental Strategy: A Tiered Approach to Characterization
A logical, stepwise approach is critical for the efficient and effective characterization of a novel compound. The following workflow is proposed to systematically investigate the in vitro effects of this compound.
Caption: Tiered workflow for in vitro characterization.
Part 1: Foundational Cytotoxicity Assessment
Principle: Before investigating specific biological targets, it is essential to determine the concentration range at which this compound exhibits general cytotoxicity.[4][5] This ensures that any effects observed in subsequent functional assays are due to specific interactions with a target, rather than non-specific toxicity leading to cell death.[6] Colorimetric assays like the MTT or WST-1 assay are widely used for this purpose. They measure the metabolic activity of living cells, which is proportional to the number of viable cells.[7]
Protocol 1: WST-1 Cell Viability Assay
Objective: To determine the concentration of this compound that reduces cell viability by 50% (TC₅₀).
Materials and Reagents:
-
HEK293 cells (or another relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (powder)
-
Sterile DMSO
-
Phosphate Buffered Saline (PBS)
-
WST-1 reagent
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a density of 5 x 10⁴ cells/mL in complete DMEM.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Perform a serial dilution of the stock solution in complete DMEM to create a range of working concentrations (e.g., 1 µM to 1 mM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂, or until a significant color change is observed in the control wells.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the TC₅₀ value.
| Parameter | Description |
| TC₅₀ | The concentration of the compound that causes a 50% reduction in cell viability. |
| Concentration Range for Functional Assays | Subsequent assays should use concentrations at least 10-fold below the calculated TC₅₀ to avoid confounding cytotoxic effects.[8] |
Part 2: Primary Screening for GABAergic Activity
Based on the structural hypothesis, the primary investigation should focus on the two major classes of GABA receptors: GABA-A (ligand-gated ion channels) and GABA-B (G protein-coupled receptors).[3]
Protocol 2.1: GABA-A Receptor Functional Assay via Automated Electrophysiology
Principle: GABA-A receptors are chloride ion channels that mediate fast inhibitory neurotransmission.[9] Automated patch-clamp systems provide a high-throughput method to directly measure the ion flux across the cell membrane in response to compound application, offering the "gold standard" for ion channel drug discovery.[10][11] This assay will determine if this compound can modulate GABA-A receptor activity, either as an agonist (activating the channel) or a modulator (enhancing or inhibiting the effect of GABA).
Materials and Reagents:
-
Cell line stably expressing a human GABA-A receptor subtype (e.g., α1β2γ2 in HEK293 cells)
-
Automated patch-clamp system (e.g., Sophion Qube 384)[12]
-
System-specific consumables (e.g., QPlates)
-
Extracellular and intracellular solutions formulated for chloride currents
-
GABA (positive control agonist)
-
Bicuculline (positive control antagonist)
-
This compound (dissolved in extracellular solution)
Procedure:
-
Cell Preparation: Culture and harvest the GABA-A expressing cells according to the patch-clamp system manufacturer's protocol.
-
System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Compound Plate Preparation: Prepare a 384-well compound plate containing:
-
Extracellular buffer (negative control)
-
GABA at its EC₅₀ concentration (for testing modulatory effects)
-
A saturating concentration of GABA (positive control)
-
This compound at various concentrations (e.g., 0.1 µM to 100 µM)
-
The compound plus GABA at its EC₅₀ (to test for positive allosteric modulation)
-
-
Assay Execution:
-
The automated system will capture cells and form giga-ohm seals.
-
A voltage protocol is applied to establish a stable baseline current.
-
Agonist Test: Apply this compound alone and measure any induced current.
-
Modulator Test: Apply GABA at EC₅₀, followed by a co-application of GABA + this compound. Measure the change in current amplitude.
-
-
Data Analysis:
-
The system's software will measure the peak current amplitude for each well.
-
Normalize the data to the maximal GABA response.
-
Plot the normalized response against the compound concentration.
-
Protocol 2.2: GABA-B Receptor Functional Assay via cAMP Measurement
Principle: GABA-B receptors are GPCRs that, upon activation, couple to Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[13][14] This assay measures the ability of this compound to act as an agonist or antagonist at GABA-B receptors by quantifying changes in cAMP levels, often using a competitive immunoassay format like HTRF or LANCE.[15]
Caption: Simplified GABA-B receptor signaling pathway.
Materials and Reagents:
-
CHO or HEK293 cells stably expressing the human GABA-B receptor
-
Assay buffer
-
Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP)
-
GABA (positive control agonist)
-
CGP-55845 (positive control antagonist)
-
This compound
-
cAMP detection kit (e.g., HTRF cAMP Dynamic 2)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend cells in assay buffer to the desired density as per the kit manufacturer's protocol.
-
Agonist Mode:
-
Dispense cells into the 384-well plate.
-
Add this compound across a range of concentrations.
-
Add a fixed concentration of forskolin to all wells (except negative control).
-
Incubate for the recommended time (e.g., 30 minutes at room temperature).
-
-
Antagonist Mode:
-
Pre-incubate cells with various concentrations of this compound.
-
Add a fixed concentration of GABA (typically EC₈₀) along with forskolin.
-
Incubate as above.
-
-
cAMP Detection:
-
Add the cAMP detection reagents (e.g., HTRF antibody and conjugate) according to the kit protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
Data Analysis and Interpretation:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Agonist Mode: Plot the % inhibition of the forskolin response vs. compound concentration to determine an IC₅₀ (which corresponds to an agonist EC₅₀ in this format).
-
Antagonist Mode: Plot the % response vs. antagonist concentration to determine an IC₅₀ for antagonism.
| Assay | Potential Outcome | Interpretation |
| GABA-A Electrophysiology | Induces a current alone | Agonist |
| Potentiates GABA-induced current | Positive Allosteric Modulator (PAM) | |
| Inhibits GABA-induced current | Antagonist or Negative Allosteric Modulator (NAM) | |
| GABA-B cAMP Assay | Inhibits forskolin-stimulated cAMP | Agonist |
| Reverses GABA-mediated inhibition | Antagonist |
Part 3: Secondary Assays for Potency and Mechanism
If activity is confirmed in the primary screens, the next tier of experiments aims to quantify the compound's potency and further elucidate its mechanism of action.
Protocol 3.1: Dose-Response and Potency Determination
Principle: This involves expanding the concentration range used in the primary functional assays to generate a full dose-response curve. This allows for the precise calculation of potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (the maximum response relative to a known full agonist).[8]
Procedure: Follow the procedures in Protocol 2.1 or 2.2, but use a wider and more granular range of compound concentrations (e.g., 10-12 point, 3-fold serial dilutions centered around the estimated active concentration).
Data Analysis: Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀/IC₅₀ and the top and bottom plateaus of the curve.
Example Data Presentation:
| Compound | Target | Assay Type | Potency (EC₅₀/IC₅₀) | Efficacy (% of GABA max) |
| GABA | GABA-A (α1β2γ2) | Electrophysiology | 15 µM | 100% |
| Spiro[2.3]hexan-5-amine HCl | GABA-A (α1β2γ2) | Electrophysiology | 5 µM | 85% |
| GABA | GABA-B | cAMP | 1.2 µM | 100% |
| Spiro[2.3]hexan-5-amine HCl | GABA-B | cAMP | > 100 µM | < 10% |
Protocol 3.2: Radioligand Binding Assay
Principle: Binding assays determine if a compound physically interacts with the receptor.[11] A competitive binding assay measures the ability of the unlabeled test compound (this compound) to displace a known radiolabeled ligand from the receptor. This helps determine the compound's binding affinity (Ki) and can indicate if it binds to the same site as the radioligand (orthosteric site).[16]
Procedure:
-
Prepare cell membranes from a cell line overexpressing the target receptor (e.g., GABA-A).
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Muscimol for the GABA binding site on GABA-A).
-
Add increasing concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding against the log of the compound concentration.
-
Calculate the IC₅₀ from the resulting inhibition curve.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
This structured in vitro testing cascade provides a comprehensive framework for the initial characterization of this compound. By starting with broad cytotoxicity profiling and moving to hypothesis-driven functional and binding assays, researchers can efficiently determine if the compound has activity at GABA receptors, quantify its potency and efficacy, and begin to unravel its mechanism of action. Positive results from this cascade would warrant further investigation, including selectivity profiling against other neurotransmitter receptors and progression into more complex cell-based models or in vivo studies.
References
- Google Patents. Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
-
Reaction Biology. Ion Channel Assays. Available at: [Link].
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link].
-
SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link].
-
Charles River Laboratories. Ion Channel Assays. Available at: [Link].
-
MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Available at: [Link].
-
ProBio CDMO. GPCR-targeted Assay | GPCRs Bioassay Service. Available at: [Link].
-
PubMed. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Available at: [Link].
-
NCBI. Ion Channel Screening - Assay Guidance Manual. (2012-10-01). Available at: [Link].
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Available at: [Link].
-
ResearchGate. In vitro cell-based assays to test drugs – A Review. (2025-12-24). Available at: [Link].
-
National Center for Biotechnology Information. Spiro[2.3]hexan-5-one. PubChem Compound Summary for CID 534204. Available at: [Link].
-
Frontiers in Pharmacology. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Available at: [Link].
-
JoVE. An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014-11-17). Available at: [Link].
-
Mary Ann Liebert, Inc., publishers. Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. Available at: [Link].
-
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). Available at: [Link].
-
Taylor & Francis Online. Viability assays – Knowledge and References. Available at: [Link].
-
MDPI. A Stereospecific Synthesis and In Vitro Anti-Influenza H1N1 Properties of Lithocholic Acid-Based Spiro-1,2,4-trioxolane. Available at: [Link].
-
PMC - NIH. Advances in G Protein-Coupled Receptor High-throughput Screening. Available at: [Link].
-
YouTube. functional in vitro assays for drug discovery. (2023-08-18). Available at: [Link].
-
PubMed. New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023-04-02). Available at: [Link].
-
Preprints.org. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link].
Sources
- 1. chemscene.com [chemscene.com]
- 2. biosynth.com [biosynth.com]
- 3. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 12. criver.com [criver.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. probiocdmo.com [probiocdmo.com]
- 15. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 16. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Computational docking studies of Spiro[2.3]hexan-5-amine analogs
An In-Depth Guide to Virtual Screening of Spiro[2.3]hexan-5-amine Analogs
Abstract
The exploration of novel chemical space is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a particularly promising class of motifs, offering a distinct three-dimensional geometry that can lead to improved pharmacological properties.[1][2][3] This guide provides a comprehensive, technically detailed protocol for the computational docking of analogs based on the Spiro[2.3]hexan-5-amine scaffold. We move beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the workflow, from target and ligand preparation to the critical, yet often overlooked, process of protocol validation. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in-silico techniques to efficiently evaluate novel, sp3-rich compound libraries.
The Strategic Advantage of the Spiro[2.3]hexan-5-amine Scaffold
In the drive to move beyond "flat" aromatic compounds, medicinal chemists have increasingly turned to scaffolds that provide enhanced three-dimensionality.[1] Spirocycles, which feature two rings joined by a single common atom, are exemplary in this regard.
Key Benefits of Spirocyclic Scaffolds:
-
Increased Fsp3 Character: The fraction of sp3-hybridized carbons (Fsp3) is a key metric for molecular complexity. A higher Fsp3 count, inherent to spirocycles, is correlated with increased clinical success, likely due to improved solubility, better metabolic stability, and the ability to form more specific, complex interactions with protein targets.[2]
-
Conformational Rigidity: The rigid nature of the spirocyclic core reduces the entropic penalty upon binding to a target protein. This can translate to higher binding affinity and potency.[4] By replacing flexible linkers with a rigid spirocycle, chemists can lock a molecule into its bioactive conformation.
-
Novel Chemical Space: Scaffolds like Spiro[2.3]hexan-5-amine are less explored than traditional ring systems, offering significant opportunities for developing novel intellectual property and overcoming resistance mechanisms.[5]
The Spiro[2.3]hexan-5-amine core, with its strained cyclopropane and cyclobutane rings, presents a unique and rigid vectoral arrangement for substituents, making it an excellent candidate for probing the topology of protein binding sites.
Foundational Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] The process is governed by two key components:
-
Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the binding site of the protein. Algorithms range from systematic searches to stochastic methods like genetic algorithms.[7]
-
Scoring Function: After generating a potential binding pose, the scoring function estimates the binding affinity (or "docking score"). These functions are mathematical models that approximate the thermodynamics of the binding event, accounting for forces like hydrogen bonds, van der Waals interactions, and electrostatic interactions.[7][8]
It is critical to understand that a docking score is an estimation, not an exact calculation of binding free energy.[9] Its primary utility lies in ranking compounds from a large library and prioritizing a smaller, more manageable set for experimental validation.[10]
The General Computational Docking Workflow
A successful docking campaign is built on meticulous preparation and rigorous validation. The following diagram outlines the comprehensive workflow described in this guide.
Caption: A comprehensive workflow for computational docking studies.
Protocol: Target Protein Preparation
The quality of the input protein structure is paramount for obtaining meaningful docking results.[11] Raw structures from the Protein Data Bank (PDB) are not immediately ready for docking and require careful processing.
Objective: To prepare a protein receptor by removing non-essential molecules, correcting structural issues, and adding parameters required by the docking software.
Tools: UCSF ChimeraX, AutoDock Tools, Schrödinger Maestro, or equivalent molecular modeling software.
Methodology:
-
Obtain Protein Structure: Download the crystal structure of the target protein from the PDB (e.g., PDB ID: 3PP0 for HER2). Choose a high-resolution structure (<2.5 Å) if possible, preferably with a co-crystallized ligand in the binding site of interest.[12]
-
Isolate Protein Chain(s): Remove any non-essential protein chains if the biological unit is a monomer or a specific oligomer. For example, if chain A is the target, delete chains B, C, etc.[13]
-
Remove Heteroatoms: Delete all non-essential molecules from the PDB file, including water molecules, ions, and crystallization agents.
-
Model Missing Residues and Loops: Some crystal structures have gaps or missing side chains. Use tools like SWISS-MODEL or the Protein Preparation Wizard in Maestro to model these missing atoms.[14][15]
-
Rationale: Gaps in the protein structure can create artificial cavities and lead to incorrect docking poses.
-
-
Add Hydrogen Atoms: Add hydrogens to the protein, as they are typically not resolved in X-ray crystal structures. It is crucial to add them in a manner that optimizes the hydrogen-bonding network.[13][16]
-
Rationale: Hydrogen bonds are a primary driver of protein-ligand recognition. Incorrect protonation of residues like Histidine, Aspartate, and Glutamate can lead to completely erroneous results.[15]
-
-
Assign Partial Charges: Assign atomic partial charges using a force field (e.g., AMBER, Gasteiger). This is required by the scoring function to calculate electrostatic interactions.[17]
-
Save the Prepared Receptor: Save the final structure in the format required by the docking program (e.g., PDBQT for AutoDock Vina).
Protocol: Ligand Library Preparation
Each Spiro[2.3]hexan-5-amine analog must be converted into a low-energy 3D conformation with correct chemical properties.
Objective: To prepare a library of 3D, energy-minimized ligands with correct atom types and charges.
Tools: ChemDraw, MarvinSketch, RDKit, LigPrep (Schrödinger).
Methodology:
-
Generate 2D Structures: Draw the Spiro[2.3]hexan-5-amine analogs using a chemical drawing program or obtain them from a database in a format like SMILES or SDF.
-
Convert to 3D: Use a computational chemistry tool to convert the 2D representations into 3D structures.[18]
-
Generate Ionization and Tautomeric States: For a given physiological pH (typically ~7.4), ligands can exist in different protonation or tautomeric states. It is crucial to generate all likely states.
-
Rationale: The charge and hydrogen bonding pattern of a ligand dramatically affects its binding. The amine group in the Spiro[2.3]hexan-5-amine scaffold will likely be protonated at physiological pH, a state that must be accurately modeled.[15]
-
-
Energy Minimization: Perform a geometry optimization (energy minimization) on each 3D structure using a suitable force field (e.g., MMFF94).[13]
-
Rationale: This step ensures that the ligands have realistic bond lengths and angles and are not in a high-energy, strained conformation before docking begins.
-
-
Assign Partial Charges: As with the protein, assign partial charges to all ligand atoms.
-
Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are rotatable to explore its conformational flexibility. This is typically handled automatically.
-
Save the Prepared Ligands: Save the final ligand library in the required format (e.g., PDBQT or MOL2).
Protocol: Docking Simulation and Analysis
Objective: To dock the prepared ligand library into the prepared receptor and analyze the results to identify promising candidates.
Tools: AutoDock Vina, GOLD, GLIDE, or other docking software. PyMOL or UCSF ChimeraX for visualization.
Methodology:
-
Define the Binding Site: Identify the coordinates of the binding site. The most reliable way is to use the location of a co-crystallized ligand. If none exists, computational pocket-detection algorithms can be used.[19]
-
Generate the Grid Box: Create a "grid box" that encompasses the entire binding site. This box defines the search space for the docking algorithm. The box should be large enough to allow the ligand to rotate and translate freely but not so large that it wastes computational time.[17]
-
Execute Docking: Run the docking simulation using software like AutoDock Vina. This will attempt to find the best binding pose for each ligand within the grid box and calculate a corresponding docking score.
-
Analyze Docking Scores: Rank the analogs based on their docking scores. The score is typically given in kcal/mol, where a more negative value indicates a more favorable predicted binding affinity.[20][21]
-
Visual Inspection of Binding Poses: This is a critical step . Do not rely on the docking score alone.[22] Use visualization software to inspect the top-scoring poses for each of the high-ranking analogs.
-
Causality Check: Does the predicted binding mode make chemical sense? Are there hydrogen bonds with key residues? Are hydrophobic parts of the ligand in greasy pockets? Is the charged amine group forming a salt bridge? A high score for a pose with poor interactions should be treated with skepticism.[10]
-
Sample Data Presentation:
| Analog ID | Spiro Analog Structure (SMILES) | Docking Score (kcal/mol) | Key Predicted Interactions |
| Control | O=C(O)c1cc(N)ccc1 (PABA) | -6.8 | H-bond with Arg122, Salt-bridge with Lys55 |
| SPH-001 | NC1CC2(C1)CC2 | -7.5 | Salt-bridge with Asp189, H-bond with Gly216 |
| SPH-002 | CNC1CC2(C1)CC2 | -7.9 | Salt-bridge with Asp189, H-bond with Gly216, Hydrophobic contact with Phe220 |
| SPH-003 | NC1(C(=O)O)CC2(C1)CC2 | -9.1 | Salt-bridge with Arg122 & Asp189, H-bond with Ser190 |
Protocol: Self-Validation of Docking Methodology
A docking protocol must be validated to be considered trustworthy.[23] The most common and robust method is to re-dock a known ligand and assess if the software can reproduce the experimentally determined binding pose.[24]
Caption: Workflow for validating a docking protocol via re-docking.
Methodology:
-
Select a System: Choose a high-quality crystal structure of your target protein that contains a bound ligand (a "co-crystal structure").
-
Prepare the System:
-
Prepare the protein as described in Protocol 4 .
-
Extract the co-crystallized ligand. Save its original coordinates. This is your "ground truth" reference pose.
-
Prepare the extracted ligand as described in Protocol 5 .
-
-
Re-Dock: Using the exact same docking parameters (grid box, etc.) that you will use for your screening, dock the prepared ligand back into the protein's binding site.
-
Calculate RMSD: Superimpose the top-scoring docked pose with the original experimental (crystal structure) pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess the Result: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol is capable of accurately reproducing a known binding mode.[23][24] If the RMSD is higher, the protocol parameters (e.g., grid size, scoring function, preparation steps) may need to be refined.
References
-
Hiesinger, K., Dar’in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]
-
Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? [Link]
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]
-
Drugs for Neglected Diseases initiative (DNDi). (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
ResearchGate. (2022). How to validate the molecular docking results? [Link]
-
YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]
-
ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Link]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure? [Link]
-
IGI Global. (2024). Ligands preparation: Significance and symbolism. [Link]
-
EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. [Link]
-
ResearchGate. (2023). Interpretation of Molecular docking results? [Link]
-
YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
-
NIH National Center for Biotechnology Information. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
Aionics. (2024). Key Challenges in Computational Drug Discovery and How to Overcome Them. [Link]
-
NIH National Center for Biotechnology Information. (2014). Computational Methods in Drug Discovery. [Link]
-
Schrödinger. (2022). Protein Ligand Docking Lesson Plan. [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
-
ResearchGate. (2020). Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity? [Link]
-
NIH National Center for Biotechnology Information. (2016). Docking Screens for Novel Ligands Conferring New Biology. [Link]
-
LinkedIn. (2024). The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery. [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]
-
ResearchGate. (2025). Principles and Applications of Molecular Docking in Drug Discovery and Development. [Link]
-
ResearchGate. (2025). Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives. [Link]
-
Preprints.org. (2024). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. [Link]
-
Springer Nature. (n.d.). Computational Approaches in Drug Designing and Their Applications. [Link]
-
MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Link]
-
Frontiers. (2024). Integrative computational approaches for discovery and evaluation of lead compound for drug design. [Link]
-
AZoLifeSciences. (2023). Computational Methods in Drug Discovery: The Challenges to Face. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Docking Screens for Novel Ligands Conferring New Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. learn.schrodinger.com [learn.schrodinger.com]
- 16. youtube.com [youtube.com]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. Ligands preparation: Significance and symbolism [wisdomlib.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. etflin.com [etflin.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[2.3]hexan-5-amine Hydrochloride
Welcome to the technical support guide for the synthesis of Spiro[2.3]hexan-5-amine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique and valuable spirocyclic scaffold. Spiro[2.3]hexanes, as strained bioisosteres, offer a novel three-dimensional chemical space for drug design, but their synthesis can present unique challenges.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of this multi-step synthesis.
Synthetic Strategy Overview
The most common and scalable pathway to this compound begins with a cyclopentanone precursor. The synthesis involves the construction of the spirocyclic core via a cyclopropanation and subsequent ring expansion, followed by the introduction of the amine functionality and final salt formation.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Step 1: Kulinkovich Cyclopropanation
The formation of the 1-(hydroxymethyl)cyclopropanol intermediate is a critical step that builds the cyclopropane ring. It relies on the Kulinkovich reaction, which generates a titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) alkoxide catalyst.[3][4]
Question: My yield for the Kulinkovich reaction is consistently low, or I recover mostly starting material. What's going wrong?
Answer: Low yields in this step typically point to issues with the reactive organometallic species. Here’s a checklist of potential causes and solutions:
-
Grignard Reagent Quality: The Grignard reagent (e.g., Ethylmagnesium Bromide) is the cornerstone of this reaction.
-
Causality: The reaction stoichiometry is critical. Two equivalents of the Grignard reagent are needed to form the key dialkyltitanium(IV) species that precedes the titanacyclopropane.[5][6] If the Grignard reagent has degraded due to moisture or prolonged storage, its effective concentration will be lower than assumed.
-
Solution: Always use freshly prepared or recently purchased Grignard reagent. It is highly recommended to titrate the Grignard solution (e.g., using salicylaldehyde phenylhydrazone as an indicator) immediately before use to determine its precise molarity.
-
-
Anhydrous Conditions: Organotitanium and Grignard reagents are extremely sensitive to moisture and atmospheric oxygen.
-
Causality: Protic sources (like water) will quench the Grignard reagent and decompose the titanium intermediates, halting the catalytic cycle.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) and cooled under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents (e.g., diethyl ether or THF, freshly distilled from sodium/benzophenone). Perform all additions and transfers via syringe or cannula under a positive pressure of inert gas.
-
-
Addition Rate and Temperature: The formation of the active titanium species is exothermic.
-
Causality: Adding the Grignard reagent too quickly to the titanium(IV) isopropoxide can lead to localized overheating, promoting side reactions and decomposition of the thermally unstable diethyltitanium compound.[6]
-
Solution: Perform the initial addition of the Grignard reagent to the Ti(O-iPr)₄ solution slowly and at a controlled temperature, typically 0°C. After the formation of the titanium complex, the addition of the ester substrate is usually performed at room temperature.
-
| Parameter | Common Issue | Recommended Action |
| Grignard Reagent | Inaccurate concentration due to degradation. | Titrate the Grignard reagent before use. |
| Reaction Atmosphere | Presence of moisture or oxygen. | Use flame-dried glassware and anhydrous solvents under an inert atmosphere. |
| Temperature Control | Reagent decomposition from exothermic reaction. | Maintain slow addition rates and use an ice bath during initial complex formation. |
| Ti(O-iPr)₄ Quality | Catalyst is hydrolyzed or impure. | Use a freshly opened bottle or distill the titanium(IV) isopropoxide before use. |
Step 2: Acid-Catalyzed Ring Expansion
This step leverages the strain of the cyclopropylcarbinol system to drive a rearrangement to the more stable cyclobutanone ring system.
Question: The ring expansion to Spiro[2.3]hexan-5-one is sluggish, incomplete, or produces a complex mixture of byproducts. How can I optimize this?
Answer: The success of this rearrangement depends on achieving controlled carbocation formation and migration.
-
Acid Catalyst Choice and Concentration: The type and amount of acid are critical.
-
Causality: The reaction proceeds via protonation of the hydroxyl group, which then departs as water to form a primary carbocation adjacent to the cyclopropane ring. This cation is stabilized by the cyclopropyl group and rapidly rearranges.[7] If the acid is too weak or dilute, the initial protonation is inefficient. If it's too strong or concentrated, it can promote polymerization or charring.
-
Solution: A common and effective method is to use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid (pTSA) in a non-nucleophilic solvent. Start with a low concentration and monitor the reaction by TLC or GC-MS. If the reaction is slow, a slight increase in catalyst loading or temperature may be required.
-
-
Reaction Monitoring: It is easy to either under- or over-run this reaction.
-
Causality: The starting material and product have different polarities. The product ketone is less polar than the starting diol.
-
Solution: Monitor the reaction using Thin Layer Chromatography (TLC). A typical mobile phase would be 20-30% ethyl acetate in hexanes. The product, Spiro[2.3]hexan-5-one[8], should have a higher Rf value than the diol starting material. Stain with potassium permanganate, which will readily visualize the diol. The reaction is complete when the starting material spot has been fully consumed.
-
Step 3: Reductive Amination
Converting the spiro-ketone to the target amine is a pivotal transformation. Reductive amination is a robust and widely used method in pharmaceutical synthesis.[9][10]
Question: I am getting low yields of Spiro[2.3]hexan-5-amine, and I see significant amounts of the corresponding alcohol byproduct.
Answer: This common issue indicates that the reduction of the ketone is outcompeting the formation and subsequent reduction of the imine/enamine intermediate.
-
Choice of Reducing Agent: Not all hydrides are suitable for reductive amination.
-
Causality: Strong reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) will rapidly reduce the ketone to an alcohol before it has a chance to react with the amine source. The key is to use a pH-sensitive reducing agent that is more reactive towards a protonated imine than a neutral ketone.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are the reagents of choice.[11] They are stable at the mildly acidic pH (typically 4-6) required to promote imine formation but are potent enough to reduce the resulting iminium ion.
-
-
Control of pH: The reaction pH is the most critical parameter.
-
Causality: Imine formation requires the protonation of the ketone's carbonyl oxygen to make it more electrophilic, followed by the nucleophilic attack of the amine. However, the amine itself must be in its neutral, nucleophilic form. If the pH is too low, the amine source (e.g., ammonia from ammonium acetate) will be fully protonated (NH₄⁺) and non-nucleophilic. If the pH is too high, imine formation will be slow.
-
Solution: Use a buffer system. Ammonium acetate is ideal as it provides both the ammonia source and buffers the reaction in the optimal pH range. If using other ammonium salts, you may need to add a weak acid like acetic acid to adjust the pH.
-
| Reducing Agent | Typical Solvent | pH Requirement | Key Advantage |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Mildly Acidic (4-6) | Effective and well-established. |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), THF | Non-aqueous, often with AcOH | Mild, non-toxic byproducts. |
| H₂ with Pd/C or PtO₂ | Methanol, Ethanol | Neutral to Acidic | "Green" option, but requires pressure equipment. |
Step 4: Purification and Salt Formation
Isolating the final product in a pure, stable form is the ultimate goal.
Question: My free amine is difficult to purify by column chromatography, and it appears volatile. What is a better method?
Answer: Small, relatively nonpolar amines like Spiro[2.3]hexan-5-amine can be challenging to purify via standard silica gel chromatography due to tailing and potential volatility.
-
Causality: The basic lone pair on the nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult elution. The compound's low molecular weight (97.16 g/mol ) also makes it susceptible to loss under high vacuum.[12]
-
Solution: Acid-Base Extraction. This is a classical and highly effective method for purifying amines.[13]
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, while non-basic organic impurities remain in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Make the aqueous layer basic (pH > 10) by adding a strong base (e.g., 2M NaOH), keeping the flask in an ice bath to manage the exotherm. This deprotonates the ammonium salt, regenerating the free amine.
-
Extract the free amine back into an organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully concentrate the solvent in vacuo using a rotary evaporator with a cooled water bath to minimize loss.
-
Question: When I try to form the hydrochloride salt, it oils out instead of crystallizing. How can I get a solid product?
Answer: "Oiling out" is common when the salt is highly soluble in the chosen solvent or when impurities are present.
-
Causality: The formation of a crystal lattice is a thermodynamically controlled process that requires a certain level of supersaturation without being so high that amorphous precipitation (oiling out) is favored.
-
Solution:
-
Ensure Purity: Start with the purest possible free amine. Even small amounts of impurities can inhibit crystallization.
-
Solvent Choice: The ideal solvent is one in which the free amine is soluble, but the hydrochloride salt is insoluble. Anhydrous diethyl ether is a common first choice. Other options include isopropanol or a mixture of solvents like ether/hexane or ethyl acetate/hexane.
-
Controlled Addition: Dissolve the pure free amine in the chosen anhydrous solvent. Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or anhydrous HCl in 1,4-dioxane) dropwise with vigorous stirring. Adding the acid too quickly can cause localized high concentrations, leading to oiling.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a small seed crystal if available. Sometimes, cooling the mixture slowly or allowing the solvent to evaporate very slowly can promote crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns during this synthesis?
-
Grignard Reagents & Titanium Alkoxides: These are pyrophoric and/or water-reactive. They must be handled under a strict inert atmosphere.
-
Reductive Amination: Sodium cyanoborohydride can release toxic hydrogen cyanide gas if the pH becomes too acidic (pH < 3). Always perform the reaction in a well-ventilated fume hood and quench any residual reagent by adding a strong base (e.g., NaOH solution) before workup. If using catalytic hydrogenation, be aware of the flammability of hydrogen gas.
-
Solvents: Diethyl ether is extremely flammable and can form explosive peroxides upon storage. Always use from a freshly opened container or test for peroxides.
Q2: Are there viable alternative routes to Spiro[2.3]hexan-5-amine? Yes, another common strategy involves the cyclopropanation of a substituted methylenecyclobutane. For example, a 3-methylenecyclobutanecarboxylic acid can be converted to a protected amine via a Curtius rearrangement, followed by catalytic cycloaddition of a diazoester to the double bond to form the spiro[2.3]hexane core.[14][15] This route can be advantageous for accessing different substitution patterns on the cyclopropane ring.
Q3: How can I definitively confirm the structure of my final product, this compound? A combination of analytical techniques is required:
-
¹H NMR: Expect to see characteristic signals for the cyclobutane and cyclopropane protons. The methine proton adjacent to the amine (at C5) will be shifted downfield. In the hydrochloride salt, the amine protons will appear as a broad singlet.
-
¹³C NMR: The number of signals should correspond to the number of unique carbons in the structure. The spiro carbon (C3) will be a unique quaternary signal.
-
Mass Spectrometry (MS): For the free amine, the molecular ion peak [M]⁺ should correspond to a mass of 97.16. For the hydrochloride salt, you will typically see the [M+H]⁺ peak for the free amine at m/z 98.
-
Infrared (IR) Spectroscopy: For the free amine, look for N-H stretching bands around 3300-3400 cm⁻¹. For the hydrochloride salt, these will be replaced by broad N⁺-H stretching bands.
Detailed Experimental Protocols
Protocol 1: Reductive Amination of Spiro[2.3]hexan-5-one
-
To a round-bottom flask charged with Spiro[2.3]hexan-5-one (1.0 eq), add anhydrous methanol (to make a 0.2 M solution) and ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature until the ketone has fully dissolved.
-
In a single portion, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Caution: Perform this in a fume hood.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (10% MeOH in DCM with 1% NH₄OH, stained with ninhydrin). The reaction is typically complete in 12-24 hours.
-
Once complete, carefully quench the reaction by slowly adding 2M NaOH solution until the pH is > 10.
-
Concentrate the mixture in vacuo to remove most of the methanol.
-
Extract the aqueous residue with diethyl ether or DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully to yield the crude Spiro[2.3]hexan-5-amine.
Protocol 2: Formation of this compound
-
Purify the crude amine obtained from Protocol 1 using acid-base extraction as described in the troubleshooting section.
-
Dissolve the pure free amine in a minimal amount of anhydrous diethyl ether.
-
While stirring, add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise until a precipitate is no longer observed.
-
Continue stirring the resulting slurry for 30 minutes at room temperature.
-
Collect the white solid by vacuum filtration, wash the filter cake with a small amount of cold, anhydrous diethyl ether.
-
Dry the solid under high vacuum to afford this compound.[16][17]
References
-
(No Author). (n.d.). Kulinkovich reaction. Grokipedia. Retrieved from [3]
-
Campomanes, P., Menéndez, M. I., Cárdenas-Jirón, G. I., & Sordo, T. L. (2005). Synthesis of beta-lactams by Ag+-induced ring expansion of 1-hydroxycyclopropylamines: a theoretical analysis. The Journal of Physical Chemistry A, 109(34), 7822–7831. Retrieved from [Link][18]
-
(No Author). (n.d.). Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [5]
-
(No Author). (n.d.). Kulinkovich reaction. Wikipedia. Retrieved from [Link][4]
-
Mikhailiuk, P. K., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition. Retrieved from [Link][1]
-
(No Author). (n.d.). Kulinkovich Reaction. Organic Chemistry Portal. Retrieved from [Link][6]
-
Kim, S.-H., Sung, M. J., & Cha, J. K. (2003). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 80, 111. Retrieved from [Link][19]
-
(No Author). (n.d.). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid. Google Patents. Retrieved from [14]
-
(No Author). (n.d.). Spiro[2.3]hexan-5-amine. Chemspace. Retrieved from [Link][12]
-
(No Author). (2015). Do hydroxymethyl-substituted cyclopropylmethyl cations undergo ring expansion? Chemistry Stack Exchange. Retrieved from [Link][7]
-
Averina, E. B., et al. (2025). Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. Mendeleev Communications. Retrieved from [Link][15]
-
(No Author). (n.d.). Spiro(2.3)hexan-5-one. PubChem. Retrieved from [Link][8]
-
Kelly, M. G., & de Meijere, A. (2010). Reductive aminations by imine reductases: from milligrams to tons. Angewandte Chemie International Edition, 49(43), 7862-7884. Retrieved from [Link][11]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Reductive Amination in the Synthesis of Pharmaceuticals. Journal of Medicinal Chemistry, 57(23), 10139-10155. Retrieved from [Link][9]
-
Le, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 218-225. Retrieved from [Link][20]
-
Jagtap, S., et al. (2020). Reductive amination using cobalt-based nanoparticles for synthesis of amines. Nature Protocols, 15, 1313-1337. Retrieved from [Link][10]
-
(No Author). (2022). How to purify Amine? YouTube. Retrieved from [Link][13]
-
Grygorenko, O. O. (2017). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 22(4), 545. Retrieved from [Link][2]
-
(No Author). (2018). Why doesn't cyclopropyl methyl carbocation stabilises itself by ring expansion? Chemistry Stack Exchange. Retrieved from [Link][21]
-
Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006. Retrieved from [Link][22]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 6. Kulinkovich Reaction [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Spiro(2.3)hexan-5-one | C6H8O | CID 534204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive amination using cobalt-based nanoparticles for synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spiro[2.3]hexan-5-amine - C6H11N | CSMB00012196099 [chem-space.com]
- 13. m.youtube.com [m.youtube.com]
- 14. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. labsolu.ca [labsolu.ca]
- 17. chemscene.com [chemscene.com]
- 18. Synthesis of beta-lactams by Ag+-induced ring expansion of 1-hydroxycyclopropylamines: a theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ftp.orgsyn.org [ftp.orgsyn.org]
- 20. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Spiro[2.3]hexan-5-amine hydrochloride
Welcome to the technical support center for Spiro[2.3]hexan-5-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique spirocyclic primary amine. Given its structure—a compact, rigid scaffold with a primary amine—purification can present specific challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve the desired purity and yield for your downstream applications.
Our approach is grounded in the fundamental principles of organic chemistry, combining theoretical knowledge with practical, field-tested advice to ensure you can confidently navigate the purification process.
Purification Strategy Overview
The purification of this compound, like many amine salts, hinges on exploiting the physicochemical differences between the desired compound and any impurities. The primary methods at your disposal are recrystallization, acid-base extraction, and chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the scale of your purification.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues you may encounter.
Recrystallization Issues
Q1: My this compound won't crystallize. What should I do?
A1: Failure to crystallize is a common issue, often related to solvent choice, supersaturation, or the presence of impurities that inhibit crystal lattice formation.
-
Causality: Crystallization requires a state of supersaturation, where the concentration of the solute in the solvent is higher than its solubility at a given temperature. If the compound is too soluble, even at low temperatures, or if impurities disrupt the crystal packing, crystallization will be hindered.
-
Troubleshooting Steps:
-
Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] For amine hydrochlorides, good starting points are polar protic solvents like ethanol, isopropanol, or methanol.[2]
-
Introduce an Anti-Solvent: If your compound is highly soluble in your chosen solvent, you can add an "anti-solvent" in which the compound is insoluble to induce precipitation.[2] Common anti-solvents for polar compounds include diethyl ether, ethyl acetate, or acetone.[2][3] Add the anti-solvent dropwise to the dissolved compound until you observe persistent cloudiness, then warm the mixture until it becomes clear again and allow it to cool slowly.
-
Seeding: Introduce a seed crystal (a tiny crystal of the pure compound) to the supersaturated solution to provide a nucleation site for crystal growth. If you don't have a seed crystal, you can sometimes create one by scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Concentration: Your solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration and then attempt to cool again.
-
Purity Check: If the material is very impure, consider a preliminary purification step like a charcoal treatment to remove colored impurities or an acid-base extraction to remove neutral or acidic contaminants before attempting recrystallization.
-
Q2: My recrystallization yield is very low. How can I improve it?
A2: Low yield typically points to using too much solvent, cooling the solution too quickly, or premature filtration.
-
Causality: The amount of product you recover is dependent on the difference in its solubility at high and low temperatures. Using an excessive volume of solvent means that a significant amount of your product will remain dissolved even after cooling.
-
Optimization Strategies:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. This will maximize the degree of supersaturation upon cooling.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling leads to the formation of small crystals that can be difficult to filter and may trap impurities.
-
Solvent System Optimization: A mixture of solvents can sometimes provide a better solubility profile. For example, dissolving the salt in a minimal amount of a good solvent (like methanol) and then adding a less effective solvent (like isopropanol) until the solution is saturated at the boiling point can improve recovery upon cooling.
-
| Solvent System | Typical Application | Considerations |
| Isopropanol/Methanol | Single solvent system | Good starting point for many amine HCl salts. |
| Ethanol/Diethyl Ether | Solvent/Anti-solvent | Good for compounds that are very soluble in ethanol. |
| Methanol/Acetone | Solvent/Anti-solvent | Acetone can be a useful anti-solvent.[3] |
Q3: The purified material is still colored. How do I remove colored impurities?
A3: Colored impurities are often non-polar, conjugated molecules. These can sometimes be removed by treatment with activated charcoal.
-
Protocol:
-
Dissolve the crude this compound in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-2% by weight of your compound).
-
Keep the solution heated for 5-10 minutes with gentle swirling.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual.
-
-
Caution: Using too much charcoal can lead to a significant loss of your desired product due to adsorption.
Chromatography & Extraction
Q4: Can I purify this compound using standard silica gel chromatography?
A4: It is generally not recommended to run amine salts directly on a standard silica gel column.
-
Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[4] A polar, ionic compound like an amine hydrochloride will interact very strongly with the silica, leading to poor recovery and significant peak tailing.[4][5] The compound will likely streak across the column or remain at the origin.
-
Alternative Strategies:
-
Convert to Free Base: The most reliable approach is to convert the hydrochloride salt back to the free amine. This is achieved by dissolving the salt in an aqueous solution and adding a base (e.g., NaHCO₃ or a dilute NaOH solution) until the pH is basic.[6] The free amine can then be extracted into an organic solvent (like dichloromethane or ethyl acetate). After drying and concentrating the organic extracts, the free amine can be purified by standard silica gel chromatography. It is often necessary to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to prevent peak tailing of the free amine.[4][5] After purification, the pure free amine can be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent or as a gas.[7]
-
Reverse-Phase Chromatography: If you have access to reverse-phase chromatography (e.g., C18 silica), this can be an effective method for purifying polar, ionizable compounds.[8] A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure consistent protonation of the amine.
-
Caption: Workflow for purification via free-basing.
Q5: My crude product contains inorganic salts from the synthesis. How can I remove them?
A5: Inorganic salts (like NaCl) are a common byproduct, especially if aqueous HCl was used in the synthesis or workup.[9]
-
Troubleshooting:
-
Solvent Trituration/Washing: Since this compound is an organic salt, it will have some solubility in organic solvents where inorganic salts are typically insoluble. You can try washing or triturating your crude solid with a solvent like isopropanol or acetone. The organic salt should dissolve to some extent, leaving the inorganic salts behind.
-
Acid-Base Extraction: The most robust method is to perform an acid-base extraction as described in Q4. Dissolve the crude mixture in water and an organic solvent. Basify the aqueous layer to form the free amine, which will move into the organic layer, leaving the inorganic salts in the aqueous phase. Subsequent re-formation of the hydrochloride salt from the purified free amine will yield a product free of inorganic salts.
-
General FAQs
Q6: What is the expected appearance and stability of pure this compound?
A6: Pure this compound is expected to be a white to off-white crystalline solid. As a primary amine salt, it should be relatively stable under normal laboratory conditions. However, it is good practice to store it in a cool, dry place, protected from light, to prevent potential long-term degradation.
Q7: Which analytical techniques are best for assessing the purity of my final product?
A7: A combination of techniques should be used to confirm both the identity and purity of your compound.
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and can reveal the presence of organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for assessing purity (as a percentage of the total peak area) and confirming the molecular weight of the free amine.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
References
- Google Patents. (n.d.). US4661634A - Removal of impurities from amines.
-
ResearchGate. (2020). Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
- Google Patents. (n.d.). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
- Google Patents. (n.d.). US3470251A - Separation and purification of secondary alkyl primary amines.
-
Org Prep Daily. (2006). Purifying amines on silica. Retrieved from [Link]
-
Reddit. (2018). Can amine salts run through a silica column? Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Reddit. (2018). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]
-
PubMed Central. (2011). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
- Google Patents. (2007). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
-
Journal of the American Chemical Society. (2006). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemspace. (n.d.). Spiro[2.3]hexan-5-amine. Retrieved from [Link]
-
Chemspace. (n.d.). Spiro[2.3]hexan-5-amine. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Amination of Spiro[2.3]hexan-5-one
Welcome to the technical support guide for the synthesis of spiro[2.3]hexan-5-amine and its derivatives. The reductive amination of spiro[2.3]hexan-5-one is a key transformation for accessing novel scaffolds in drug discovery, leveraging the unique conformational constraints of the spiro[2.3]hexane system.[1][2] However, the inherent ring strain and steric hindrance of this ketone present unique challenges that can lead to complex side reactions and low yields.
This guide is designed to provide you, our fellow researchers, with practical, field-proven insights to troubleshoot common issues and optimize your synthetic strategy. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of spiro[2.3]hexan-5-one is showing very low conversion. What are the likely causes?
A1: Low conversion in this specific reaction is most often traced back to two primary factors: inefficient iminium ion formation and steric hindrance.
-
Iminium Ion Formation: The formation of the key iminium intermediate is the rate-limiting step and is highly pH-dependent. An optimal pH of 4-6 is generally required.[3][4] If the medium is too acidic, your amine nucleophile will be protonated and rendered non-nucleophilic. If it's too basic, the carbonyl group of the ketone is not sufficiently activated for nucleophilic attack.
-
Steric Hindrance: The spirocyclic nature of spiro[2.3]hexan-5-one presents significant steric bulk around the carbonyl group, which can slow down the initial nucleophilic attack by the amine.
To address this, ensure precise pH control and consider longer reaction times or a moderate increase in temperature (e.g., to 40-50 °C) to overcome the activation energy barrier.
Q2: I am observing a significant amount of spiro[2.3]hexan-5-ol as a byproduct. Why is this happening and how can I prevent it?
A2: The formation of the corresponding alcohol is a classic side reaction in reductive aminations. It occurs when the reducing agent directly reduces the starting ketone before it can form the iminium ion. This indicates that your reducing agent is not selective enough.
The choice of hydride source is critical. While sodium borohydride (NaBH₄) is a common reducing agent, it can readily reduce aldehydes and ketones, especially under the mildly acidic conditions required for imination.[3] The solution is to use a more selective, sterically hindered, or electronically attenuated reducing agent that preferentially reduces the protonated iminium ion over the neutral ketone.
Recommended Agents for Selectivity:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most challenging reductive aminations.[4][5] Its bulk and attenuated reactivity make it highly selective for iminium ions over ketones. It also releases acetic acid upon reaction, which can help catalyze imine formation.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective but is only reactive at lower pH values, where the iminium ion is readily formed.[3][6] However, due to its high toxicity and the potential to release hydrogen cyanide gas during acidic workup, NaBH(OAc)₃ is often preferred for safety and ease of use.[4]
Q3: My reaction mixture is turning dark, and I'm isolating high molecular weight, unidentifiable byproducts. What could be the cause?
A3: This observation often points towards self-condensation or degradation pathways. The α-protons on the cyclobutanone ring are acidic and can be removed under basic conditions (or even by the amine acting as a base) to form an enolate. This enolate can then react with another molecule of the ketone in an intramolecular Aldol condensation , leading to oligomeric byproducts.[7]
Furthermore, the high ring strain of the spiro[2.3]hexane system makes it potentially susceptible to rearrangement or decomposition under harsh conditions (e.g., high heat, strong acids/bases).[8][9]
To mitigate this, maintain a one-pot protocol where the iminium ion is formed and immediately trapped by a selective reducing agent. Avoid using strong bases and ensure the reaction temperature is carefully controlled.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with a logical workflow for diagnosis and resolution.
Problem 1: Low or No Product Formation with Significant Starting Material Remaining
This is the most common failure mode. The flowchart below provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low conversion.
Detailed Explanation:
-
Reagent Integrity: Ensure your amine is pure and the solvent is anhydrous. Water is a byproduct of imine formation, and excess water in the solvent can shift the equilibrium back towards the starting materials.
-
pH Control: This is the most critical parameter. Use indicator strips to check the pH of your reaction mixture. If you are using an amine salt (e.g., NH₄OAc), the pH should be self-regulating. If using a free amine, the addition of a mild acid like acetic acid is essential.[4]
-
Reaction Time & Concentration: Due to steric hindrance, this reaction is slow. Allow it to run for at least 24 hours at room temperature before concluding it has failed.
-
Dehydrating Agents: Adding a dehydrating agent like powdered 4Å molecular sieves can help drive the equilibrium towards the iminium ion by removing the water byproduct.
Problem 2: Multiple Products Observed, Including Over-Alkylation
When using a primary amine (R-NH₂) to synthesize a secondary amine, the product (spiro[2.3]hexan-5-yl)-NHR can react again with the starting ketone to form a tertiary amine byproduct.
Causality & Reaction Pathways:
Caption: Key reaction pathways and side reactions.
Solutions to Over-Alkylation:
-
Stoichiometry Control: Use a slight excess of the primary amine (1.2-1.5 equivalents) to outcompete the secondary amine product for the ketone.
-
Stepwise Procedure: For particularly stubborn cases, a two-step process can be employed:
-
Form the imine first by mixing the ketone and primary amine in a solvent like methanol or toluene, often with removal of water (e.g., Dean-Stark trap).
-
Once imine formation is complete (monitored by TLC or ¹H NMR), cool the reaction and add a less selective but more powerful reducing agent like NaBH₄.[3]
-
Optimized Experimental Protocol
This protocol is designed as a robust starting point for the reductive amination of spiro[2.3]hexan-5-one using sodium triacetoxyborohydride.
Materials:
-
Spiro[2.3]hexan-5-one (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, for slow reactions, 1.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add spiro[2.3]hexan-5-one (1.0 equiv) and the chosen amine (1.2 equiv).
-
Dissolve the components in anhydrous DCE (to make a ~0.1 M solution).
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial hemiaminal/imine formation. (Note: If the reaction is known to be slow or with a weakly nucleophilic amine, add acetic acid (1.0 equiv) at this stage).
-
In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution. Caution: The addition may cause some gas evolution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with NaHCO₃ and extracting with ethyl acetate.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Abbreviation | Selectivity (Imine vs. Ketone) | Optimal pH | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | High | 4 - 7 | High selectivity, mild, non-toxic byproducts, one-pot procedure friendly.[4][5] | Moisture sensitive, relatively expensive.[10] |
| Sodium Cyanoborohydride | NaBH₃CN | High | 3 - 6 | Excellent selectivity, effective in protic solvents like MeOH.[3][6] | Highly toxic , releases HCN gas in strong acid.[4][6] |
| Sodium Borohydride | NaBH₄ | Low | 7 - 10 | Inexpensive, powerful. | Poor selectivity, readily reduces the starting ketone.[3] Best used in a two-step procedure. |
| Catalytic Hydrogenation | H₂ / Pd, Pt, Ni | High | N/A | "Green" method, no salt byproducts. | Requires specialized equipment (hydrogenator), catalyst may be sensitive to functional groups.[6] |
References
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
-
Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]
-
Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives. ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Spiro[2.3]hexan-5-amine. Chemspace. [Link]
-
Spiro[2.3]hexan-5-one. Mol-Instincts. [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. National Institutes of Health. [Link]
-
Synthesis and applications of 1‐oxaspiro[2.3]hexanes. ResearchGate. [Link]
-
Intramolecular Aldol Reactions. Chemistry LibreTexts. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
Sources
- 1. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Enhancing the Stability of Spiro[2.3]hexan-5-amine hydrochloride
Welcome to the technical support center for Spiro[2.3]hexan-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and experimental use of this unique spirocyclic amine. Our goal is to provide you with the expertise and practical solutions necessary to ensure the stability and integrity of your compound, thereby safeguarding the reliability and reproducibility of your research.
This compound is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that can impart favorable properties to novel therapeutic agents.[1] However, the inherent ring strain of the cyclobutane moiety and the reactivity of the primary amine group present specific stability challenges. This guide offers a comprehensive, question-and-answer-based approach to troubleshooting these issues, grounded in fundamental chemical principles and established analytical practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The two primary stability concerns for this compound are its hygroscopicity and potential for degradation under thermal stress. As a hydrochloride salt, it is susceptible to absorbing moisture from the atmosphere, which can lead to deliquescence and promote hydrolytic degradation pathways. Additionally, the strained spiro[2.3]hexane ring system can be prone to ring-opening reactions, particularly at elevated temperatures. The primary amine is also a site of potential oxidative degradation.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: To mitigate stability risks, this compound should be stored under controlled conditions. Based on supplier recommendations and general best practices for amine salts, the following conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C | Minimizes the rate of potential thermal degradation and ring-opening reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displaces moisture and oxygen, protecting against hydrolysis and oxidation. |
| Light | Protected from light (amber vial) | Prevents potential photolytic degradation. |
| Container | Tightly sealed container | Prevents ingress of atmospheric moisture. |
Q3: I've observed a change in the physical appearance of my solid sample (e.g., clumping, discoloration). What could be the cause?
A3: Changes in the physical appearance of the solid are often the first indicators of instability. Clumping or the formation of a sticky solid is a strong indication of moisture absorption (hygroscopicity). Discoloration (e.g., yellowing or browning) can suggest the onset of degradation, potentially due to oxidation or other chemical reactions. It is crucial to handle the material in a dry environment (e.g., a glove box) and store it as recommended.
Q4: Can I prepare a stock solution of this compound in water? What are the stability considerations?
A4: While this compound is expected to be soluble in water, aqueous solutions may have limited stability. The presence of water can facilitate hydrolytic degradation over time. If an aqueous stock solution is necessary, it is recommended to:
-
Prepare it fresh before each experiment.
-
Use deoxygenated water to minimize oxidative degradation.
-
Store the solution at 2-8°C for short periods (no more than 24 hours) and protect it from light.
-
Consider using a buffered solution if the pH is critical for your experiment, as the pH of a solution of an amine hydrochloride can be acidic.
For long-term storage, preparing aliquots of a solution in a dry, aprotic solvent like anhydrous DMSO or DMF and storing them at -20°C or -80°C is a more stable option.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during experimental work with this compound.
Scenario 1: Inconsistent Reaction Yields or Impurity Profiles
Q5: My reaction yields are variable, and I'm seeing unexpected impurities in my crude product. Could the stability of the starting material be the issue?
A5: Absolutely. The purity and integrity of your starting material are paramount for reproducible results. If you suspect the stability of your this compound, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent reactions.
Expert Insight: Before assuming complex reaction-related issues, always validate the quality of your starting materials. A simple purity check can save significant time and resources.
Scenario 2: Appearance of Unknown Peaks in Stability Studies
Q6: I am conducting a stability study and observing new peaks in my HPLC chromatogram over time. What could these degradation products be?
A6: Based on the structure of Spiro[2.3]hexan-5-amine, several degradation pathways are plausible under forced degradation conditions (e.g., heat, humidity, oxidation, acid/base hydrolysis, light).
Potential Degradation Pathways:
-
Oxidation of the Primary Amine: The primary amine is susceptible to oxidation, which can lead to the formation of an oxime or further hydrolysis to a ketone.[4][5]
-
Ring-Opening of the Cyclobutane: The inherent strain in the cyclobutane ring makes it susceptible to cleavage, which could be initiated by acid, base, or thermal stress. This could lead to the formation of various isomeric acyclic or rearranged cyclic compounds.
-
Deamination: Although less common for primary aliphatic amines, deamination to form an alcohol is a possible degradation pathway under certain conditions.
The following diagram illustrates these potential degradation routes:
Caption: Plausible degradation pathways for Spiro[2.3]hexan-5-amine.
Recommendation: To identify these unknown peaks, LC-MS/MS is a powerful tool. The mass difference between the parent compound and the degradants can provide strong evidence for the type of transformation that has occurred (e.g., +14 Da for oxidation to an oxime, +15 Da for oxidation to a ketone).
Experimental Protocols
To proactively assess the stability of your batch of this compound, a forced degradation study is recommended. This will help in developing a stability-indicating analytical method.[6][7]
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions. The goal is to achieve 5-20% degradation.[5]
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and the sample solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Samples: Prepare a control sample (unstressed) for each condition, stored at 4°C in the dark.
-
Analysis: Analyze all stressed and control samples by a suitable analytical method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | Diode Array Detector (DAD) at 210 nm |
Procedure:
-
Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Inject the samples onto the HPLC system.
-
Evaluation: Compare the chromatograms of the stressed samples with the control. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak. Peak purity analysis using the DAD can further confirm the specificity of the method.
Protocol 3: GC-MS Analysis for Volatile Degradants
Objective: To identify potential volatile degradation products, which may not be amenable to HPLC. Derivatization is often necessary for polar amines to improve their chromatographic properties.
Derivatization (Acylation):
-
Evaporate a known amount of the sample solution to dryness under a stream of nitrogen.
-
Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Conditions:
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temp. | 250°C |
| Oven Program | Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | 35-500 m/z |
By implementing these troubleshooting guides and experimental protocols, you will be better equipped to manage the stability of this compound, ensuring the integrity of your research and development activities.
References
-
ResearchGate. Cyclobutene Ring Opening Reactions. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Available from: [Link]
-
ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available from: [Link]
-
ACS Publications. Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. Available from: [Link]
-
Organic Chemistry Portal. Cyclobutane synthesis. Available from: [Link]
-
AmbioPharm. What is a stability indicating method? Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
-
ACS Publications. Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters. Available from: [Link]
-
ResearchGate. GC-MS strategy developed by Cuzuel et al. (2015) to detect amine degradation products. Available from: [Link]
-
LCGC. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available from: [Link]
-
LCGC International. Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Available from: [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]
-
Chemistry LibreTexts. Other Reactions of Amides. Available from: [Link]
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link]
-
Khan Academy. Hoffmann bromamide degradation reaction. Available from: [Link]
-
National Center for Biotechnology Information. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
-
National Center for Biotechnology Information. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Available from: [Link]
-
ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. Available from: [Link]
-
ACS Publications. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Available from: [Link]
-
ACS Publications. Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. Available from: [Link]
-
AMSbiopharma. Stability-indicating methods for peptide drug analysis. Available from: [Link]
-
Rondaxe. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
ACS Publications. A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. Available from: [Link]
-
National Center for Biotechnology Information. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Available from: [Link]
-
BYJU'S. Hoffmann Bromamide Reaction Mechanism. Available from: [Link]
-
ESPCI Paris. Characterization of the degradation products of amines used for post combustion CO 2 capture. Available from: [Link]
-
IJCRT. Stability Indicating Assay Method. Available from: [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link]
-
Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
Wikipedia. Hydroxylamine. Available from: [Link]
Sources
- 1. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Oxidation of primary amines to oximes with molecular oxygen using 1,1-diphenyl-2-picrylhydrazyl and WO3/Al2O3 as catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jfda-online.com [jfda-online.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of Spiro[2.3]hexan-5-amine hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Spiro[2.3]hexan-5-amine hydrochloride. Spirocyclic scaffolds are increasingly vital in medicinal chemistry for their ability to confer conformational rigidity and novel three-dimensional exit vectors, often leading to improved pharmacological properties.[1][2][3] However, their synthesis, particularly on a larger scale, presents unique challenges, including the construction of the quaternary spiro-center and control over subsequent functionalization.[4][5][6] This document addresses common experimental hurdles through a practical, question-and-answer format, grounded in established chemical principles.
Proposed Synthetic Pathway
The most direct and scalable route to this compound commences with the commercially available ketone, Spiro[2.3]hexan-5-one. The key transformation is a reductive amination reaction to form the primary amine, followed by salt formation with hydrochloric acid.
Caption: General workflow for the synthesis of Spiro[2.3]hexan-5-amine HCl.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up process.
Q1: My reductive amination of Spiro[2.3]hexan-5-one is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in this reaction typically stem from one of three issues: inefficient imine formation, competing side reactions, or poor choice of reducing agent for the substrate.
-
Inefficient Imine Formation: The equilibrium between the ketone and the imine must favor the imine for the reduction to be efficient.
-
Causality: Water is a byproduct of imine formation. On a large scale, its removal can be slow, hindering the forward reaction.
-
Solution: While not always necessary, adding a dehydrating agent like magnesium sulfate or using a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap, though solvent choice is also dictated by the reducing agent) can drive the equilibrium forward. More practically for this substrate, ensure your ammonia source is appropriate. Using ammonium acetate can be effective as it provides both the ammonia equivalent and a mild acidic catalyst to promote imine formation.
-
-
Side Reactions: The primary competing reaction is the reduction of the starting ketone to Spiro[2.3]hexan-5-ol.
-
Causality: This occurs if the reducing agent is too reactive and reduces the ketone faster than the imine is formed and subsequently reduced.
-
Solution: Employ a mild and sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of protonated imines over ketones and is the preferred reagent for this transformation.[7] It is less reactive than sodium borohydride (NaBH₄) and does not require stringent pH control like sodium cyanoborohydride (NaBH₃CN).
-
-
Sub-optimal Reaction Conditions:
-
Causality: Incorrect stoichiometry, temperature, or reaction time can lead to incomplete conversion.
-
Solution: Use a slight excess of the amine source (1.5-2.0 equivalents) and the reducing agent (1.5 equivalents). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Run the reaction at room temperature initially; gentle heating (40-50 °C) may be required but increases the risk of side reactions.
-
Caption: Decision tree for troubleshooting low yields in reductive amination.
Q2: I'm having difficulty purifying the final hydrochloride salt. It either oils out or fails to crystallize. What purification strategies do you recommend?
A2: This is a common issue with amine salts. The problem can lie with impurities in the free amine or an improper crystallization procedure. A multi-step purification approach is often most effective.
-
Purify the Free Amine First: Do not attempt to form the salt from the crude reaction mixture.
-
Technique: Perform a standard acid-base workup. After the reaction is complete, quench carefully with water and a strong base (e.g., 1-2 M NaOH) to deprotonate the ammonium salt and ensure the product is in its free amine form. Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure.[8] This removes water-soluble reagents and byproducts.
-
Rationale: The free amine is often an oil but is much cleaner after this workup. Impurities like residual starting materials or the alcohol byproduct are removed or significantly reduced, which would otherwise inhibit crystallization.
-
-
Salt Formation and Crystallization:
-
Solvent Choice is Critical: Dissolve the purified free amine oil in a solvent in which the hydrochloride salt is insoluble. A common and effective choice is a combination of a polar solvent to dissolve the amine and a non-polar solvent to precipitate the salt. Good starting points include:
-
Isopropanol (IPA) followed by the addition of diethyl ether or methyl tert-butyl ether (MTBE).
-
Ethanol/Toluene
-
Dichloromethane/Hexane
-
-
Procedure: Dissolve the amine in a minimal amount of the polar solvent (e.g., IPA). Slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether, or concentrated HCl followed by an azeotrope with toluene to remove water) dropwise with vigorous stirring. The salt should precipitate. If it oils out, you may have added the acid too quickly or the concentration is too high. Try diluting further with the polar solvent before adding the anti-solvent.
-
Inducing Crystallization: If a precipitate does not form, cool the solution to 0-5 °C. If it still fails to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal if available. Allow the mixture to stir at a low temperature for several hours to maximize crystal growth. Collect the solid by filtration, wash with the non-polar solvent (e.g., ether), and dry under vacuum.
-
Q3: The reaction worked well on a 1-gram scale, but I'm encountering thermal control and mixing issues at the 100-gram scale. How should I adapt the procedure?
A3: Scale-up introduces challenges related to heat and mass transfer that are negligible at the lab bench.
-
Heat Management (Exotherms):
-
Causality: Reductive aminations, especially the quenching step, can be exothermic. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.
-
Solution: Control the rate of addition. Add the reducing agent portion-wise or as a solution via an addition funnel over an extended period. Monitor the internal temperature of the reactor and use an ice bath or reactor cooling jacket to maintain the desired temperature range (e.g., 20-25 °C). A significant exotherm can lead to side reactions and a decrease in selectivity.
-
-
Mass Transfer (Mixing):
-
Causality: As the reaction volume increases, ensuring homogenous mixing becomes more difficult, especially if solids are present (like the reducing agent). Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions and inconsistent results.
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar. Ensure the impeller is appropriately sized for the vessel and that a vortex is created to ensure solids are suspended and reagents are well-dispersed.
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable protocol for this synthesis?
A1: For a multi-gram synthesis of this compound, a one-pot reductive amination using sodium triacetoxyborohydride is highly recommended for its safety, selectivity, and operational simplicity.
Detailed Protocol:
-
Setup: To a suitable reaction vessel equipped with an overhead stirrer, thermometer, and nitrogen inlet, add Spiro[2.3]hexan-5-one (1.0 eq.), ammonium acetate (2.0 eq.), and an appropriate solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 5-10 mL per gram of ketone).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the vessel in a water bath. Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 30 °C.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the starting ketone by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases. Adjust the pH to >10 with 2M NaOH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine, likely as a pale yellow oil.
-
Salt Formation: Dissolve the crude amine in a minimal amount of isopropanol. With stirring, add a 2M solution of HCl in diethyl ether dropwise until the solution is acidic (check with pH paper). A white precipitate should form.
-
Isolation: Stir the slurry for 1-2 hours at room temperature, then cool to 0 °C for another hour. Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to a constant weight.
Q2: Which reagents are best for the reductive amination step on scale?
A2: The choice of reducing agent is a critical decision based on cost, safety, selectivity, and ease of workup.
| Reagent/Method | Pros | Cons | Scale-Up Recommendation |
| Sodium Triacetoxyborohydride | - High selectivity for imines over ketones.[7]- Mild conditions, no pH control needed.- Commercially available. | - Relatively expensive.- Stoichiometric waste. | Excellent. The best choice for reliability and purity, justifying the cost in many pharmaceutical applications. |
| Catalytic Hydrogenation | - Inexpensive (H₂ gas).- "Green" - only water as a byproduct.- Excellent for large scale. | - Requires specialized high-pressure equipment.- Catalyst can be expensive (e.g., Pd, Pt).- Potential for dehalogenation or reduction of other functional groups. | Very Good, with caveats. Ideal for very large, dedicated manufacturing but requires significant capital investment in equipment. |
| Sodium Borohydride | - Inexpensive and readily available. | - Low selectivity; will readily reduce the starting ketone.- Requires careful pH control and often cryogenic temperatures to improve selectivity. | Not Recommended. The high potential for forming the alcohol byproduct makes this a poor choice for achieving high purity on scale without extensive optimization. |
Q3: What are the primary safety concerns I should be aware of?
A3:
-
Reagent Handling: Sodium borohydride derivatives are flammable solids that react with water to produce hydrogen gas. Handle them in a well-ventilated area, away from ignition sources, and use appropriate personal protective equipment (PPE).
-
Solvent Hazards: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are regulated solvents with associated health risks. Ensure adequate ventilation and use closed systems where possible. Ethers are highly flammable and can form explosive peroxides.
-
Ammonia: If using a direct ammonia source (e.g., NH₃ in MeOH), be aware of its toxicity and corrosive nature. Work in a fume hood. Ammonium acetate is a safer alternative.
-
Quenching: The quenching of borohydride reagents with acidic or aqueous solutions is exothermic and releases hydrogen gas. Perform this step slowly and with adequate cooling to prevent a runaway reaction.
References
- Royal Society of Chemistry. (n.d.). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Synthesis of spiro[2.
- Semantic Scholar. (n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
- ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
- ResearchGate. (n.d.). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent.
- National Institutes of Health. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis.
- Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
- Guidechem. (n.d.). Spiro[2.3]hexan-5-one | CAS No.20061-22-7 Synthetic Routes.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Google Patents. (n.d.). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
- PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
- ResearchGate. (2025).
- Beilstein Journals. (2022).
- ResearchGate. (2009).
- PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- PubMed Central. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- YouTube. (2022). How to purify Amine?
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Diastereomeric Separation of Spiro[2.3]hexane Derivatives
Welcome to the technical support center for the diastereomeric separation of spiro[2.3]hexane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating specific stereoisomers of these unique scaffolds. The rigid, three-dimensional nature of spiro[2.3]hexanes presents distinct challenges in achieving baseline resolution of diastereomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these separation hurdles.
Understanding the Challenge: The Spiro[2.3]hexane Scaffold
Spiro[2.3]hexane derivatives are characterized by a cyclopropane and a cyclobutane ring sharing a single carbon atom. This spirocyclic system imparts significant conformational rigidity. The substituents on these rings create stereocenters, leading to the formation of diastereomers with often subtle differences in their physicochemical properties. These small differences make their separation a non-trivial task, requiring careful method development and optimization.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the separation of spiro[2.3]hexane diastereomers.
Q1: Why is the separation of my spiro[2.3]hexane diastereomers so difficult?
A1: The challenge arises from the structural similarity of the diastereomers. Unlike enantiomers, diastereomers have different physical properties, which should allow for their separation on achiral stationary phases.[1] However, the rigid spiro[2.3]hexane core can orient the substituents in such a way that the overall differences in polarity and shape are minimal, leading to co-elution or poor resolution.
Q2: Do I need a chiral column to separate diastereomers?
A2: Not necessarily. Since diastereomers possess distinct physical and chemical properties, they can often be separated on standard achiral stationary phases like silica gel, C18, or phenyl columns.[1] However, if achiral methods fail to provide adequate resolution, a chiral stationary phase (CSP) can be a powerful alternative. CSPs can offer unique selectivities for diastereomers due to their specific stereoselective interactions.[1]
Q3: My diastereomers are co-eluting. What are the first steps to improve separation?
A3: Co-elution is a selectivity issue. To improve separation, you need to enhance the differential interactions of the diastereomers with the stationary and mobile phases.[1][2] The primary steps involve:
-
Mobile Phase Optimization: Systematically vary the solvent strength and composition. Small changes in the ratio of polar and non-polar solvents can have a significant impact.[3][4]
-
Stationary Phase Screening: If possible, screen different types of stationary phases (e.g., silica, C18, phenyl, or cyano). Different surface chemistries will offer different selectivities.
-
Temperature Adjustment: Temperature can influence the thermodynamics of the separation, altering selectivity. It's worthwhile to screen a range of temperatures (e.g., 25°C, 40°C, 60°C).[1]
Q4: I'm observing significant peak tailing with my basic spiro[2.3]hexane derivative. What can I do?
A4: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on silica-based stationary phases.[5] To mitigate this, add a basic modifier to your mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a low concentration of 0.05% - 0.1%.[5] This additive will compete with your analyte for the active silanol sites, leading to more symmetrical peaks.
Q5: Can I use preparative TLC for diastereomer separation?
A5: Yes, preparative Thin Layer Chromatography (TLC) can be a viable option for separating small quantities of diastereomers.[6] However, it often requires careful optimization of the solvent system to achieve sufficient separation between the spots. It can be challenging for diastereomers with very similar Rf values.
Troubleshooting Guides
Chromatographic Techniques (HPLC & SFC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution | - Inappropriate mobile phase composition.- Unsuitable stationary phase.- Suboptimal temperature. | - Optimize Mobile Phase: Systematically adjust the ratio of your solvents. For normal phase, try different modifiers like ethanol, isopropanol, or ethyl acetate in hexane.[1][4] For reversed-phase, vary the acetonitrile/methanol to water ratio.[3]- Screen Stationary Phases: Test columns with different selectivities (e.g., silica, cyano, phenyl, C18). Chiral columns can also be screened.[1][7]- Vary Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C). Lower temperatures often improve chiral selectivity.[8] |
| Peak Tailing | - Secondary interactions with stationary phase (especially for basic or acidic compounds).- Column overload.- Column degradation. | - Use Mobile Phase Additives: For basic compounds, add 0.1% DEA or TEA. For acidic compounds, add 0.1% acetic acid or formic acid.[5][9]- Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.[10]- Use High-Purity Columns: Modern, end-capped columns have fewer active silanol groups.[1]- Flush or Replace Column: If the column is old or has been exposed to harsh conditions, it may need to be flushed or replaced.[11] |
| Peak Broadening | - High flow rate.- Extra-column volume.- Poor sample solvent. | - Optimize Flow Rate: Chiral separations often benefit from lower flow rates, which allow for better interaction with the stationary phase.[5][8]- Minimize Tubing Length: Use short, narrow-bore tubing between the injector, column, and detector.- Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the mobile phase or a weaker solvent to ensure good peak shape.[5] |
| Irreproducible Retention Times | - Inadequate column equilibration.- Mobile phase instability.- Temperature fluctuations. | - Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before analysis.[5]- Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep it well-mixed and degassed.[5]- Use a Column Oven: Maintain a constant and reproducible column temperature.[8] |
Preparative Thin Layer Chromatography (TLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots | - Suboptimal solvent system.- Overloading the plate. | - Systematic Solvent Screening: Test a variety of solvent systems with different polarities. Sometimes a less polar solvent system that results in a lower Rf can improve resolution.[6]- Apply Sample as a Narrow Band: A thinner, more uniform application of the sample will lead to sharper bands after development.- Multiple Developments: Running the plate in the same solvent system multiple times can sometimes improve separation. |
| Streaking of Spots | - Sample is too concentrated.- Sample is not fully soluble in the application solvent.- Interaction with the silica gel. | - Dilute the Sample: Apply a less concentrated solution to the plate.- Choose a Better Application Solvent: Ensure your compound is fully dissolved before spotting.- Add a Modifier to the Eluent: Adding a small amount of acid or base to the mobile phase can sometimes reduce streaking for acidic or basic compounds. |
| Compound Decomposition | - Instability on silica gel. | - Run a 2D TLC: Spot the sample in one corner, run in one solvent, turn the plate 90 degrees, and run in the same solvent again. If the compound is stable, the spot will be on the diagonal. Decomposition will result in spots below the diagonal.[12]- Use a Different Adsorbent: Consider using alumina or reversed-phase TLC plates. |
Fractional Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystallization | - Solution is too dilute.- Inappropriate solvent. | - Concentrate the Solution: Slowly evaporate the solvent until saturation is reached.- Solvent Screening: The ideal solvent is one where the desired diastereomer has low solubility and the other has high solubility.[13] Test a range of solvents and solvent mixtures. |
| Oiling Out | - Solution is too supersaturated.- Cooling rate is too fast. | - Add More Solvent: Re-dissolve the oil with gentle heating and add a small amount of additional solvent.- Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer to a refrigerator or freezer.[13] |
| Poor Diastereomeric Enrichment | - Solubilities of diastereomers are too similar in the chosen solvent.- Co-precipitation.- Crystallization is too fast. | - Extensive Solvent Screening: This is critical for finding a system with a significant solubility difference.[14]- Seeding: Add a small seed crystal of the desired pure diastereomer to the saturated solution to encourage selective crystallization.[15]- Slow Crystallization: Employ techniques like slow evaporation or vapor diffusion to allow for the formation of purer crystals under thermodynamic control.[13][15] |
Experimental Protocols
Protocol 1: HPLC/SFC Method Development for Diastereomeric Separation
This protocol outlines a systematic approach to developing a separation method for spiro[2.3]hexane diastereomers.
-
Initial Column and Mobile Phase Screening:
-
Select a primary achiral column (e.g., C18 for reversed-phase or silica for normal phase).
-
Prepare two mobile phase systems. For reversed-phase, use Water/Acetonitrile and Water/Methanol. For normal phase, use Hexane/Ethanol and Hexane/Isopropanol.
-
Run a broad gradient on the column with each mobile phase system to determine the approximate elution conditions and to see if any separation is observed.
-
-
Optimization of Mobile Phase:
-
Based on the best result from the initial screening, focus on that column and mobile phase combination.
-
Convert the gradient method to an isocratic hold based on the elution percentage from the screening run.
-
Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[1]
-
-
Optimization of Temperature:
-
Using the optimized mobile phase, evaluate the separation at a minimum of three different temperatures (e.g., 25°C, 40°C, and 55°C).[1]
-
-
Optimization of Flow Rate:
-
Fine-tune the flow rate. Lower flow rates can sometimes improve resolution but will increase the run time.[5]
-
-
Consider Additives:
-
If peak shape is poor, add a modifier to the mobile phase (e.g., 0.1% DEA for bases, 0.1% TFA for acids).
-
Protocol 2: Troubleshooting Crystallization
This protocol provides a workflow for troubleshooting difficult diastereomeric crystallizations.
Caption: A decision tree for troubleshooting common crystallization issues.
Visualization of Method Development Workflow
The following diagram illustrates a logical workflow for developing a separation method for spiro[2.3]hexane diastereomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - Resolving power of TLC for R/S diastereomers? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Chromatography [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Spiro[2.3]hexan-5-amine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis for confirming the structure of Spiro[2.3]hexan-5-amine hydrochloride (CAS No. 1909324-94-2), a novel spirocyclic scaffold with potential applications in medicinal chemistry. By integrating foundational analytical principles with comparative data from structurally related analogs, this document serves as a comprehensive resource for the structural verification of this and similar small molecules.
Introduction to Spiro[2.3]hexane Scaffolds
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of increasing interest in drug discovery due to their inherent three-dimensionality and conformational rigidity.[1] The spiro[2.3]hexane framework, consisting of a cyclopropane and a cyclobutane ring fused at a single carbon, presents a unique and strained architecture that can impart novel pharmacological properties. The introduction of an amine functionality at the 5-position of this scaffold, and its subsequent formation as a hydrochloride salt, yields this compound, a molecule with potential for forming specific interactions with biological targets.
Physicochemical Properties
A foundational step in the characterization of any compound is the determination of its basic physicochemical properties.
| Property | Value | Source |
| CAS Number | 1909324-94-2 | [2][3] |
| Molecular Formula | C₆H₁₂ClN | [2][3] |
| Molecular Weight | 133.62 g/mol | [2] |
| Appearance | White to off-white powder (predicted) | - |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | - |
The Imperative of Multi-technique Spectroscopic Analysis
The definitive confirmation of a chemical structure, particularly for a novel entity like this compound, necessitates a multi-pronged analytical approach. While techniques like mass spectrometry provide crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise connectivity and stereochemistry of a molecule. Infrared (IR) spectroscopy complements these techniques by identifying key functional groups.
This guide will now delve into the expected and comparative spectroscopic data for this compound, drawing upon data from structurally similar compounds to build a robust analytical framework.
Comparative Structural Analysis
To predict and interpret the spectroscopic data for our target molecule, we will draw comparisons with two closely related analogs:
-
Spiro[2.3]hexan-1-amine hydrochloride: An isomer of the target compound, differing only in the position of the amine group on the cyclobutane ring.[4]
-
Spiro[2.3]hexan-5-one: The ketone precursor to our target amine, providing valuable insights into the carbon skeleton's spectroscopic signature.[5][6][7]
The structural similarities and differences between these compounds will allow for a more confident assignment of the spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Due to the current lack of publicly available experimental NMR data for this compound, the following sections will present a detailed prediction of the expected spectra, supported by data from our comparative compounds.
¹H NMR Spectroscopy: Unraveling Proton Environments
The proton NMR spectrum is expected to be complex due to the rigid and asymmetric nature of the spiro[2.3]hexane core. The protons on the cyclopropane and cyclobutane rings will exhibit distinct chemical shifts and coupling patterns.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| -NH₃⁺ | Broad singlet | - | - |
| H-5 (methine) | ~3.5 - 4.0 | Multiplet | - |
| Cyclobutane CH₂ | ~2.0 - 2.8 | Multiplets | geminal and vicinal couplings |
| Cyclopropane CH₂ | ~0.5 - 1.5 | Multiplets | geminal and vicinal couplings |
Rationale and Comparative Insights:
-
The proton on the carbon bearing the amine (H-5) is expected to be the most downfield of the aliphatic protons due to the electron-withdrawing effect of the ammonium group.
-
The cyclobutane protons will be deshielded compared to the cyclopropane protons due to ring strain and proximity to the electronegative nitrogen.
-
The cyclopropane protons will appear in the characteristic upfield region of the spectrum.
-
The hydrochloride salt form will result in a broad, exchangeable proton signal for the ammonium group (-NH₃⁺).
Experimental Protocol: ¹H NMR Spectroscopy
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The carbon NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-5 (methine) | ~50 - 60 |
| Spiro Carbon | ~30 - 40 |
| Cyclobutane CH₂ | ~25 - 35 |
| Cyclopropane CH₂ | ~10 - 20 |
Rationale and Comparative Insights:
-
The carbon attached to the nitrogen (C-5) will be the most downfield among the aliphatic carbons.
-
The spiro carbon, being a quaternary center, will likely have a distinct chemical shift.
-
The chemical shifts of the cyclobutane and cyclopropane carbons will be in their characteristic regions, with the cyclopropane carbons appearing significantly upfield.
-
Comparison with the ¹³C NMR data of Spiro[2.3]hexan-5-one would be particularly insightful, as the C=O carbon would be significantly downfield (~200 ppm), and its absence in the amine would be a key confirmation point.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Prepare the sample as described for ¹H NMR spectroscopy.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Process the data to obtain the final spectrum and assign the chemical shifts.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the key features will be the stretches associated with the amine hydrochloride and the aliphatic C-H bonds.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium Salt) | 2800-3200 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |
| N-H Bend (Ammonium Salt) | 1500-1600 | Medium |
| C-N Stretch | 1000-1250 | Medium |
Rationale and Comparative Insights:
-
The broad and strong absorption in the 2800-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations in an ammonium salt, a key indicator of the hydrochloride form.[8]
-
The presence of sharp to medium intensity peaks between 2850 and 3000 cm⁻¹ will confirm the aliphatic C-H bonds of the spiro[2.3]hexane core.
-
Comparison with the IR spectrum of Spiro[2.3]hexan-5-one would show a strong C=O stretch around 1780 cm⁻¹ (characteristic for a ketone in a four-membered ring), which would be absent in the amine hydrochloride.
Experimental Protocol: FT-IR Spectroscopy
-
Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify and annotate the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural clues.
Expected Mass Spectrometry Data for this compound:
For the free base (C₆H₁₁N), the expected exact mass is 97.0891 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule ([M+H]⁺) would be observed.
| Ion | Predicted m/z |
| [M+H]⁺ (free base) | 98.0964 |
Data predicted using computational tools.[9]
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) of the parent ion at m/z 98.0964 would likely involve fragmentation of the cyclobutane and/or cyclopropane rings. Common fragmentation pathways for cyclic amines could include the loss of small neutral molecules like ethylene or cyclopropane.
Experimental Protocol: Mass Spectrometry
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the sample into the mass spectrometer using an ESI source in positive ion mode.
-
Acquire a full scan mass spectrum to identify the protonated molecular ion.
-
Perform a product ion scan (MS/MS) on the parent ion to obtain the fragmentation pattern.
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the parent ion and its major fragments.
Synthesis and Characterization Workflow
The confirmation of the structure of this compound is intrinsically linked to its synthesis. A plausible synthetic route would involve the reductive amination of Spiro[2.3]hexan-5-one, followed by salt formation with hydrochloric acid.
Caption: Logical flow for the definitive structural confirmation of this compound.
Conclusion
The structural elucidation of novel chemical entities like this compound is a meticulous process that relies on the synergistic application of modern spectroscopic techniques. While publicly available experimental data for this specific compound is currently limited, this guide provides a robust framework for its characterization. By leveraging the principles of NMR, IR, and mass spectrometry, and by drawing insightful comparisons with structurally related analogs, researchers can confidently confirm the structure of this and other spirocyclic molecules. The detailed experimental protocols and logical workflows presented herein are designed to ensure the scientific integrity and trustworthiness of the structural assignment, paving the way for the further exploration of the pharmacological potential of this intriguing class of compounds.
References
-
PubChem. This compound. [Link]
-
ResearchGate. Synthesis of spiro[2.3]hexane-1,5-diamine derivatives. [Link]
-
PubChem. Spiro[2.3]hexan-1-amine. [Link]
-
Chemspace. Spiro[2.3]hexan-5-amine. [Link]
-
AA Blocks. 1909324-94-2 | this compound. [Link]
-
Chemspace. Spiro[2.3]hexan-5-amine. [Link]
-
PubChem. Spiro[2.3]hexan-1-amine hydrochloride. [Link]
-
PubChem. Spiro(2.3)hexan-5-one. [Link]
-
Lead Sciences. Spiro[2.3]hexan-4-amine hydrochloride. [Link]
- Google Patents. Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
-
Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
-
PubChem. Spiro[2.3]hexan-4-one, 5,5-diethyl-. [Link]
-
EMAN RESEARCH PUBLISHING. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]
-
PubChem. Spiro[2.3]hexan-4-one, 5,5-diethyl-6-methyl-. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. aablocks.com [aablocks.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Spiro(2.3)hexan-5-one | C6H8O | CID 534204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PubChemLite - this compound (C6H11N) [pubchemlite.lcsb.uni.lu]
A Comparative Analysis of Spiro[2.3]hexane and Spiro[3.3]heptane Amines in Drug Discovery
Introduction: The Quest for Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, the principle of "escaping from flatland" has become a guiding tenet for medicinal chemists.[1] This paradigm emphasizes a shift away from planar, aromatic structures towards more three-dimensional, sp³-rich molecular scaffolds. The rationale is compelling: molecules with greater three-dimensionality often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, and can achieve higher selectivity for their biological targets.[1] Among the scaffolds that have garnered significant attention in this pursuit are spirocycles, which feature two rings connected by a single, shared carbon atom. Their inherent rigidity and defined exit vectors for substituent placement make them powerful tools for locking in bioactive conformations and exploring novel chemical space.
This guide presents a comparative analysis of two promising classes of spirocyclic amines: those derived from spiro[2.3]hexane and spiro[3.3]heptane. While both offer unique conformational constraints, their differing ring sizes and associated strain impart distinct properties that are critical for drug design. Spiro[3.3]heptanes have been more extensively explored as bioisosteres for motifs like benzene and piperazine, whereas spiro[2.3]hexanes represent a less-explored but equally intriguing class of building blocks.[2][3] This analysis will delve into their comparative physicochemical properties, their applications as bioisosteres, and provide a detailed experimental protocol for assessing a key drug-like property—metabolic stability.
Structural and Conformational Differences: A Tale of Two Scaffolds
The fundamental difference between spiro[2.3]hexane and spiro[3.3]heptane lies in their constituent rings. Spiro[2.3]hexane is comprised of a cyclopropane and a cyclobutane ring fused at a single carbon, while spiro[3.3]heptane consists of two fused cyclobutane rings. This seemingly subtle distinction has profound implications for their three-dimensional structure and conformational flexibility.
The presence of the highly strained cyclopropane ring in spiro[2.3]hexane results in a more rigid and compact structure compared to spiro[3.3]heptane.[4][5] This rigidity can be advantageous in drug design by minimizing the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[6] The conformational landscape of spiro[2.3]hexane amino acids is largely defined by the puckering of the cyclobutane ring and the relative orientation of the substituents.[6]
Conversely, the two cyclobutane rings in spiro[3.3]heptane provide a larger and slightly more flexible scaffold, though still significantly constrained compared to acyclic or larger cyclic systems.[7][8] This scaffold has been successfully employed to mimic the spatial arrangement of substituents on a benzene ring, offering a saturated, non-planar alternative.[3][9]
To visualize these structural differences and their impact on the spatial orientation of functional groups, a logical relationship diagram is presented below.
Caption: A typical workflow for evaluating a novel bioisostere.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
To provide a practical context for the comparison of these scaffolds, this section details a robust, self-validating protocol for assessing metabolic stability, a critical parameter in drug development. This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of spiro[2.3]hexane and spiro[3.3]heptane amine analogues in human liver microsomes.
Materials:
-
Test compounds (spiro[2.3]hexane and spiro[3.3]heptane amines) and a positive control with known metabolic lability (e.g., Verapamil).
-
Pooled human liver microsomes (HLM).
-
0.5 M Potassium phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
96-well plates.
-
Incubator with shaking capabilities (37°C).
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice.
-
Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare a 2 µM working solution of the test compounds and positive control in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add 50 µL of the 2 µM test compound or positive control solution to designated wells.
-
Add 50 µL of the HLM suspension (at a final protein concentration of 0.5 mg/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 100 µL of the 2X NADPH regenerating system to each well.
-
For negative controls, add 100 µL of phosphate buffer without the regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile with the internal standard to the respective wells. The 0-minute time point is quenched immediately after the addition of the NADPH system.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4000 rpm for 20 minutes to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
Causality and Self-Validation:
-
The inclusion of a positive control (e.g., a rapidly metabolized drug) validates the metabolic competency of the microsomal batch.
-
The negative control (without NADPH) accounts for any non-enzymatic degradation of the compound.
-
The use of an internal standard corrects for variations in sample processing and instrument response.
Conclusion and Future Directions
Both spiro[2.3]hexane and spiro[3.3]heptane amines offer compelling advantages as scaffolds in modern drug discovery. The choice between them will ultimately depend on the specific design strategy and the desired properties of the final drug candidate.
-
Spiro[3.3]heptane amines are a more established and validated class of bioisosteres, particularly for replacing aromatic rings and larger saturated heterocycles. Their slightly larger and more flexible nature provides a versatile platform for mimicking the spatial arrangement of substituents in these common motifs.
-
Spiro[2.3]hexane amines , with their greater rigidity and compactness, represent a frontier in spirocycle-based drug design. They are particularly well-suited for applications requiring a high degree of conformational constraint and for exploring novel, under-utilized chemical space. Their lower lipophilicity and potentially higher aqueous solubility make them attractive for developing drug candidates with improved ADME profiles.
Future research should focus on expanding the synthetic accessibility of diverse spiro[2.3]hexane amine derivatives and a more systematic evaluation of their bioisosteric potential. Direct, head-to-head comparisons of analogues in various biological systems will be crucial for elucidating the nuanced advantages of each scaffold. As our understanding of the interplay between three-dimensional structure and drug-like properties continues to evolve, both spiro[2.3]hexane and spiro[3.3]heptane amines are poised to become increasingly valuable tools in the medicinal chemist's arsenal.
References
-
Natho, P., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition. [Link]
- Yashin, N. V., et al. (2012). Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.
-
Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Averina, E. B., et al. (2021). Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. ResearchGate. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
-
PubChem. (n.d.). Spiro[2.3]hexan-1-amine. National Center for Biotechnology Information. [Link]
-
Malashchuk, A., et al. (2024). Spiro[2.3]hexane- and Spiro[3.3]heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation. ResearchGate. [Link]
-
Grokipedia. (n.d.). Spiroheptane. Grokipedia. [Link]
-
Grygorenko, O. O., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. PubMed Central. [Link]
-
PubChemLite. (n.d.). Spiro[2.3]hexan-5-amine hydrochloride (C6H11N). PubChemLite. [Link]
-
Mykhailiuk, P. K., et al. (2021). Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl, 56 ⋅ HCl. ResearchGate. [Link]
-
Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
PubChemLite. (n.d.). Spiro[3.3]heptan-1-amine hydrochloride (C7H13N). PubChemLite. [Link]
-
Wang, C., et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H 3 Receptor Ligands. MDPI. [Link]
-
PubChem. (n.d.). Spiro[3.3]heptan-1-amine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Spiro[3.3]heptan-1-one. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Spiro[3.3]heptane-1,3-diamine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Spiro[3.3]heptane-2,6-diamine. National Center for Biotechnology Information. [Link]
-
Chemspace. (n.d.). Spiro[2.3]hexan-5-amine. Chemspace. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Hexanamine (CAS 111-26-2). Cheméo. [Link]
Sources
- 1. PubChemLite - Spiro[3.3]heptan-1-amine hydrochloride (C7H13N) [pubchemlite.lcsb.uni.lu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold - Enamine [enamine.net]
- 8. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Navigating the Chemical Maze: A Comparative Guide to the Biological Activity of Spiro[2.3]hexan-5-amine and its Analogues as GABA Receptor Modulators
For Immediate Release to the Scientific Community
In the intricate world of neuropharmacology, the quest for selective and potent modulators of the γ-aminobutyric acid (GABA) system is a perpetual frontier. GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, is pivotal in maintaining the delicate balance between neuronal excitation and inhibition.[1] Its dysregulation is implicated in a spectrum of neurological and psychiatric disorders, making GABA receptors prime therapeutic targets.[2] This guide delves into the burgeoning field of conformationally restricted GABA analogues, with a specific focus on the spiro[2.e3]hexane scaffold, offering a comparative perspective on the biological activity of Spiro[2.3]hexan-5-amine and its derivatives.
The Spiro[2.3]hexane Scaffold: A Leap into Three-Dimensional Chemical Space
The inherent flexibility of the GABA molecule allows it to adopt multiple conformations, leading to interactions with a variety of receptor subtypes and, consequently, a broad range of physiological effects.[1] To achieve receptor subtype selectivity and improve pharmacokinetic profiles, medicinal chemists have turned to the design of rigid analogues that lock the GABA pharmacophore into a specific bioactive conformation. The spiro[2.3]hexane framework has emerged as a particularly promising scaffold in this endeavor. Its unique three-dimensional structure, characterized by two rings sharing a single carbon atom, imparts a high degree of conformational rigidity.[3] This structural constraint is hypothesized to enhance binding affinity and selectivity for specific GABA receptor subtypes.[1]
Comparative Biological Activity: An Overview
The following table outlines the key parameters typically evaluated for these compounds, which would be essential for a direct comparison:
| Compound | Target | Assay Type | Key Parameter | Expected Outcome for Active Compounds |
| Spiro[2.3]hexan-5-amine | GABA-A Receptor | Radioligand Binding | Ki (nM) | Low nanomolar to micromolar range |
| GABA-B Receptor | Radioligand Binding | Ki (nM) | Low nanomolar to micromolar range | |
| GABA-A Receptor | Electrophysiology | EC50 (µM) | Potentiation of GABA-induced currents | |
| Analogue 1 (e.g., N-methyl) | GABA-A Receptor | Radioligand Binding | Ki (nM) | Modulation of binding affinity |
| GABA-B Receptor | Radioligand Binding | Ki (nM) | Modulation of binding affinity | |
| GABA-A Receptor | Electrophysiology | EC50 (µM) | Altered potentiation profile | |
| Analogue 2 (e.g., carboxyl) | GABA-A Receptor | Radioligand Binding | Ki (nM) | Modulation of binding affinity |
| GABA-B Receptor | Radioligand Binding | Ki (nM) | Modulation of binding affinity | |
| GABA-A Receptor | Electrophysiology | EC50 (µM) | Altered potentiation profile |
Experimental Protocols: Unveiling the Molecular Interactions
The biological evaluation of Spiro[2.3]hexan-5-amine and its analogues necessitates a suite of well-defined experimental protocols. The following sections detail the standard assays employed to characterize the interaction of these compounds with GABA receptors.
Radioligand Binding Assays for GABA-A and GABA-B Receptors
Radioligand binding assays are a cornerstone in determining the affinity of a compound for a specific receptor.[4] These assays typically involve the use of a radiolabeled ligand that is known to bind to the target receptor and measuring the ability of the test compound to displace it.
a) GABA-A Receptor Binding Assay ([³H]Muscimol)
-
Principle: This assay measures the displacement of the high-affinity GABA-A agonist, [³H]muscimol, from receptor sites in brain membrane preparations.
-
Protocol:
-
Membrane Preparation: Whole rodent brains are homogenized in a sucrose buffer and subjected to a series of centrifugation steps to isolate a crude synaptic membrane fraction. The membranes are washed repeatedly to remove endogenous GABA.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of [³H]muscimol and varying concentrations of the test compound (e.g., Spiro[2.3]hexan-5-amine or its analogues).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]muscimol (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
b) GABA-B Receptor Binding Assay (-Baclofen)
-
Principle: This assay quantifies the displacement of the selective GABA-B agonist, -baclofen, from its binding sites.
-
Protocol: The protocol is similar to the GABA-A binding assay, with the key difference being the use of -baclofen as the radioligand and specific buffer conditions optimized for GABA-B receptor binding.
Caption: Workflow for Radioligand Binding Assays.
Electrophysiological Assays for Functional Activity
Electrophysiological techniques, such as the two-microelectrode voltage-clamp in Xenopus oocytes or patch-clamp recordings in cultured neurons, provide a measure of the functional activity of the compounds.[5]
-
Principle: These methods directly measure the ion flow through the GABA receptor channel in response to the application of GABA and the test compound. This allows for the characterization of agonists, antagonists, and allosteric modulators.
-
Protocol (Two-Microelectrode Voltage-Clamp):
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2 for GABA-A).
-
Recording: After a few days to allow for receptor expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.
-
Compound Application: A baseline GABA-induced current is established. The test compound is then co-applied with GABA to determine its effect on the current.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal effect (EC50 for agonists/modulators or IC50 for antagonists) is calculated.
-
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity
While specific quantitative SAR data for Spiro[2.3]hexan-5-amine analogues is not extensively published, general principles from related conformationally restricted GABA analogues can guide future design.[6]
-
Position and Nature of Functional Groups: The relative positions of the amino and acidic (or bioisosteric) groups are critical for GABA receptor recognition. The rigid spiro[2.3]hexane scaffold precisely controls this spatial arrangement.
-
Substitution on the Rings: The addition of substituents to the cyclobutane or cyclopropane rings can influence lipophilicity, metabolic stability, and interaction with specific sub-pockets of the receptor binding site. For example, the introduction of a methyl group could enhance binding through hydrophobic interactions.
-
N-Substitution: Modification of the primary amine of Spiro[2.3]hexan-5-amine (e.g., methylation or acylation) would likely have a significant impact on its activity, potentially altering its agonist/antagonist profile or its selectivity for different GABA receptor subtypes.
Caption: Structure-Activity Relationship Concepts.
Conclusion and Future Directions
Spiro[2.3]hexan-5-amine and its analogues represent a promising class of conformationally restricted GABA modulators. Their rigid framework offers the potential for enhanced selectivity and improved pharmacological properties compared to flexible GABA analogues. While the publicly available data on their comparative biological activity is currently limited, the established experimental protocols provide a clear roadmap for their evaluation. Future research should focus on the systematic synthesis and pharmacological characterization of a diverse library of these compounds. The resulting data will be invaluable for establishing clear structure-activity relationships and for the rational design of novel therapeutics targeting the GABAergic system for the treatment of a wide range of neurological and psychiatric disorders.
References
- Benke, D., Barberis, A., Kopp, S., Altmann, K. H., Schubiger, M., et al. (2009). Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization. Neuropharmacology, 56(1), 179-187.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Cook, S. M., & Nickell, J. R. (2019). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 24(22), 4124.
- Ghit, A., Assal, D., Al-Shami, A. S., & Hussein, D. E. E. (2021). Structural pharmacology of GABAА receptors. Vavilov Journal of Genetics and Breeding, 25(8), 929-937.
- Johnston, G. A. (2014). GABA A receptor pharmacology. Pharmacology & therapeutics, 141(1), 1-6.
- Kristiansen, U., Ebert, B., & Krogsgaard-Larsen, P. (1995). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. European journal of pharmacology, 282(1-3), 125-133.
- Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future medicinal chemistry, 3(2), 223-241.
- Madl, J. E., & Burgoyne, R. D. (2012). The GABAA receptor. The Enzymes, 31, 1-36.
- Olsen, R. W. (2018).
- Pabel, J., Bendixen, N. S., Bølster, T., Kristensen, A. S., & Jensen, A. A. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABAA receptor agonists. Bioorganic & medicinal chemistry, 22(21), 6045-6054.
- Sieghart, W. (2015). Allosteric modulation of GABAA receptors via multiple drug-binding sites. Advances in pharmacology, 72, 53-96.
- Sivilotti, L., & Nistri, A. (1991). GABA receptor mechanisms in the central nervous system. Progress in neurobiology, 36(1), 35-92.
- Szymańska, E., Płaziński, W., & Berezowska, I. (2020). The Quantitative Structure-Activity Relationships between GABAA Receptor and Ligands based on Binding Interface Characteristic. Current computer-aided drug design, 16(5), 585-596.
- Varagic, Z., Rallapalli, S., & Cook, J. M. (2013). Synthesis and receptor binding studies of α5 GABAAR selective novel imidazodiazepines targeted for psychiatric and cognitive disorders. Molecules, 18(9), 10878-10900.
Sources
- 1. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating In Silico Predictions for Spiro Compounds
Introduction: The Spiro Conundrum in Drug Discovery
Spiro compounds, organic molecules featuring two or more rings connected by a single common atom, represent a fascinating and increasingly vital scaffold in medicinal chemistry.[1][2] Their inherent three-dimensionality and conformational rigidity offer a unique advantage in drug design, allowing for precise spatial arrangement of functional groups to optimize interactions with biological targets.[3][4][5] This structural complexity, however, presents a significant challenge. Synthesizing large libraries of spiro compounds can be complex and resource-intensive.[3][4]
Consequently, drug discovery programs lean heavily on in silico methods—computational modeling, virtual screening, and property prediction—to prioritize the most promising candidates for synthesis and testing. These predictions, however, are just that: predictions. They are hypotheses that must be rigorously tested and validated through experimental data. Computational models, without experimental validation, are not to be trusted for making critical project decisions.[6][7]
This guide provides a comprehensive framework for researchers to systematically validate the results of in silico predictions for novel spiro compounds. We will move beyond a simple checklist of experiments, instead focusing on the causality behind experimental choices and how to build a self-validating system of protocols to ensure the integrity of your findings. The goal is to bridge the gap between computational prediction and clinical reality, ensuring that only the most viable candidates advance through the development pipeline.
The Validation Workflow: From Bytes to Biology
A robust validation strategy is not a single experiment but a multi-stage, iterative process. Each stage provides critical data that either confirms the in silico hypothesis or provides feedback to refine the computational models.
Caption: Iterative workflow for validating in silico predictions.
Part 1: Foundational Validation: Structural and Physicochemical Characterization
Before any biological assessment, you must answer a fundamental question: "Is the compound in the vial the one I intended to make, and does it possess the basic properties I predicted?" This phase is non-negotiable and forms the bedrock of all subsequent experiments.
Structural Elucidation: Confirming the Blueprint
The unique 3D nature of spiro compounds necessitates a multi-pronged approach to confirm their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR): This is the workhorse for determining the chemical structure.[8][9] ¹H and ¹³C NMR provide information on the electronic environment of protons and carbons, respectively, while 2D techniques (like COSY and HSQC) establish connectivity, confirming the precise arrangement of atoms within the spirocyclic framework.[10][11]
-
Causality: For spiro compounds, through-space correlations from 2D-NMR (e.g., NOESY) are invaluable for confirming the relative stereochemistry around the spiro center, a detail often ambiguous from simpler spectra.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound, providing a rapid check that the correct atoms have been assembled.[12][13] High-resolution mass spectrometry (HRMS) provides an exact mass, allowing for the unambiguous determination of the molecular formula.[14]
-
X-ray Crystallography: This is the gold standard for structural validation. It provides an unequivocal 3D structure of the molecule, including absolute stereochemistry and the precise conformation in the solid state.[17][18][19]
-
Causality: If your in silico work involved molecular docking, an X-ray crystal structure of your compound is the ultimate validation of its predicted 3D shape. It provides the ground truth for the ligand's conformation, which is a critical parameter in computational models.
-
Physicochemical Properties: Grounding the Predictions
Many in silico models predict fundamental physicochemical properties that govern a compound's "drug-likeness." These are among the easiest predictions to validate experimentally.
| Predicted Property | Experimental Validation Method | Principle & Causality |
| Solubility | Thermodynamic or Kinetic Solubility Assays | Measures the concentration of a compound in a saturated aqueous solution (often using HPLC-UV). This is a critical first pass; a compound that isn't soluble is unlikely to be orally bioavailable.[20] |
| Lipophilicity (LogP/LogD) | Shake-flask method or HPLC-based methods | Determines the partition coefficient between an organic (n-octanol) and aqueous phase. This property is crucial for predicting membrane permeability and is a key parameter in many ADMET models.[20] |
| pKa | Potentiometric titration or UV-spectroscopy | Determines the ionization state of the compound at different pH values. This is vital as the charge state affects solubility, permeability, and target binding. |
Part 2: Functional Validation: In Vitro Biological and ADMET Profiling
With a structurally confirmed compound in hand, the next step is to test the core functional predictions: biological activity and pharmacokinetic behavior.
Validating Biological Activity
This phase directly tests the primary hypothesis from the in silico screen (e.g., "Compound X will inhibit Kinase Y").
-
Target Engagement Assays: These assays confirm that the compound physically interacts with its intended target protein within a cellular environment.[21]
-
Causality: A positive result here is a powerful validation, as it demonstrates not only binding but also cell permeability—two key hurdles for any drug candidate.[21]
-
-
Biochemical Assays (e.g., Enzyme Inhibition): These assays quantify the functional consequence of target binding. For a predicted enzyme inhibitor, this would involve measuring the compound's IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).[22]
-
Causality: This provides a direct quantitative comparison to in silico predictions of binding affinity or docking scores. A strong correlation between predicted affinity and experimental IC₅₀ across a series of spiro compounds significantly increases confidence in the computational model.
-
-
Cell-Based Assays: These assays measure the effect of the compound on a cellular process, providing a more physiologically relevant context than biochemical assays.[23][24][25]
-
Examples:
-
Cytotoxicity/Proliferation Assays (MTT, XTT): Measures the compound's ability to kill or inhibit the growth of cancer cells.[26][27][28]
-
Apoptosis Assays (Flow Cytometry): Determines if the compound induces programmed cell death, a desired mechanism for many anti-cancer agents.[22]
-
Reporter Gene Assays: Measures the modulation of a specific signaling pathway.[29]
-
-
Causality: Cell-based assays integrate target engagement, cell permeability, and potential off-target effects into a single readout. A potent compound in a biochemical assay that fails in a cellular assay may have poor permeability or be subject to cellular efflux, providing crucial data to refine the next generation of compound designs.
-
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[26] Allow cells to adhere overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the spiro compound in cell culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[28]
-
Incubation: Incubate the plate for 48-72 hours.[22]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Validating ADMET Predictions
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid costly late-stage failures. In vitro ADMET assays are designed to be medium- to high-throughput and provide excellent validation for computational predictions.[20][30][31]
Caption: Validating computational ADMET models with in vitro assays.
| Predicted Property | Experimental Validation Method | Principle & Causality |
| Intestinal Absorption | Caco-2 Permeability Assay | Uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[32] Measuring the rate of compound passage validates predictions of oral absorption. |
| Metabolic Stability | Liver Microsomal or Hepatocyte Stability Assay | Incubates the compound with liver fractions (microsomes or whole cells) containing metabolic enzymes (e.g., Cytochrome P450s).[20][32] The rate of compound disappearance validates predictions of metabolic clearance. |
| CYP450 Inhibition | CYP Inhibition Assay | Assesses the compound's potential to inhibit major CYP enzymes (e.g., 3A4, 2D6). This is crucial for predicting drug-drug interactions.[20][33] |
| Plasma Protein Binding | Equilibrium Dialysis or Ultrafiltration | Measures the fraction of the compound bound to plasma proteins (like albumin). The unbound fraction is pharmacologically active, so this validates the predicted "free" drug concentration.[20] |
| Cardiac Toxicity | hERG Inhibition Assay | Typically uses patch-clamp electrophysiology to measure inhibition of the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.[20] |
Part 3: The Ultimate Test: In Vivo Validation
While in vitro data is essential for validating specific predictions and ranking compounds, the ultimate test of an in silico hypothesis is performance in a living system.[3] In vivo studies are complex and low-throughput, reserved for only the most promising candidates that have successfully passed earlier validation gates.
-
Pharmacokinetic (PK) Studies: Animals (typically mice or rats) are dosed with the compound, and blood samples are taken over time to measure drug concentration. This provides crucial data on Cmax (maximum concentration), Tmax (time to Cmax), half-life, and overall exposure (AUC), validating the integrated predictions of the ADMET model.
-
Efficacy Studies: The compound is tested in an animal model of the target disease (e.g., a tumor xenograft model for a cancer drug).[34][35] This is the most critical experiment, as it assesses whether the validated in vitro activity translates into a therapeutic benefit in a complex biological system.[4]
-
Toxicology Studies: Preliminary toxicology studies in animals are performed to identify a safe dose range and flag any potential liabilities not predicted by in vitro panels.
Causality: A successful outcome in vivo is the final and most powerful validation of the entire discovery cascade, from the initial in silico hypothesis to the detailed in vitro characterization. It demonstrates that the computational models were able to successfully prioritize a spiro compound with a real therapeutic window.
Conclusion: A Symbiotic Relationship
Validating in silico predictions is not about proving the computer "right" or "wrong." It is about establishing a symbiotic relationship between computational and experimental science. Experimental results provide the ground truth needed to build, refine, and trust predictive models. For structurally complex molecules like spiro compounds, this rigorous, multi-step validation process is not optional—it is the cornerstone of an efficient and successful drug discovery program. By systematically challenging computational hypotheses with robust experimental data, we can unlock the full potential of these unique chemical scaffolds and accelerate the development of novel therapeutics.
References
- In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. (n.d.). LifeNet Health LifeSciences.
- In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
- In Vitro ADMET. (n.d.). Pharmidex.
-
Albert, L. (2004). In vitro approaches to evaluate ADMET drug properties . Current Topics in Medicinal Chemistry, 4(11), 1183-1196. Retrieved from [Link]
- In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.
- Regulation - CADD. (2025). CADD.
- Validation guidelines for drug-target prediction methods. (n.d.). National Genomics Data Center (CNCB-NGDC).
-
Hati, S., et al. (2016). Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification . Scientific Reports, 6, 32412. Retrieved from [Link]
- Synthesis and Crystal Structures of Two Novel O, N-Containing Spiro Compounds. (n.d.). MDPI.
-
Urban, S., & Dias, D. A. (2013). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study . Methods in Molecular Biology, 1055, 99-116. Retrieved from [Link]
- The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix Labs.
- Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. (2025). Dove Medical Press.
- Full article: Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis.
- Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). PMC - NIH.
-
InCELL Compound-Target Engagement Assays for Drug Discovery . (2020). YouTube. Retrieved from [Link]
- How to Lie With Computational Predictive Models in Drug Discovery. (2020). DrugDiscovery.NET.
- A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. (n.d.). PMC - NIH.
- Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (n.d.). PMC - NIH.
- Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (n.d.). NIH.
- Single crystal structure of spiro compound 3a. (n.d.). ResearchGate.
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery . (2022). PubMed. Retrieved from [Link]
- Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti.
- Single crystal structure of the spiro compound 2 c. (n.d.). ResearchGate.
- Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (n.d.). MDPI.
- Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Boster Bio.
- Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. (n.d.). Oriental Journal of Chemistry.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2025). ResearchGate.
-
Spiro compound . (n.d.). Wikipedia. Retrieved from [Link]
- Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. (n.d.). PMC - NIH.
-
Evaluation of drug efficacy by using animal models or in vitro systems . (n.d.). PubMed. Retrieved from [Link]
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). PMC - NIH.
- Synthesis and Characterization of Some Spiro Pyrrolidine Compounds. (2020). ResearchGate.
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts.
- Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. (2026). Organic Letters - ACS Publications.
- Structural elucidation by NMR(1HNMR). (n.d.). Slideshare.
- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences.
- Understanding Mass Spectrometry for Organic Compound Analysis. (2024). HSC Chemistry.
- Clinical Significance of Animal Models for Inhaled Pharmaceuticals and Biopharmaceuticals. (n.d.). IntechOpen.
- Alternative Animal Models: Advancing 3Rs in Testing. (2024). InSphero.
- Mass spectrometry and a guide to interpreting mass spectra. (2015). Compound Interest.
- Efficacy Studies | In Vivo Pharmacology Services. (n.d.). WuXi Biologics.
- Replacement Strategies for Animal Studies in Inhalation Testing. (n.d.). MDPI.
- (PDF) Organic mass spectrometry at the beginning of the 21st century. (2025). ResearchGate.
- Use of spirometry‐like measurements to monitor house dust mite‐induced experimental asthma in mice. (n.d.). NIH.
-
Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak) . (2025). YouTube. Retrieved from [Link]
Sources
- 1. Spiro compound - Wikipedia [en.wikipedia.org]
- 2. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. drugdiscovery.net [drugdiscovery.net]
- 8. jchps.com [jchps.com]
- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 10. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
- 12. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 13. researchgate.net [researchgate.net]
- 14. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. compoundchem.com [compoundchem.com]
- 16. youtube.com [youtube.com]
- 17. Synthesis and Crystal Structures of Two Novel O, N-Containing Spiro Compounds [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. criver.com [criver.com]
- 21. youtube.com [youtube.com]
- 22. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioagilytix.com [bioagilytix.com]
- 24. marinbio.com [marinbio.com]
- 25. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 26. Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
- 29. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 31. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 32. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pharmidex.com [pharmidex.com]
- 34. Evaluation of drug efficacy by using animal models or in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Efficacy Studies | In Vivo Pharmacology Services | WuXi Biologics [wuxibiologics.com]
A Senior Application Scientist's Guide to the Analytical Cross-Validation of Spiro[2.3]hexan-5-amine HCl
Introduction: The Challenge of the Novel Scaffold
In the landscape of modern drug discovery, novel molecular scaffolds are the bedrock of innovation. Spirocyclic systems, which feature two rings connected by a single common atom, have garnered significant attention due to their unique three-dimensional structures, conformational rigidity, and ability to present substituents in precise vectors. Spiro[2.3]hexan-5-amine hydrochloride, a constrained primary amine, represents a promising building block for interrogating new chemical space. Its rigid cyclobutane-cyclopropane fusion offers a distinct structural motif compared to more common monocyclic or bridged systems.[1][2]
However, the novelty of such a compound presents a significant analytical challenge: a scarcity of publicly available, validated experimental data.[3] A researcher synthesizing or procuring this molecule for the first time is faced with the critical task of unequivocally confirming its identity, purity, and stability without a pre-existing reference standard.
This guide provides a comprehensive framework for establishing and cross-validating a robust analytical data package for Spiro[2.3]hexan-5-amine HCl. Rather than simply listing protocols, we will delve into the causality behind our analytical choices, demonstrating how a multi-technique approach creates a self-validating system. We will compare the expected analytical data profile of our target compound with established data for well-characterized cyclic amines—Cyclopentylamine HCl and 2-Adamantanamine HCl (Amantadine)—to provide a clear benchmark for success.
Pillar 1: Foundational Characterization - Establishing Identity
The first principle of analytical validation is to confirm, without ambiguity, the structure of the molecule in hand. For a novel entity like Spiro[2.3]hexan-5-amine HCl, no single technique is sufficient. Instead, we rely on the convergence of data from orthogonal methods, where each result corroborates the others.
The Analytical Workflow: A System of Cross-Checks
Our approach is not a linear checklist but an interconnected system. The molecular formula derived from high-resolution mass spectrometry must align with the composition confirmed by elemental analysis and be fully explained by the connectivity revealed through NMR spectroscopy.
Caption: Interlocking workflow for analytical cross-validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR is the most powerful tool for de novo structure elucidation. For Spiro[2.3]hexan-5-amine HCl, a full suite of experiments is required to assign every proton and carbon and confirm the spirocyclic core.
-
¹H NMR: Will confirm the presence of both cyclopropyl and cyclobutyl protons. The highly strained cyclopropyl protons are expected to appear at unusually high field (upfield), while the proton attached to the amine-bearing carbon (the methine proton) will be downfield.
-
¹³C NMR & DEPT-135: These experiments will identify all unique carbon environments. We expect to see two CH₂ signals and one CH signal for the cyclobutane ring, two CH₂ signals for the cyclopropane ring, and the spiro-carbon, which is quaternary. The DEPT-135 experiment is crucial for differentiating CH₂ from CH and quaternary carbons.
-
2D NMR (COSY & HSQC): These experiments are non-negotiable for proving connectivity. A COSY (Correlation Spectroscopy) spectrum will show which protons are coupled (adjacent) to each other, mapping out the spin systems of the two rings. An HSQC (Heteronuclear Single Quantum Coherence) spectrum directly correlates each proton to the carbon it is attached to, providing definitive assignment.
Mass Spectrometry (MS): The Molecular Weight Verdict
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
-
Causality: For Spiro[2.3]hexan-5-amine (the free base, C₆H₁₁N), the expected monoisotopic mass is 97.08915 Da.[3] An experimental measurement within 5 ppm of this value provides high confidence in the elemental composition. The fragmentation pattern is also informative; alpha-cleavage adjacent to the nitrogen is a characteristic fragmentation pathway for amines and can further support the proposed structure.[4]
Elemental Analysis (CHN): The Fundamental Stoichiometry
While HRMS provides a mass-to-charge ratio, elemental analysis gives the relative abundance of carbon, hydrogen, and nitrogen in the bulk sample.
-
Trustworthiness: For the hydrochloride salt (C₆H₁₂ClN), the calculated elemental percentages are C: 53.93%, H: 9.05%, and N: 10.48%. Experimental values that fall within ±0.4% of these theoretical values are considered strong evidence of a pure, single compound with the correct stoichiometry. This technique is particularly important for validating the salt form of the molecule.
Pillar 2: Comparative Data Analysis - Benchmarking Against the Known
To ground our analysis, we compare the expected data for Spiro[2.3]hexan-5-amine HCl against two commercially available, well-characterized cyclic amines. This comparative approach provides context and helps anticipate the spectral and chromatographic behavior of our target compound.
-
Alternative 1: Cyclopentylamine HCl: A simple, flexible five-membered ring amine.
-
Alternative 2: 2-Adamantanamine HCl: A rigid, bridged, polycyclic amine.
| Property | Spiro[2.3]hexan-5-amine HCl (Target) | Cyclopentylamine HCl (Flexible Analog) | 2-Adamantanamine HCl (Rigid Analog) |
| CAS Number | 1909324-94-2[5] | 5540-91-0 | 665-66-7 |
| Molecular Formula | C₆H₁₂ClN[5] | C₅H₁₂ClN | C₁₀H₁₈ClN |
| Molecular Weight | 133.62 g/mol [5] | 121.61 g/mol | 187.70 g/mol |
| Structure | Spiro[cyclopropane-cyclobutane] | Monocyclic | Bridged Polycyclic |
| Predicted XlogP | 0.8[3] | 1.1 | 2.4 |
Table 1: Physicochemical comparison of the target compound and selected alternatives.
| Analytical Data | Spiro[2.3]hexan-5-amine HCl (Expected) | Cyclopentylamine (Typical) | 2-Adamantanamine (Typical) |
| ¹H NMR (CH-N) | ~3.0 - 3.5 ppm | ~3.2 - 3.6 ppm | ~1.8 - 2.2 ppm (unique rigidity) |
| ¹³C NMR (C-N) | ~45 - 55 ppm | ~50 - 60 ppm | ~50 - 55 ppm |
| FTIR (N-H bend) | ~1550 - 1650 cm⁻¹[4] | ~1550 - 1650 cm⁻¹ | ~1550 - 1650 cm⁻¹ |
| FTIR (C-N stretch) | ~1000 - 1250 cm⁻¹ (aliphatic)[4] | ~1000 - 1250 cm⁻¹ | ~1000 - 1250 cm⁻¹ |
Table 2: Comparative summary of expected vs. typical spectroscopic data.
Pillar 3: Purity Assessment & Method Validation - Quantifying the "How Much"
Confirming structure is only half the battle. A compound's purity is equally critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.
The Challenge of Amine Analysis by HPLC
Primary amines like Spiro[2.3]hexan-5-amine pose two main challenges for standard reversed-phase HPLC:
-
Lack of a UV Chromophore: The molecule does not absorb strongly in the UV-Vis spectrum, making detection difficult.
-
Polarity and Peak Shape: The basic amine can interact with residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing).
Logical Flow of HPLC Method Development
To overcome these challenges, a systematic method development process is essential.
Caption: Decision workflow for HPLC method development for a primary amine.
Protocol: HPLC-UV/MS Purity Determination
This protocol outlines a starting point for developing a validated HPLC method. The validation must adhere to established guidelines such as ICH Q2(R1).[6]
-
System: HPLC or UPLC system equipped with a UV-Vis detector and coupled to a mass spectrometer.
-
Column: A robust C18 column with high-purity silica and end-capping (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). The end-capping minimizes interaction with the basic amine.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid serves to protonate the amine, improving peak shape, and is compatible with mass spectrometry.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.
-
Detection:
-
UV: 205 nm. While not highly sensitive, this wavelength can often detect aliphatic amines at higher concentrations.
-
MS: Electrospray Ionization (ESI) in positive mode. Scan for the m/z of the protonated molecule [M+H]⁺, which is 98.1.
-
-
Validation Parameters:
-
Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interfering peaks are present.
-
Linearity: Prepare a series of at least five concentrations and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]
-
Precision: Perform multiple injections of the same sample (repeatability) and analyze on different days with different analysts (intermediate precision). The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Analyze a sample with a known, spiked concentration of the analyte and calculate the percent recovery.
-
LOD/LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) by analyzing progressively more dilute solutions.
-
Conclusion: A Framework for Confidence
The analytical cross-validation of a novel compound like Spiro[2.3]hexan-5-amine HCl is a rigorous but essential process. It demands a holistic approach where spectroscopic and chromatographic techniques are used in concert to build an unshakeable foundation of evidence. By explaining the causality behind our methods, benchmarking against known compounds, and adhering to stringent validation protocols, we move beyond simply generating data. We create a self-validating, trustworthy, and authoritative analytical package that provides the highest degree of confidence for researchers, scientists, and drug development professionals as they utilize these innovative building blocks to advance the frontiers of science.
References
- Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC - NIH. (2024).
-
Nuclear magnetic resonance spectra of cyclic amines. Shielding of .alpha. protons trans to a lone pair and cis to an N-methyl group in pyrrolidines. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Photoelectron spectroscopy of N-aryl cyclic amines. Variable conformations and relationships to gas- and solution-phase basicities. (1982). Journal of the American Chemical Society - ACS Publications. [Link]
-
This compound (C6H11N). (n.d.). PubChemLite. [Link]
-
Spectroscopic and Chemical Properties of the Amine. (2018). ResearchGate. [Link]
-
24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
Conformational analysis of cyclic amines using carbon-13 chemical shift measurements. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Chemists Make Strides to Simplify Drug Design, Synthesis. (2016). Quality Magazine. [Link]
-
Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022). ScienceDaily. [Link]
-
Core components of analytical method validation for small molecules-an overview. (2025). ResearchGate. [Link]
-
Chromatographic Determination of Amines in Food Samples. (n.d.). Helda - University of Helsinki. [Link]
Sources
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. PubChemLite - this compound (C6H11N) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of Spiro[2.3]hexan-5-amine Derivatives in Target-Based Assays: A Frontier in Drug Discovery
The relentless pursuit of novel chemical scaffolds that offer enhanced potency, selectivity, and favorable physicochemical properties is a cornerstone of modern drug discovery. Within this landscape, spirocyclic systems have emerged as a compelling structural motif, lauded for their inherent three-dimensionality and conformational rigidity. Among these, the spiro[2.3]hexane core, a unique fusion of cyclopropane and cyclobutane rings, presents a largely untapped potential for therapeutic innovation. This guide provides a comprehensive technical comparison of spiro[2.3]hexan-5-amine derivatives, exploring their potential efficacy in target-based assays against established alternatives and outlining a strategic framework for their future investigation.
The Spiro[2.3]hexane Scaffold: A Unique Intersection of Rigidity and Novelty
The spiro[2.3]hexane framework is gaining significant traction in medicinal chemistry as a bioisosteric replacement for more conventional heterocyclic rings.[1] Its compact and rigid nature allows for a precise and predictable orientation of appended functional groups, a critical attribute for optimizing interactions with biological targets. This conformational restriction can lead to enhanced binding affinity and selectivity, while the novelty of the scaffold offers an opportunity to navigate crowded intellectual property landscapes. The inherent strain of the fused cyclopropane and cyclobutane rings also imparts unique electronic properties that can influence molecular interactions.
Potential Therapeutic Applications: Targeting HDACs and GABA Receptors
Current research points towards two promising avenues for the therapeutic application of spiro[2.3]hexan-5-amine derivatives: as inhibitors of histone deacetylases (HDACs) and as modulators of γ-aminobutyric acid (GABA) receptors.
Spiro[2.3]hexan-5-amine Derivatives as Novel HDAC Inhibitors
Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation, and their dysregulation is implicated in various cancers and neurological disorders. The development of HDAC inhibitors is a clinically validated strategy, with several approved drugs on the market.[2] The pharmacophore model for most HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. The spiro[2.3]hexane moiety can serve as a novel and rigid cap group, potentially offering improved isoform selectivity.
Notably, the 5-azaspiro[2.3]hexane motif has been successfully incorporated into a potent inhibitor of HDAC1 and HDAC3, validating the potential of this scaffold in targeting these enzymes.[1] While specific quantitative data for a series of spiro[2.3]hexan-5-amine derivatives is not yet prevalent in the public domain, the precedent set by related structures strongly advocates for their systematic evaluation.
Comparative Framework for HDAC Inhibition Assays:
To rigorously assess the efficacy of novel spiro[2.3]hexan-5-amine-based HDAC inhibitors, a direct comparison against established compounds is essential. The following table outlines a proposed panel for in vitro testing.
| Compound Class | Specific Examples | Target Isoforms | Key Performance Metrics |
| Spiro[2.3]hexan-5-amine Derivatives | Novel synthesized library | HDAC1, HDAC2, HDAC3, HDAC6, HDAC8 | IC50 (nM), Ki (nM) |
| Clinically Approved HDACi | Vorinostat (SAHA), Romidepsin | Pan-HDAC, Class I/II specific | IC50 (nM), Ki (nM) |
| Scaffold-related Comparators | Cyclohexylamine derivatives, Piperidine-based HDACi | Relevant HDAC isoforms | IC50 (nM), Ki (nM) |
Experimental Protocol: In Vitro Fluorogenic HDAC Activity Assay
This protocol provides a standardized method for determining the half-maximal inhibitory concentration (IC50) of test compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3/NCoR2, HDAC6, HDAC8)
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
Test compounds (spiro[2.3]hexan-5-amine derivatives and comparators)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 18 µL of a pre-incubated mixture of HDAC enzyme and fluorogenic substrate in assay buffer to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 20 µL of the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
Causality Behind Experimental Choices: The use of a fluorogenic substrate provides a sensitive and high-throughput method for measuring enzyme activity. Including a known HDAC inhibitor like Trichostatin A in the developer solution ensures that the reaction is effectively stopped. Testing against a panel of HDAC isoforms is crucial for determining the selectivity profile of the novel compounds.
Logical Workflow for HDAC Inhibitor Evaluation
Caption: Workflow for the discovery and development of spiro[2.3]hexan-5-amine based HDAC inhibitors.
Spiro[2.3]hexan-5-amine Derivatives as Conformationally Restricted GABA Analogs
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The conformational flexibility of GABA allows it to bind to different receptor subtypes, but this can also lead to off-target effects. The development of conformationally restricted GABA analogs is a well-established strategy to enhance receptor subtype selectivity and improve pharmacokinetic properties.[3]
The spiro[2.3]hexane scaffold is an ideal platform for creating rigid GABA analogs. A patented method for the synthesis of 5-aminospiro[2.3]hexane-1-carboxylic acid highlights its potential as a conformationally rigid GABA analog.[4] By locking the relative positions of the amine and carboxylic acid groups, these derivatives may exhibit enhanced selectivity for specific GABAA or GABAB receptor subtypes.
Comparative Framework for GABA Receptor Agonist/Modulator Assays:
To evaluate the potential of spiro[2.3]hexan-5-amine derivatives as GABA analogs, their activity should be compared against known GABA receptor ligands.
| Compound Class | Specific Examples | Target Receptors | Key Performance Metrics |
| Spiro[2.3]hexan-5-amine Derivatives | Novel synthesized library | GABAA (various subunit compositions), GABAB | EC50 (nM), Ki (nM), % Max response |
| Known GABA Agonists | GABA, Muscimol, Baclofen | GABAA, GABAB | EC50 (nM), Ki (nM) |
| Clinically Relevant GABA Analogs | Gabapentin, Pregabalin | α2δ subunit of VGCC | Binding affinity (Kd) |
| GABAA Modulators | Diazepam, Valerenic Acid | GABAA | EC50 (nM), % Potentiation |
Experimental Protocol: Electrophysiological Assay on GABAA Receptors
This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes to characterize the activity of test compounds on specific GABAA receptor subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GABAA receptor subunits (e.g., α1, β2, γ2)
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., ND96)
-
GABA
-
Test compounds (spiro[2.3]hexan-5-amine derivatives and comparators)
Procedure:
-
Inject Xenopus oocytes with a mixture of cRNAs for the desired GABAA receptor subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes.
-
Clamp the membrane potential at -70 mV.
-
Perfuse the oocyte with recording solution containing a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline current.
-
Co-apply the test compound with GABA and record the change in current.
-
To determine agonist activity, apply the test compound in the absence of GABA.
-
Construct dose-response curves to determine EC50 values and maximal efficacy.
Causality Behind Experimental Choices: The TEVC technique in Xenopus oocytes allows for the functional characterization of specific ion channel receptor subtypes in a controlled environment. By co-applying the test compound with a low concentration of GABA, it is possible to identify allosteric modulators that potentiate the receptor's response.
Signaling Pathway: GABAA Receptor Modulation
Caption: Proposed mechanism of action for spiro[2.3]hexan-5-amine derivatives at the GABAA receptor.
Future Directions and Conclusion
The exploration of spiro[2.3]hexan-5-amine derivatives in target-based assays is still in its nascent stages. However, the foundational chemical principles and the initial foray into related scaffolds provide a compelling rationale for their continued investigation. The unique conformational rigidity and novelty of this chemical class position it as a promising source of next-generation therapeutics, particularly in the fields of oncology and neuroscience.
This guide has outlined a clear and actionable framework for the systematic evaluation of these compounds. By employing rigorous comparative assays and detailed mechanistic studies, the full potential of spiro[2.3]hexan-5-amine derivatives can be unlocked, paving the way for the development of innovative and effective medicines. The data generated from these proposed studies will be invaluable to researchers, scientists, and drug development professionals in making informed decisions about the progression of these exciting new chemical entities.
References
- Bifunctional compounds, compositions, and methods for treating diseases or conditions mediated by aberrant histone deacetylase (HCADC) (e.g., HDAC3) activity. (2022). Google Patents.
-
Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. (n.d.). PubMed Central. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety. (2020). PubMed. Retrieved from [Link]
- Hdac inhibitors. (n.d.). Google Patents.
-
Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. (n.d.). MDPI. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety. (2020). Dove Medical Press. Retrieved from [Link]
- Histone deacetylase inhibitors. (n.d.). Google Patents.
-
Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. (2024). PubMed. Retrieved from [Link]
-
Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
- Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid. (n.d.). Google Patents.
- Inhibitors of rna helicase dhx9 and uses thereof. (n.d.). Google Patents.
- Histone deacetylase inhibitors. (n.d.). Google Patents.
-
Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. (n.d.). PubMed Central. Retrieved from [Link]
-
Target-Based Drug Designing. (n.d.). Taylor & Francis Group. Retrieved from [Link]
-
Synthesis, stability and in vitro dermal evaluation of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Aminospiro[2.3]hexane-5-carboxylic acid | 1314939-85-9 [sigmaaldrich.com]
- 4. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
The Spirocyclic Amine Advantage: A Comparative Guide to Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular architectures. Among these, spirocyclic amines have emerged as a particularly promising class of compounds. Their inherent rigidity and unique spatial arrangement of functional groups can profoundly influence a molecule's pharmacokinetic properties, offering a powerful tool to overcome common drug development hurdles such as rapid metabolism and poor bioavailability. This guide provides an in-depth comparison of the pharmacokinetic profiles of various spirocyclic amines, supported by experimental data, to aid in the rational design of next-generation drug candidates.
The Strategic Value of Spirocyclization in Drug Design
The introduction of a spirocyclic moiety, where two rings share a single carbon atom, imparts a number of desirable attributes to a drug candidate.[1] Shifting from planar, aromatic structures to more sp³-hybridized, three-dimensional scaffolds generally correlates with improved physicochemical and pharmacokinetic (PK) properties.[1] The rigid nature of the spirocyclic core can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[1][2] Furthermore, this conformational constraint can shield metabolically labile sites from enzymatic degradation, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[1]
Key advantages of incorporating spirocyclic amines include:
-
Enhanced Metabolic Stability: The rigid framework can prevent the molecule from adopting conformations susceptible to metabolism by cytochrome P450 enzymes.[1]
-
Modulation of Physicochemical Properties: Spirocyclization can influence a molecule's lipophilicity (logP/logD), solubility, and basicity (pKa), all of which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
-
Improved Oral Bioavailability: By enhancing metabolic stability and potentially improving solubility and permeability, spirocyclic amines can lead to greater oral bioavailability.[4][5]
-
Exploration of Novel Chemical Space: The unique three-dimensional shapes of spirocycles allow for the exploration of novel chemical space, potentially leading to the discovery of first-in-class medicines.[2]
Comparative Pharmacokinetic Profiles: A Data-Driven Analysis
The true value of spirocyclic amines lies in their demonstrable impact on pharmacokinetic parameters. The following table summarizes experimental data from various studies, comparing key ADME properties across different spirocyclic amine scaffolds and their non-spirocyclic counterparts.
| Compound/Scaffold | Key Pharmacokinetic/ADME Parameter | Value/Observation | Reference |
| Spiro[chromane-2,4'-piperidine] Derivatives | |||
| Compound 1 (Parent Benzyl Spirocycle) | Clearance (CL) | High | [6] |
| Half-life (t₁/₂) | Short | [6] | |
| Area Under the Curve (AUC) | Low | [6] | |
| 4-Fluorobenzyl Spirocycle | Clearance (CL) | Lower than 1 | [6] |
| Half-life (t₁/₂) | Increased vs. 1 | [6] | |
| Area Under the Curve (AUC) | Higher than 1 | [6] | |
| 2-Phenylethyl Spirocycle | Clearance (CL) | Lower than 1 | [6] |
| Half-life (t₁/₂) | Increased vs. 1 | [6] | |
| Area Under the Curve (AUC) | Higher than 1 | [6] | |
| Azaspiro[3.3]heptane vs. Morpholine | |||
| Morpholine Analogue (6a) | logD₇.₄ | Higher | [3] |
| pKa | Lower | [3] | |
| Permeability | Maintained | [3] | |
| 2-Oxa-6-azaspiro[3.3]heptane Analogue (6b) | logD₇.₄ | -1.2 units lower than 6a | [3] |
| pKa | +1.5 units higher than 6a | [3] | |
| Permeability | Maintained | [3] | |
| Spiro-oxindole Piperidines | |||
| Initial HTS Hit | Metabolic Stability | Low | [4] |
| Optimized Spiro-oxindole Piperidine | Metabolic Stability | Improved | [4] |
| Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] Derivatives | |||
| Two Representative Examples | Oral Bioavailability | ≥ 35% | [5] |
| Metabolic Stability | Remarkably stable in human and mouse microsomes | [5] | |
| Spiro Hydantoin Derivatives | |||
| MF-8 Stereoisomers | P-glycoprotein Efflux | Stereochemistry-dependent | [7] |
| Metabolism | Stereochemistry-dependent | [7] |
This data clearly illustrates the transformative potential of spirocyclization. For instance, in the case of spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors, the introduction of specific substituents on the spirocyclic core led to a significant improvement in the in vivo pharmacokinetic profile, with lower clearance, longer half-life, and greater drug exposure (AUC).[6][8] Similarly, the replacement of a traditional morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane resulted in a desirable decrease in lipophilicity (logD) while preserving permeability, a key factor for oral absorption.[3]
Experimental Protocols for Assessing Pharmacokinetic Properties
To generate the comparative data presented above, a suite of standardized in vitro and in vivo experiments are employed. Understanding these methodologies is crucial for interpreting the data and designing further optimization strategies.
In Vitro ADME Assays
These assays provide an early assessment of a compound's metabolic liabilities and potential for oral absorption.
1. Metabolic Stability Assessment in Liver Microsomes:
-
Objective: To determine the rate at which a compound is metabolized by cytochrome P450 enzymes.
-
Protocol:
-
Incubate the test compound at a known concentration (e.g., 1 µM) with liver microsomes (human or other species) and a NADPH-regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the remaining parent compound concentration at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
-
-
Causality: A longer half-life and lower intrinsic clearance indicate greater metabolic stability. This is often a primary goal of introducing a spirocyclic scaffold, as it can sterically hinder sites of metabolic attack.
2. Caco-2 Permeability Assay:
-
Objective: To assess the potential for a compound to be absorbed across the intestinal epithelium.
-
Protocol:
-
Seed Caco-2 cells (a human colon adenocarcinoma cell line that differentiates into a polarized monolayer) on a semi-permeable membrane in a transwell plate.
-
Allow the cells to form a confluent monolayer over ~21 days.
-
Add the test compound to the apical (A) side of the monolayer.
-
Measure the appearance of the compound on the basolateral (B) side over time.
-
In a separate experiment, add the compound to the basolateral side and measure its appearance on the apical side to determine the efflux ratio.
-
Calculate the apparent permeability coefficient (Papp).
-
-
Causality: A high Papp value in the A-to-B direction and a low efflux ratio suggest good potential for oral absorption. The physicochemical properties imparted by the spirocyclic amine, such as solubility and lipophilicity, directly influence this parameter.
In Vivo Pharmacokinetic Studies
These studies in animal models provide a more comprehensive understanding of a compound's ADME profile in a whole organism.
1. Oral and Intravenous Administration in Rodents:
-
Objective: To determine key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life.
-
Protocol:
-
Administer the test compound to a cohort of animals (e.g., rats or mice) via oral gavage (PO) and to a separate cohort via intravenous injection (IV).
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the plasma concentration of the compound at each time point using LC-MS/MS.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, CL, Vd, and t₁/₂.
-
Calculate oral bioavailability (F%) by comparing the AUC from the PO and IV routes.
-
-
Causality: The goal is to achieve a pharmacokinetic profile suitable for the intended therapeutic indication. For example, a once-daily oral drug would ideally have high oral bioavailability and a long half-life. The improved metabolic stability and permeability of spirocyclic amines often translate to a better in vivo pharmacokinetic profile.
Visualizing the Path to Optimized Pharmacokinetics
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Iterative drug discovery cycle for optimizing spirocyclic amines.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relationship between stereochemical and both, pharmacological and ADME-Tox, properties of the potent hydantoin 5-HT7R antagonist MF-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Spiro[2.3]hexan-5-amine Hydrochloride: A Guide for Laboratory Professionals
The information herein is intended to provide essential, immediate safety and logistical guidance. It is crucial to always consult with your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
Hazard Assessment and Characterization
Spiro[2.3]hexan-5-amine hydrochloride is a spirocyclic amine compound.[1][2][3] While specific toxicological data is limited, the presence of the amine hydrochloride functional group suggests potential for irritation and toxicity. Structurally similar spirocyclic compounds and other amine hydrochlorides are often classified as hazardous substances.[4][5] Therefore, in the absence of contrary data, This compound must be managed as hazardous waste.
Key known information is summarized below:
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1909324-94-2 | [1] |
| Molecular Formula | C₆H₁₂ClN | [1] |
| Molecular Weight | 133.62 g/mol | [1] |
| Known Hazards | Data not available. Treat as hazardous. | Inferred from similar compounds[4][6] |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal service. | Best practice[4][7][8] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of the chemical, whether in solid or solution form.[5] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and potential irritation or absorption.[5] |
| Body Protection | A laboratory coat. | Protects against contamination of personal clothing.[5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any airborne dust from the solid compound.[5] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[7][8] Do not attempt to dispose of this chemical down the drain or in regular solid waste. [4]
Experimental Protocol: Waste Collection and Segregation
Objective: To safely collect and prepare this compound waste for pickup by a certified hazardous waste management company.
Materials:
-
This compound waste (solid or in solution)
-
Appropriate, compatible, and clearly labeled hazardous waste container
-
Personal Protective Equipment (PPE) as specified in the table above
Procedure:
-
Waste Identification and Segregation:
-
Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[8]
-
If the waste is in solution, ensure the solvent is compatible with the waste container.
-
-
Waste Collection:
-
For solid waste: Carefully transfer the powder into a designated hazardous waste container. Avoid creating dust.
-
For solutions: Carefully pour the solution into a designated liquid hazardous waste container.
-
-
Container Labeling:
-
Clearly and legibly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (1909324-94-2), and any other information required by your institution's EHS department.[5]
-
-
Storage:
-
Securely seal the waste container.
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and bases.[8]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal service.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the lab.
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the full PPE detailed in Section 2.
-
-
Containment and Cleanup:
-
For solid spills: Gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination:
-
Wipe down the spill area with a suitable solvent (consult with your EHS department for an appropriate decontamination solution), and place all cleaning materials into the hazardous waste container.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.
-
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process for disposal and the steps for handling a spill.
Caption: Logical workflow for the safe disposal of this compound.
Caption: Step-by-step workflow for handling a spill of this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By treating this compound as hazardous waste, utilizing appropriate personal protective equipment, and adhering to the outlined collection and segregation procedures, researchers can ensure they are meeting their safety and regulatory obligations. Always prioritize consultation with your institutional EHS department to ensure full compliance with all applicable regulations.
References
-
This compound (C6H11N) - PubChemLite. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. [Link]
-
Spiro[2.3]hexan-5-amine - Chemspace. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations. [Link]
-
Amine Disposal For Businesses - Collect and Recycle. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. [Link]
-
In-Laboratory Treatment of Chemical Waste - Safety & Risk Services - University of British Columbia. [Link]
-
Laboratory Waste Disposal - Safrole. [Link]
-
Laboratory Waste Disposal Handbook - University of Essex. [Link]
-
Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA. [Link]
- US4670232A - Recovery of amines from by-product chloride salts - Google P
-
Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. [Link]
-
Spiro[2.3]hexan-5-amine - Chemspace. [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. [Link]
-
Worker Exposures to Volatile Amines | Occupational Safety and Health Administration - OSHA. [Link]
-
Hazardous Waste | US EPA. [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry - Diplomata Comercial. [Link]
-
EPA HAZARDOUS WASTE CODES - Florida Department of Environmental Protection. [Link]
-
Learn the Basics of Hazardous Waste | US EPA. [Link]
-
OSHA's toxic and hazardous substances standards - YouTube. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. labsolu.ca [labsolu.ca]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. collectandrecycle.com [collectandrecycle.com]
A Senior Application Scientist's Guide to Handling Spiro[2.3]hexan-5-amine hydrochloride
As researchers and scientists in the dynamic field of drug development, our pursuit of novel molecular entities often introduces us to compounds with limited published safety data. Spiro[2.3]hexan-5-amine hydrochloride is one such compound. This guide provides a comprehensive framework for its safe handling, storage, and disposal, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified with several key hazards that dictate our handling protocols. A thorough understanding of these is non-negotiable.
-
Skin Corrosion/Irritation (Category 2): This classification suggests that the compound can cause significant skin irritation upon contact. The amine hydrochloride functionality can contribute to this, as amine salts can be acidic and reactive with skin proteins. Prolonged or repeated exposure could lead to dermatitis.
-
Serious Eye Damage/Eye Irritation (Category 2A): The eyes are particularly vulnerable. Direct contact with the solid or solutions can cause severe irritation, redness, and pain. The risk of serious, lasting damage necessitates stringent eye protection.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: Inhalation of the dust can irritate the respiratory tract. This is due to the fine, particulate nature of the solid compound and its potential to react with the moist surfaces of the lungs, causing inflammation and discomfort.
Table 1: Hazard Summary and Immediate Actions
| Hazard Classification | Potential Effects | Immediate Action upon Exposure |
| Skin Irritation (Cat. 2) | Redness, inflammation, itching | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Irritation (Cat. 2A) | Severe irritation, redness, pain | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention. |
| Respiratory Irritation (Cat. 3) | Coughing, shortness of breath, irritation of the nasal passages | Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Harmful if Swallowed | N/A (Assumed based on general amine salt toxicity) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a direct response to the identified hazards. The principle of "as low as reasonably practicable" (ALARP) should be applied to exposure.
Engineering Controls: The Foundation of Safety
Before considering personal gear, we must prioritize engineering controls to minimize exposure at the source.
-
Chemical Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. This is the most effective way to control the inhalation hazard.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.
-
Rationale: Standard safety glasses do not provide a sufficient seal to protect against fine dusts or splashes. Goggles are essential to prevent eye contact. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or solution preparations.
-
-
Skin and Body Protection:
-
Requirement: A flame-retardant laboratory coat is standard. Nitrile gloves are recommended for incidental contact. For tasks with a higher risk of contact, such as cleaning spills, heavier-duty gloves should be considered.
-
Rationale: The lab coat protects your personal clothing and skin from contamination. Nitrile gloves offer good chemical resistance to a range of substances, but it is crucial to check for any signs of degradation and to change them frequently. Never wear contaminated gloves outside of the immediate work area.
-
-
Respiratory Protection:
-
Requirement: Under normal handling conditions within a chemical fume hood, respiratory protection is not typically required. However, in the event of a spill or if working outside of a fume hood is unavoidable, a P95 (US) or P2 (EU) particulate respirator is necessary.
-
Rationale: This type of respirator will filter out the fine dust particles that pose an inhalation risk.
-
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling extends beyond the immediate use of the chemical. A comprehensive plan for its entire lifecycle in the laboratory is crucial.
Handling and Storage Workflow
The following workflow is designed to minimize exposure and maintain the integrity of the compound.
Caption: A workflow for the safe handling and storage of this compound.
-
Precautions for Safe Handling: Avoid the formation of dust and aerosols.[1] Always use non-sparking tools to prevent ignition sources.[1]
-
Conditions for Safe Storage: Store the compound in a tightly closed container in a dry and well-ventilated place.[2] For long-term stability, storage at 4°C and protected from light is recommended.[3]
Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.
-
Evacuate: Alert others in the immediate area and, if the spill is large, evacuate the laboratory.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent and wipe it down with water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Route: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of this material down the drain or in general waste.
First-Aid Measures: Preparedness is Key
While all precautions are taken to prevent exposure, it is essential to be prepared for an emergency.
-
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS) for the compound.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: If swallowed, rinse your mouth with water.[4] Do NOT induce vomiting.[4] Immediately call a poison center or doctor.[4]
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research environment. The principles outlined here are foundational to responsible chemical handling and are a cornerstone of scientific integrity.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
